Diallyl bisphenol A
Description
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Properties
IUPAC Name |
4-[2-(4-prop-2-enoxy-3-prop-2-enylphenyl)propan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNVUPUNSAILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diallyl Bisphenol A via Claisen Rearrangement
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of o,o'-diallyl bisphenol A, a molecule of significant interest in polymer chemistry and material science. The synthesis is achieved through a thermal Claisen rearrangement of bisphenol A diallyl ether. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to facilitate its application in research and development.
Introduction
o,o'-Diallyl bisphenol A is a tetra-functional monomer utilized in the formulation of high-performance polymers, such as modified bismaleimide (BMI) resins and epoxy resins. The introduction of allyl groups enhances the processability, toughness, and thermal stability of the resulting polymers, making them suitable for applications in electronics, aerospace, and as advanced composite materials. The key synthetic step in its production is the aromatic Claisen rearrangement, a powerful and well-established carbon-carbon bond-forming reaction. This pericyclic reaction involves the[1][1]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol.
Reaction Mechanism
The synthesis of o,o'-diallyl bisphenol A is a two-step process. The first step involves the Williamson ether synthesis to form bisphenol A diallyl ether from bisphenol A and an allyl halide. The second, and core, step is the thermal Claisen rearrangement of the ether intermediate.
The Claisen rearrangement is a concerted, intramolecular process that proceeds through a cyclic transition state.[2] The reaction is typically thermally induced and follows first-order kinetics. For aromatic allyl ethers, the rearrangement initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol, regaining aromaticity.[3]
Caption: Claisen rearrangement of bisphenol A diallyl ether.
Experimental Protocols
The synthesis of o,o'-diallyl bisphenol A can be performed in two main stages: the synthesis of the precursor, bisphenol A diallyl ether, followed by its thermal rearrangement. Below are detailed experimental protocols derived from literature sources.
Synthesis of Bisphenol A Diallyl Ether
This procedure outlines the synthesis of the ether intermediate via a Williamson ether synthesis.
Materials:
-
Bisphenol A
-
Allyl chloride or allyl bromide
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethylene glycol monobutyl ether
-
Water
Procedure:
-
To a sealed autoclave equipped with a stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.
-
Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.
-
Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.
-
Add 121 g (1.581 mol) of 3-chloropropene (allyl chloride).
-
Seal the autoclave and heat the reaction mixture to 100-105 °C for 8 hours.
-
After the reaction is complete, remove any unreacted allyl chloride by distillation.
-
Perform an aqueous phase separation.
-
Neutralize the reaction mixture.
-
A heat treatment is performed to obtain a solution of bisphenol A diallyl ether.[3]
Claisen Rearrangement to o,o'-Diallyl Bisphenol A
This procedure details the thermal rearrangement of the synthesized bisphenol A diallyl ether.
Materials:
-
Bisphenol A diallyl ether solution (from the previous step)
Procedure:
-
Transfer the thermally filtered reaction solution containing bisphenol A diallyl ether to an autoclave.
-
Heat the solution under a closed state (0.1 MPaG) at 195-200 °C for 7 hours.[3]
-
After the rearrangement is complete, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C.
-
The resulting product is o,o'-diallyl bisphenol A.[3]
Purification and Characterization
Purification
The crude o,o'-diallyl bisphenol A can be purified by various methods, including:
-
Distillation under reduced pressure: To remove lower boiling point impurities.
-
Column chromatography: Using silica gel to separate the desired product from byproducts.
-
Recrystallization: If a suitable solvent system is found.
One documented purification method involves dissolving the crude product in a nonaqueous organic solvent like toluene, adding an aqueous alkaline solution to form the sodium salt of the bisphenol, washing the aqueous layer with an organic solvent to remove impurities, neutralizing the aqueous layer, and then extracting the purified product with an organic solvent.
Characterization
The structure and purity of the synthesized o,o'-diallyl bisphenol A can be confirmed using various spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product and to monitor the progress of the reaction. A typical purity for the synthesized o,o'-diallyl bisphenol A is around 92.0% (area percentage).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the aromatic protons, the vinyl protons of the allyl groups, the methylene protons of the allyl groups, and the methyl protons of the isopropylidene bridge. One source reports the following chemical shifts for a similar diallyl bisphenol A derivative: δ 1.66 (6H, s, CH₃), 3.39 (4H, d, PhCH₂CH=CH₂), 4.95-5.55 (4H, m, PhCH₂CH=CH₂), 5.25 (d, PhOCH₂CH=CHH), 5.42 (2H, d, PhOCH₂CH=CHH), 6.73 (d, 2H, aromatic), 6.90-7.08 (m, 2H, aromatic), 7.13-7.40 (2H, m, aromatic).
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. A study on related monomers reports aromatic carbon signals in the range of 114-140 ppm and aliphatic carbons for the methyl of the isopropyl group at 30.56 ppm and the methylene of the propenyl group at 34.54-34.80 ppm.[4]
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl groups.
-
C-H stretch (aromatic): Absorptions typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C=C stretch (alkene): An absorption around 1640 cm⁻¹.
-
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular weight for o,o'-diallyl bisphenol A (C₂₁H₂₄O₂) is approximately 308.41 g/mol .
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various sources regarding the synthesis of o,o'-diallyl bisphenol A.
Table 1: Reaction Conditions and Yields for o,o'-Diallyl Bisphenol A Synthesis
| Parameter | Value | Reference |
| Synthesis of Bisphenol A Diallyl Ether | ||
| Reaction Temperature | 100-105 °C | [3] |
| Reaction Time | 8 hours | [3] |
| Yield | 95% (based on monoallyl ether content) | [3] |
| Claisen Rearrangement | ||
| Reaction Temperature | 195-200 °C | [3] |
| Reaction Time | 7 hours | [3] |
| Yield | 82% | [3] |
| Product Purity (HPLC) | 92.0% (area percentage) | [3] |
Table 2: Kinetic Data for the Bulk Claisen Rearrangement of Bisphenol A Diallyl Ether
| Parameter | Value | Reference |
| Reaction Order | Zero grade | |
| Rate Constant at 190°C | 3.50 x 10⁻⁴ (L·mol⁻¹)⁻¹·s⁻¹ | |
| Rate Constant at 200°C | 3.80 x 10⁻⁴ (L·mol⁻¹)⁻¹·s⁻¹ | |
| Activation Energy | 1.46 x 10⁴ J/mol | |
| Heat Release | > 36 J/g | |
| Optimal Temperature Window | 180-210 °C |
Experimental Workflow
The overall experimental workflow for the synthesis of o,o'-diallyl bisphenol A is depicted in the following diagram.
Caption: Experimental workflow for this compound synthesis.
Conclusion
This technical guide has provided a detailed overview of the synthesis of o,o'-diallyl bisphenol A via the Claisen rearrangement. The information presented, including the reaction mechanism, comprehensive experimental protocols, and tabulated quantitative data, is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, material science, and drug development. The provided diagrams for the reaction mechanism and experimental workflow offer a clear visual representation of the key processes involved. Successful synthesis and purification of this monomer will enable the development of advanced polymeric materials with enhanced properties.
References
An In-depth Technical Guide to the Physicochemical Properties of 2,2′-Diallylbisphenol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2′-Diallylbisphenol A (DABPA). The information is curated for researchers, scientists, and professionals in drug development who require detailed data on this compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and explores its potential biological interactions through hypothesized signaling pathways based on its structural similarity to Bisphenol A (BPA).
Introduction
2,2′-Diallylbisphenol A, also known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a derivative of Bisphenol A (BPA). It is characterized by the presence of two allyl groups attached to the phenolic rings. This modification significantly alters its chemical reactivity and potential applications, primarily as a monomer and modifier in the synthesis of thermosetting resins such as bismaleimide (BMI) and epoxy resins. Its unique structure, combining the rigidity of the bisphenol A backbone with the reactive allyl functionalities, makes it a compound of interest in materials science and potentially in other fields.
Physicochemical Properties
The physicochemical properties of 2,2′-Diallylbisphenol A are summarized in the tables below. This data is essential for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties of 2,2′-Diallylbisphenol A
| Property | Value | Reference(s) |
| CAS Number | 1745-89-7 | |
| Molecular Formula | C₂₁H₂₄O₂ | |
| Molecular Weight | 308.41 g/mol | |
| Appearance | Off-white to yellow or light brown viscous liquid/solid-liquid mixture. | |
| Boiling Point | 445.2 ± 40.0 °C (Predicted) | [1] |
| Density | 1.08 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.587 | |
| Flash Point | >113 °C (>230 °F) |
Table 2: Solubility and Partitioning Properties of 2,2′-Diallylbisphenol A
| Property | Value | Reference(s) |
| Water Solubility | 31.1 mg/L at 20 °C | [1] |
| pKa | 10.53 ± 0.10 (Predicted) | [1] |
| LogP | 4.12 at 20 °C | [1] |
Spectral Data
Spectroscopic data is fundamental for the identification and characterization of 2,2′-Diallylbisphenol A.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include those for the isopropylidene protons (singlet), the aromatic protons (multiplets), the allylic methylene protons (doublet), the vinylic protons of the allyl group (multiplets), and the phenolic hydroxyl protons (broad singlet).
-
¹³C NMR: The spectrum would show distinct signals for the quaternary carbon of the isopropyl group, the methyl carbons, the various aromatic carbons (both substituted and unsubstituted), and the carbons of the allyl group. A published study on related bismaleimides provides some reference points for the aliphatic carbons of the diallylbisphenol A moiety, with the isopropyl methyl groups around 30.56 ppm, the propenyl -CH₂- group at 34.54-34.80 ppm, and the isopropyl quaternary carbon at 41.50-42.60 ppm.[2]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 2,2′-Diallylbisphenol A would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching of the phenolic hydroxyl groups.[3] Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹. The C=C stretching of the aromatic rings would be observed in the 1500-1600 cm⁻¹ region. The C=C stretching of the allyl groups would also be present in this region. The C-O stretching of the phenol would likely appear in the 1200-1300 cm⁻¹ range.[3][4]
3.3. Mass Spectrometry (MS)
The mass spectrum of 2,2′-Diallylbisphenol A would show a molecular ion peak (M⁺) at m/z 308.41. The fragmentation pattern would likely involve cleavage of the isopropylidene group and fragmentation of the allyl chains. General fragmentation pathways for bisphenols include the loss of a methyl group, a phenol group, or isopropenylphenol.[5]
Experimental Protocols
4.1. Synthesis of 2,2′-Diallylbisphenol A via Claisen Rearrangement
2,2′-Diallylbisphenol A is synthesized from Bisphenol A diallyl ether through a bulk Claisen rearrangement.[6][7]
-
Procedure:
-
Bisphenol A diallyl ether is placed in a reaction vessel.
-
The vessel is heated to a temperature window of 180-210 °C.[6][7]
-
The reaction is carried out as a bulk (solvent-free) thermal rearrangement.
-
The progress of the reaction can be monitored by techniques such as HPLC to determine the conversion of the starting material to the product.
-
The Claisen rearrangement is a[8][8]-sigmatropic rearrangement that is intramolecular and proceeds through a concerted mechanism.[9][10]
4.2. Determination of Physicochemical Properties (General Protocols)
-
Melting Point: A small amount of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded.
-
Boiling Point: The boiling point can be determined by distillation or reflux methods under atmospheric or reduced pressure.[11]
-
Aqueous Solubility: The shake-flask method is commonly used. An excess of the compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered aqueous phase is then determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[8][9]
-
Purity Analysis (HPLC): A High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment. A typical setup would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection.[12][13][14]
Biological Activity and Signaling Pathways (Hypothesized)
There is a significant lack of direct research on the biological activities and specific signaling pathways of 2,2′-Diallylbisphenol A. However, due to its structural similarity to Bisphenol A (BPA), it is plausible to hypothesize that it may interact with similar biological targets. It is crucial to note that the presence of the ortho-allyl groups may sterically hinder or otherwise modify these interactions compared to BPA.
5.1. Interaction with Nuclear Receptors
-
Estrogen Receptors (ERα and ERβ): BPA is a known endocrine disruptor that binds to estrogen receptors.[15][16] Studies on various bisphenol derivatives show a range of agonist and antagonist activities at ERα and ERβ.[17] It is conceivable that 2,2′-Diallylbisphenol A could also exhibit some affinity for these receptors, although its activity profile (agonist vs. antagonist) is unknown.
-
Androgen Receptor (AR): BPA and some of its analogs have been shown to act as antagonists to the androgen receptor.[18][19][20][21] 2,2′-Diallylbisphenol A might also display anti-androgenic properties.
5.2. Potential Modulation of Signaling Pathways
Based on the known effects of BPA, 2,2′-Diallylbisphenol A could potentially influence the following signaling pathways. This is a hypothesis and requires experimental validation.
5.3. Cytotoxicity and Genotoxicity
In vitro studies on BPA and its analogs have demonstrated cytotoxic and genotoxic potential, often linked to the induction of oxidative stress.[22][23][24][25] It is plausible that 2,2′-Diallylbisphenol A could also exhibit such effects, but this requires direct experimental investigation. The presence of allyl groups might also influence its metabolic activation and potential for toxicity.
Conclusion
2,2′-Diallylbisphenol A is a chemically interesting derivative of Bisphenol A with distinct physicochemical properties conferred by its allyl groups. While its primary applications are in polymer chemistry, its structural similarity to BPA warrants further investigation into its biological activities. This guide provides a foundational set of data for researchers, but it also highlights a significant gap in the understanding of its potential interactions with biological systems. Future research should focus on obtaining detailed spectral characterization, validating the predicted physicochemical properties through rigorous experimental determination, and, most importantly, exploring its in vitro and in vivo biological effects to move beyond the current hypotheses based on its structural relationship to BPA.
References
- 1. cce.researchcommons.org [cce.researchcommons.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diallyl bisphenol A(1745-89-7)FT-IR [m.chemicalbook.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Synthesis of this compound by bulk Claisen rearrangement reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mixture effects of bisphenol derivatives on estrogen receptor and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity of Bisphenol A and its Replacements in the Mice Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bisphenol A exhibits cytotoxic or genotoxic potential via oxidative stress-associated mitochondrial apoptotic pathway in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diallyl Bisphenol A (CAS 1745-89-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl bisphenol A (CAS 1745-89-7), also known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified bisphenol A derivative with significant applications in polymer chemistry and emerging interest in pharmacology. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a modifier for thermosetting resins. Furthermore, this document delves into its recently identified biological activity as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic syndrome, making it a compound of interest for drug development professionals.
Chemical and Physical Data
This compound is typically a light yellow or brown viscous liquid at room temperature.[1][2][3] Its chemical structure consists of a bisphenol A backbone with two allyl groups attached to the phenolic rings, which enhances its reactivity, particularly in polymerization reactions.[4]
Compound Identification
| Identifier | Value |
| CAS Number | 1745-89-7[1][3] |
| EINECS Number | 217-121-1[1][3] |
| Molecular Formula | C₂₁H₂₄O₂[1][3] |
| Molecular Weight | 308.41 g/mol [1][5] |
| InChI Key | WOCGGVRGNIEDSZ-UHFFFAOYSA-N[6] |
| Canonical SMILES | CC(C1=CC=C(C(=C1)CC=C)O)(C2=CC=C(C(=C2)CC=C)O)C[6] |
| Synonyms | 2,2'-Diallylbisphenol A, 4,4'-(Propane-2,2-diyl)bis(2-allylphenol), 4,4'-Isopropylidenebis(2-allylphenol), O-DABPA, DBA[1][3][7] |
Physicochemical Properties
| Property | Value |
| Appearance | Light yellow or brown viscous liquid/solid-liquid mixture[1][2][6] |
| Boiling Point | 445.2 °C at 760 mmHg (Predicted)[1][3] |
| Density | 1.08 g/mL at 25 °C[1][5] |
| Flash Point | >230 °F (>110 °C)[1][3] |
| Refractive Index | n20/D 1.587[1][5] |
| Water Solubility | 31.1 mg/L at 20 °C[1][6] |
| pKa | 10.53 ± 0.10 (Predicted)[1][3] |
| LogP | 4.12 at 20 °C[6] |
Safety and Handling
This compound is classified as a hazardous substance. It is corrosive and may cause skin sensitization.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).
| Hazard Classification | Code |
| GHS Pictograms | Corrosive, Health Hazard, Environmental Hazard |
| Signal Word | Danger[5] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction)[5] |
| Precautionary Statements | P260, P264, P272, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of bisphenol A with an allyl halide, such as 3-chloropropene, in the presence of a base.[8] This is followed by a Claisen rearrangement.
Materials:
-
Bisphenol A (0.657 mol)
-
Ethylene glycol monobutyl ether (356 g)
-
Water (19 g)
-
Sodium hydroxide (1.325 mol)
-
Sodium carbonate (0.132 mol)
-
3-chloropropene (1.581 mol)
-
Autoclave with stirrer
-
Distillation apparatus
Procedure:
-
To an autoclave equipped with a stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.[8]
-
Add 150 g (0.657 mol) of bisphenol A to the autoclave.[8]
-
Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.[8]
-
Add 121 g (1.581 mol) of 3-chloropropene, seal the autoclave, and heat the reaction mixture to 100-105 °C for 8 hours.[8]
-
After the reaction is complete, remove the unreacted 3-chloropropene by distillation.[8]
-
Perform an aqueous phase separation and neutralize the reaction mixture.[8]
-
A subsequent heat treatment (Claisen rearrangement) is performed by heating the resulting bisphenol A diallyl ether solution in an autoclave at 195-200 °C for 7 hours under a pressure of 0.1 MPaG.[8]
-
Finally, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C to obtain the this compound product.[8]
Expected Outcome:
The yield of the final product, 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is approximately 82%, with a purity of around 92.0% as determined by HPLC area percentage.[8]
Caption: Workflow for the synthesis of this compound.
Analytical Methods
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a key analytical technique for monitoring the synthesis reaction and assessing the purity of the final product.[8] A typical analysis of the reaction mixture might show this compound at 92.0%, with minor amounts of bisphenol A and bisphenol A monoallyl ether.[8] For the analysis of bisphenol A and its analogues, reversed-phase HPLC is commonly employed.[9]
-
Column: C18 reversed-phase column.[9]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[9]
-
Detection: UV-Vis detection.
2.2.2. UPLC-MS/MS for Biological Samples
For the determination of this compound and other bisphenol A analogues in biological matrices, a more sensitive method such as UPLC-MS/MS is required.[10]
-
Sample Preparation: Supported liquid extraction (SLE) can be used for sample cleanup.[10]
-
Chromatography: UPLC with a suitable column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[10]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.[10]
2.2.3. Spectroscopic Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic peaks for the hydroxyl (-OH), aromatic (C=C), and allyl (C=C) groups. FTIR spectra for this compound are available for reference from chemical suppliers.[11][12]
Applications in Polymer Chemistry
This compound is primarily used as a modifying monomer for thermosetting resins such as bismaleimide (BMI), epoxy, and phenolic resins.[1][6][7] Its incorporation into the polymer matrix can significantly enhance the toughness, heat resistance, and processability of the resulting material.[7] It can also act as an active diluent for thermosetting resins.[7]
Experimental Workflow for Epoxy Resin Modification:
-
Preparation of the Resin Blend:
-
Heat the base epoxy resin (e.g., a bisphenol-A-based epoxy) to reduce its viscosity (e.g., 60 °C for 10 minutes).[13]
-
Add the desired weight percentage of this compound (e.g., 5-15 wt.%) to the heated epoxy resin.
-
Mechanically mix the components until a homogeneous blend is achieved (e.g., 250 rpm for 20 minutes).[13]
-
-
Addition of Curing Agent and Degassing:
-
Curing:
-
Cast the resin mixture into molds.
-
Cure the samples using a specific temperature profile (e.g., 4 hours at 80 °C followed by a post-cure of 8 hours at 130 °C).[13]
-
-
Characterization of the Cured Resin:
-
Perform mechanical testing (e.g., tensile strength, flexural modulus).
-
Conduct thermal analysis (e.g., Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg)).
-
Caption: Experimental workflow for epoxy resin modification with this compound.
Biological Activity and Relevance in Drug Development
Recent studies have identified this compound as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in a tissue-specific manner.[2][14] Overactivity of 11β-HSD1, particularly in adipose and liver tissues, is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[2][14] Therefore, inhibitors of 11β-HSD1 are being investigated as potential therapeutic agents for these conditions.
Inhibition of 11β-HSD1
In a study investigating the effects of various bisphenol A analogues on human and rat 11β-HSD1, this compound was shown to be an inhibitor of the human enzyme with an IC₅₀ value of 13.36 µM . The study also indicated that it acts as a mixed/competitive inhibitor.
11β-HSD1 Signaling Pathway in Metabolic Syndrome
The 11β-HSD1 enzyme is located in the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH).[14] In metabolic tissues like adipose tissue, elevated 11β-HSD1 activity leads to increased intracellular cortisol levels. This excess cortisol can then bind to the glucocorticoid receptor (GR), leading to downstream effects that contribute to insulin resistance, such as the activation of the JNK signaling pathway.[15] Inhibition of 11β-HSD1, therefore, represents a promising strategy to mitigate the adverse metabolic effects of excess glucocorticoid action.[2]
Caption: Simplified signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Experimental Protocol: 11β-HSD1 Inhibition Assay
This protocol is adapted from studies on the inhibition of 11β-HSD1 by bisphenol A analogues.
Materials:
-
Human liver microsomes (as a source of human 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Reaction buffer (e.g., phosphate-buffered saline)
-
Acetonitrile (for reaction quenching)
-
UPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the enzyme source (e.g., 1 µg human liver microsome), NADPH (0.2 mM), and the substrate cortisone in a reaction buffer.
-
Add varying concentrations of this compound to the reaction mixture to determine the dose-response relationship.
-
Incubate the reaction mixture in a shaking water bath at a controlled temperature (e.g., 37 °C) for a specific duration.
-
Terminate the reaction by adding a quenching solution, such as acetonitrile.
-
Analyze the formation of the product, cortisol, from the substrate, cortisone, using a validated UPLC-MS/MS method.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound (CAS 1745-89-7) is a versatile chemical with established utility in polymer science and a promising profile for pharmacological research. Its ability to enhance the properties of thermosetting resins makes it a valuable component in the materials industry. For drug development professionals, its inhibitory activity against 11β-HSD1 presents a potential starting point for the design of novel therapeutics for metabolic disorders. This guide has provided a comprehensive overview of its chemical data, detailed experimental protocols, and insights into its applications and biological activity, serving as a valuable resource for researchers and scientists in relevant fields. Further research into its detailed analytical characterization and in vivo efficacy is warranted.
References
- 1. Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome [xuebao.shsmu.edu.cn]
- 2. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 1745-89-7,this compound | lookchem [lookchem.com]
- 4. Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2′-二烯丙基双酚 A technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 1745-89-7 [chemicalbook.com]
- 7. cymerchemicals.com [cymerchemicals.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(1745-89-7)FT-IR [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. endocrine-abstracts.org [endocrine-abstracts.org]
- 15. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and formula of Diallyl bisphenol A
An In-depth Technical Guide to Diallyl Bisphenol A: Molecular Structure, Properties, and Synthesis
Introduction
This compound (DBA), also known by its IUPAC name 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified monomer primarily utilized in the enhancement of thermosetting resins.[1][2] Its unique molecular structure, featuring a bisphenol A core with two flanking allyl groups, imparts improved toughness, thermal stability, and processing characteristics to various polymers.[3][4] This guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, synthesis protocols, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and material science.
Molecular Structure and Chemical Formula
The fundamental structure of this compound consists of a bisphenol A backbone with an allyl group (CH₂CH=CH₂) attached to the ortho position of each phenol ring.
Chemical Formula: C₂₁H₂₄O₂[5][6][7]
Molecular Weight: 308.41 g/mol [5][6][7]
Synonyms:
-
2,2'-Diallylbisphenol A[3]
-
4,4'-(Propane-2,2-diyl)bis(2-allylphenol)[3]
-
4,4'-Isopropylidenebis(2-allylphenol)[4]
-
2,2'-Bis(3-allyl-4-hydroxyphenyl)propane[4]
Structural Identifiers:
-
SMILES: CC(C)(c1ccc(O)c(CC=C)c1)c2ccc(O)c(CC=C)c2
-
InChI: 1S/C21H24O2/c1-5-7-15-13-17(9-11-19(15)22)21(3,4)18-10-12-20(23)16(14-18)8-6-2/h5-6,9-14,22-23H,1-2,7-8H2,3-4H3
Physicochemical Properties
This compound is typically a light yellow or brown viscous liquid at room temperature with a characteristic phenolic odor.[1][3][5] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value |
| Appearance | Light yellow or brown viscous liquid/solid-liquid mixture[1][3] |
| Boiling Point | 445.2 ± 40.0 °C (Predicted)[5][6] |
| Density | 1.08 g/mL at 25 °C[3][5][6] |
| Refractive Index (n20/D) | 1.587 (lit.)[3][5][6] |
| Flash Point | >230 °F (>110 °C)[3][6] |
| Water Solubility | 31.1 mg/L at 20 °C[3][6] |
| pKa | 10.53 ± 0.10 (Predicted)[3] |
Synthesis of this compound
The industrial synthesis of this compound is often achieved through the Claisen rearrangement of bisphenol A diallyl ether, which itself is synthesized from bisphenol A and an allyl halide.[8] Below are detailed experimental protocols for both the synthesis of the intermediate and the final product.
Experimental Protocol 1: Synthesis of Bisphenol A Diallyl Ether
This procedure outlines the synthesis of the precursor, bisphenol A diallyl ether, via the Williamson ether synthesis.
Materials:
-
Bisphenol A
-
Sodium hydroxide (NaOH)
-
Allyl chloride
-
n-Propanol
-
Methylene chloride
-
Sodium sulfate
Procedure:
-
A mixture of 228 g of bisphenol A, 82.5 g of NaOH, and 1 liter of n-propanol is heated under reflux until all solids dissolve.[9]
-
200 ml of allyl chloride is then added slowly to the solution.[9]
-
The reaction mixture is maintained at reflux for an additional 3 hours, by which time the mixture should be nearly neutral.[9]
-
Stirring and refluxing are continued for another 3 hours.[9]
-
After cooling to room temperature, the precipitated sodium chloride is removed by filtration.[9]
-
The n-propanol is distilled off from the filtrate.[9]
-
The crude diallyl ether of bisphenol A is dissolved in methylene chloride and washed with water.[9]
-
The organic phase is separated, and the methylene chloride is removed by distillation.[9]
-
The resulting pure diallyl ether of bisphenol A is dried over sodium sulfate.[9]
Experimental Protocol 2: Synthesis of this compound via Claisen Rearrangement
This protocol details the synthesis of this compound from bisphenol A and 3-chloropropene, which involves the in-situ formation and subsequent rearrangement of the diallyl ether.
Materials:
Procedure:
-
An autoclave equipped with a stirrer is charged with 356 g of ethylene glycol monobutyl ether and 19 g of water.[1][10]
-
150 g of bisphenol A, 53 g of sodium hydroxide, and 14 g of sodium carbonate are sequentially added.[1][10]
-
Next, 121 g of 3-chloropropene is added, and the autoclave is sealed.[1][10]
-
The reaction mixture is heated at 100-105 °C for 8 hours.[1][10]
-
Upon completion, unreacted 3-chloropropene is removed by distillation.[1][10]
-
An aqueous phase separation is performed, and the reaction mixture is neutralized.[1][10]
-
A heat treatment is performed to obtain a solution of bisphenol A diallyl ether.[1][10]
-
This solution is then transferred to an autoclave and heated under closed conditions at 195-200 °C for 7 hours to induce the Claisen rearrangement.[1][10]
-
Finally, the ethylene glycol monobutyl ether is removed by distillation under reduced pressure at 150 °C to yield this compound.[1][10] The reported yield is approximately 82%, with a purity of 92.0% as determined by HPLC.[1][10]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. This compound | 1745-89-7 [chemicalbook.com]
- 2. This compound CAS#: 1745-89-7 [m.chemicalbook.com]
- 3. Cas 1745-89-7,this compound | lookchem [lookchem.com]
- 4. cymerchemicals.com [cymerchemicals.com]
- 5. ru.unilongindustry.com [ru.unilongindustry.com]
- 6. josonpolymer.com [josonpolymer.com]
- 7. This compound | 1745-89-7 [chemicalbook.com]
- 8. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Mechanism of Action of Diallyl Bisphenol A in Polymer Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl bisphenol A (DABA), systematically named 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a versatile monomer increasingly utilized in polymer chemistry to enhance the performance of thermosetting resins. Its unique molecular structure, featuring two reactive allyl groups and a bisphenol A backbone, allows it to act as a significant modifier, improving the toughness, thermal stability, and processability of various polymer systems. This technical guide provides an in-depth exploration of the mechanism of action of DABA in polymer chemistry, with a focus on its synthesis, polymerization behavior, and its role in modifying bismaleimide (BMI) and epoxy resins.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis followed by a Claisen rearrangement, or more directly by the allylation of bisphenol A. A common laboratory and industrial-scale synthesis involves the reaction of bisphenol A with an allyl halide, such as allyl chloride, in the presence of a base.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below.[1]
Materials:
-
Bisphenol A
-
Ethylene glycol monobutyl ether
-
Water
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
3-Chloropropene (Allyl chloride)
Procedure:
-
To a suitably sized autoclave equipped with a mechanical stirrer, add 356 g of ethylene glycol monobutyl ether and 19 g of water.
-
Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.
-
Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate to the reaction vessel.
-
Introduce 121 g (1.581 mol) of 3-chloropropene into the autoclave.
-
Seal the autoclave and heat the reaction mixture to 100-105 °C for 8 hours with continuous stirring.
-
After the reaction is complete, remove any unreacted 3-chloropropene by distillation.
-
Perform an aqueous phase separation to remove water-soluble byproducts.
-
Neutralize the reaction mixture.
-
A subsequent heat treatment (Claisen rearrangement) is performed by heating the resulting bisphenol A diallyl ether solution in the autoclave under a closed state (0.1 MPaG) at 195-200 °C for 7 hours.[1]
-
After the rearrangement, distill off the ethylene glycol monobutyl ether under reduced pressure at 150 °C to obtain the crude this compound.
-
The final product can be further purified by techniques such as column chromatography if required.
Characterization: The purity and structure of the synthesized this compound can be confirmed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
Mechanism of Action in Polymer Systems
The reactivity of this compound is centered around its two terminal allyl groups. These functionalities can undergo polymerization through several mechanisms, primarily free-radical polymerization and co-curing reactions with other thermosets.
Free-Radical Homopolymerization
When subjected to a free-radical initiator and heat, this compound can undergo homopolymerization to form a cross-linked network. The mechanism involves the standard steps of initiation, propagation, and termination. A key feature of the polymerization of diallyl monomers is the occurrence of intramolecular cyclization, which competes with linear chain propagation.[2]
Initiation: A free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), thermally decomposes to generate primary radicals. These radicals then add to the double bond of an allyl group on a DABA molecule to initiate polymerization.
Propagation and Intramolecular Cyclization: The newly formed radical can then propagate by adding to the allyl group of another DABA monomer. However, due to the proximity of the second allyl group on the same molecule, an intramolecular cyclization reaction can occur, leading to the formation of a five- or six-membered ring structure within the polymer backbone.[2] This cyclization process reduces the number of available double bonds for cross-linking, thereby influencing the final properties of the polymer.
Cross-linking and Termination: The pendant allyl groups on the polymer chains can react with other growing chains, leading to the formation of a three-dimensional cross-linked network. Termination of the growing polymer chains can occur through standard mechanisms such as combination or disproportionation.
Caption: Free-radical polymerization and cyclization of DABA.
Co-curing with Bismaleimide (BMI) Resins: The Alder-Ene Reaction
This compound is widely used as a reactive diluent and toughening agent for bismaleimide (BMI) resins. The curing mechanism in DABA-BMI systems is predominantly an "Alder-ene" reaction, which is a non-radical, pericyclic reaction.[3][4][5] This reaction occurs between the allyl group of DABA (the "ene") and the maleimide group of the BMI (the "enophile").
The Alder-ene reaction involves the transfer of an allylic hydrogen from the DABA molecule to the maleimide double bond, with the concurrent formation of a new carbon-carbon sigma bond. This process leads to chain extension and the formation of a cross-linked network without the generation of volatile byproducts. The reaction typically proceeds at elevated temperatures. Following the initial ene reaction, further cross-linking can occur through Diels-Alder reactions at even higher temperatures.[3][6]
Caption: Alder-Ene reaction pathway for DABA-BMI co-curing.
Modification of Epoxy Resins
This compound also serves as a modifier for epoxy resins. In these systems, the phenolic hydroxyl groups of DABA can react with the epoxy groups of the resin in a ring-opening addition reaction, similar to other phenolic curing agents. This reaction contributes to the formation of the cross-linked network. Furthermore, the allyl groups of the incorporated DABA can undergo subsequent thermal or free-radical polymerization, leading to a higher cross-link density and the formation of an interpenetrating polymer network (IPN). This dual curing mechanism enhances the thermal and mechanical properties of the resulting epoxy thermoset.[6][7][8]
Quantitative Data on DABA-Modified Polymer Systems
The incorporation of this compound into thermosetting resins leads to significant improvements in their thermal and mechanical properties. The following tables summarize key quantitative data from various studies.
Table 1: Thermal and Mechanical Properties of DABA-Modified Bismaleimide (BMI) Resins
| BMI Formulation | DABA Content (wt%) | Glass Transition Temp. (Tg, °C) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| Neat BMI | 0 | ~250-300 | ~80-120 | ~3.5-4.5 | [9] |
| BMI/DABA | 30 | 285 | 135 | 4.2 | [10] |
| BMI/DABA | 50 | 260 | 150 | 3.8 | [10] |
| BMI/DABA/BMIX | - | Lowered melting point | 109.52 | - | [11] |
Table 2: Thermal and Mechanical Properties of DABA-Modified Epoxy Resins
| Epoxy System | DABA Content (wt%) | Glass Transition Temp. (Tg, °C) | Tensile Strength (MPa) | Flexural Strength (MPa) | Reference |
| Neat Epoxy | 0 | ~150-180 | ~60-80 | ~100-120 | [12][13] |
| BMI/DBA-Epoxy IPN | - | ~280 | 65 | 131 | [7] |
| EPN/DABA/BMI | Varied | Increased with BMI | - | - | [6] |
Note: The properties of polymer systems are highly dependent on the specific monomers, curing agents, and processing conditions used. The data presented here are for comparative purposes.
Experimental Workflows
Workflow for DABA-BMI Resin Formulation and Curing
Caption: Workflow for DABA-BMI resin preparation and analysis.
Conclusion
This compound is a highly effective reactive monomer for modifying and enhancing the properties of thermosetting resins. Its mechanism of action is multifaceted, involving free-radical polymerization with intramolecular cyclization, and co-curing with other resins like bismaleimides via the Alder-ene reaction. The incorporation of DABA leads to quantifiable improvements in the thermal stability and mechanical performance of the final polymer products, making it a valuable component in the formulation of high-performance materials for demanding applications in the aerospace, electronics, and automotive industries. Further research into the precise control of the polymerization and curing processes will continue to expand the utility of this versatile monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Alder-Ene Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Spectral Analysis of Diallyl Bisphenol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl bisphenol A (DBA), a derivative of bisphenol A, is a significant monomer in the synthesis of specialized polymers and resins. A thorough understanding of its physicochemical properties, including solubility and spectral characteristics, is paramount for its application in research and development, particularly in materials science and as a potential bioactive molecule. This guide provides a comprehensive overview of the solubility profile and spectral analysis of this compound, intended to serve as a technical resource for professionals in relevant scientific fields. While specific quantitative data for this compound is not extensively available in public literature, this guide compiles existing information and provides extrapolated data based on its parent compound, bisphenol A (BPA), and other analogs.
Solubility Profile
This compound is characterized as a light yellow, viscous liquid. Its solubility is a critical parameter for its handling, formulation, and application in various chemical processes.
Qualitative Solubility:
This compound exhibits good solubility in a wide range of organic solvents and aqueous alkaline solutions.[1][2] Conversely, it is considered to be insoluble in water.[2]
Quantitative Solubility Data:
| Solvent | Chemical Formula | Type | Estimated Solubility of this compound |
| Water | H₂O | Polar Protic | Insoluble (reported as ~31.1 mg/L at 20°C) |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Ethanol | C₂H₅OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Very Soluble |
| Toluene | C₇H₈ | Non-polar | Soluble |
| Chloroform | CHCl₃ | Non-polar | Very Soluble |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |
| Sodium Hydroxide (aq) | NaOH | Aqueous Base | Soluble |
Note: "Soluble" and "Very Soluble" are qualitative descriptors. Quantitative determination of solubility in these solvents requires experimental validation.
Spectral Analysis
The spectral analysis of this compound is essential for its identification, purity assessment, and structural elucidation. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic, allyl, and isopropylidene protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Multiplet | 6H | Aromatic protons (Ar-H) |
| ~ 5.9 - 6.1 | Multiplet | 2H | -CH=CH₂ |
| ~ 5.0 - 5.2 | Multiplet | 4H | -CH=CH₂ |
| ~ 3.3 - 3.4 | Doublet | 4H | Ar-CH₂-CH=CH₂ |
| ~ 1.6 | Singlet | 6H | -C(CH₃)₂- |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | Ar-OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the this compound molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 152 - 155 | Ar-C-OH |
| ~ 142 - 145 | Ar-C-C(CH₃)₂ |
| ~ 136 - 138 | -CH=CH₂ |
| ~ 125 - 130 | Ar-C-H & Ar-C-CH₂ |
| ~ 115 - 117 | -CH=CH₂ |
| ~ 114 - 116 | Ar-C-H |
| ~ 42 | -C(CH₃)₂- |
| ~ 35 | Ar-CH₂- |
| ~ 31 | -C(CH₃)₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the functional groups present in the this compound molecule. As a viscous liquid, the spectrum can be obtained as a thin film between salt plates (KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | =C-H stretch (aromatic and vinyl) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1630 - 1650 | Medium | C=C stretch (alkene) |
| 1500 - 1600 | Strong | C=C stretch (aromatic ring) |
| 1200 - 1300 | Strong | C-O stretch (phenol) |
| 910 - 990 | Strong | =C-H bend (out-of-plane) |
| 800 - 850 | Strong | C-H bend (aromatic, out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For phenolic compounds like this compound, the spectrum is typically recorded in a solvent such as ethanol or methanol. Based on the spectrum of bisphenol A, this compound is expected to exhibit two main absorption maxima.
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~ 230 | Not Reported | Ethanol/Methanol |
| ~ 280 | Not Reported | Ethanol/Methanol |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this type of compound. The fragmentation pattern can be predicted based on the fragmentation of other bisphenol derivatives.
| m/z | Interpretation |
| 308.17 | [M]⁺ (Molecular Ion) |
| 293.15 | [M - CH₃]⁺ |
| 267.14 | [M - C₃H₅]⁺ (loss of allyl group) |
| 133.06 | [M - C₉H₁₀O - C₆H₅O]⁺ (cleavage of the isopropylidene bridge and loss of a phenol group) |
| 93.03 | [C₆H₅O]⁺ (phenoxide ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis of this compound.
Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to separate the undissolved solute from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of this compound using a calibrated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/100 mL or mol/L.
Experimental workflow for solubility determination.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C NMR spectra based on their chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC, HMBC) if necessary.
FT-IR Spectroscopy
-
Sample Preparation (Thin Film): Place a small drop of the viscous this compound liquid onto a KBr or NaCl salt plate. Place a second salt plate on top and gently press to form a thin, uniform film.
-
Sample Preparation (ATR): Place a small drop of this compound directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for thin film) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol or methanol).
-
Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectra of the standard solutions over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative analysis.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography. Use electrospray ionization (ESI) in positive or negative ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak.
-
Fragmentation Analysis (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.
-
Analysis: Interpret the mass spectrum to confirm the molecular weight and elucidate the structure based on the observed fragments.
Biological Context and Signaling Pathways
While direct studies on the biological activity and signaling pathways of this compound are limited, its structural similarity to Bisphenol A (BPA) and other analogs suggests it may act as an endocrine-disrupting chemical (EDC). EDCs can mimic or interfere with the body's natural hormones, primarily by interacting with nuclear receptors.
BPA and its analogs are known to bind to estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER).[3][4] This interaction can trigger a cascade of downstream signaling events that are typically regulated by endogenous estrogens. These pathways include the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are fundamentally involved in regulating cell proliferation, survival, differentiation, and migration.[3][4] The aberrant activation of these pathways by BPA analogs has been linked to various health concerns.
Given its structure, it is plausible that this compound could also interact with these receptors and modulate these signaling pathways. The presence of the allyl groups may influence its binding affinity and subsequent biological activity compared to BPA.
Potential signaling pathways affected by this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and spectral characteristics of this compound. While a lack of specific quantitative data in the public domain necessitates some extrapolation from related compounds, the information presented herein offers a valuable starting point for researchers and professionals. The detailed experimental protocols provide a framework for obtaining precise data, and the overview of potential biological activity highlights areas for further investigation. As the use of bisphenol A analogs continues, comprehensive characterization of these compounds, including this compound, will be increasingly critical.
References
Thermal Degradation Profile of Diallyl Bisphenol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation profile of Diallyl bisphenol A (DABA). It includes a summary of quantitative thermal analysis data, detailed experimental protocols for key analytical techniques, and a proposed thermal degradation pathway. This document is intended to serve as a valuable resource for researchers and professionals working with DABA in various applications, including polymer chemistry and material science.
Quantitative Thermal Analysis Data
The thermal stability of this compound and related compounds is critical for determining their processing and application temperatures. The following table summarizes key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). It is important to note that much of the available literature focuses on DABA as part of a copolymer or blend; therefore, data for closely related materials are included for comparative purposes.
| Parameter | Value | Compound/Matrix | Analysis Technique | Reference |
| 5% Weight Loss Temperature (T5%) | > 421 °C | This compound - Phenyl/Bismaleimide (DBPA-Ph/BMI) Copolymers | TGA | [1] |
| 10% Weight Loss Temperature (T10%) | 431 - 488 °C | Cured Bismaleimide-based polymers with DABA derivatives | TGA | [1] |
| Onset Decomposition Temperature | ~200 °C | Bisphenol A (BPA) | TGA | [2] |
| Peak Decomposition Temperature | 233 °C (exotherm) | Allylated Cresol (model for allyl phenol) | DSC | [3] |
| Glass Transition Temperature (Tg) of Cured Resin | 200 - 223.3 °C | Polybenzoxazines from this compound | DSC/DMA | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the thermal degradation of this compound. Below are generalized protocols for the principal analytical techniques used in its characterization.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is employed to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of degradation, peak degradation temperatures, and mass loss percentages of this compound.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).
Methodology:
-
Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
A temperature program is set, typically from ambient temperature to 800 °C.
-
A constant heating rate (e.g., 10 °C/min or 20 °C/min) is applied.
-
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:
-
Tonset: The temperature at which significant mass loss begins.
-
Tpeak: The temperature at which the maximum rate of mass loss occurs.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is valuable for identifying thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic curing or decomposition reactions.[5][6][7]
Objective: To identify the melting point, glass transition temperature (for cured systems), and any exothermic or endothermic degradation events of this compound.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000, NETZSCH DSC 204 F1 Phoenix).
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.[5] An empty sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
A temperature program is established, which may include heating and cooling cycles to observe different thermal events. A typical heating rate is 10 °C/min.[8]
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify:
-
Melting Point (Tm): An endothermic peak corresponding to the melting of the crystalline fraction.
-
Glass Transition Temperature (Tg): A step-like change in the baseline, indicating the transition from a glassy to a rubbery state in amorphous or semi-crystalline materials.
-
Decomposition: Exothermic or endothermic peaks associated with thermal degradation.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[1][9] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical structures of the degradation products of this compound.
Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).
Methodology:
-
Sample Preparation: A very small amount of this compound (in the microgram range) is placed in a pyrolysis sample cup.[1]
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a set temperature (e.g., 500-700 °C) in an inert atmosphere (helium).[10]
-
Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed GC run is used to elute the separated compounds.
-
Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum for each compound.
-
Data Analysis: The mass spectra of the separated components are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.
Visualizations: Workflows and Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal characterization of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Putative Thermal Degradation Pathway
The thermal degradation of this compound is proposed to proceed through several key reaction pathways, primarily involving the allyl groups and the bisphenol A core. The initial stages likely involve homolytic cleavage and rearrangement reactions.
Caption: Putative thermal degradation pathways of this compound.
The degradation is likely initiated by either a Claisen rearrangement of the allyl groups or homolytic cleavage at higher temperatures.[3] The Claisen rearrangement would lead to the formation of an isomeric structure with the allyl group attached to the aromatic ring. Homolytic cleavage would generate allyl and phenoxy radicals, which can then participate in a variety of secondary reactions. Concurrently, scission of the isopropylidene bridge, a known degradation pathway for bisphenol A-containing polymers, can occur, leading to the formation of phenol and isopropenylphenol fragments.[4][11] These primary products can then undergo further fragmentation to produce smaller volatile molecules such as carbon monoxide, carbon dioxide, water, and methane.[4]
References
- 1. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allylation of a lignin model phenol: a highly selective reaction under benign conditions towards a new thermoset resin platform - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21447A [pubs.rsc.org]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. Thermoset Characterization Part 1: Introduction to DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. filab.fr [filab.fr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Formation of bisphenol A by thermal degradation of poly(bisphenol A carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diallyl Bisphenol A via Claisen Rearrangement of Bisphenol A Diallyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diallyl bisphenol A, a crucial monomer in the production of high-performance polymers such as epoxy and bismaleimide resins.[1] The primary focus is on the Claisen rearrangement of bisphenol A diallyl ether, a thermally induced, intramolecular reaction that yields the desired ortho-allyl substituted product.[2] This document details the underlying reaction mechanism, provides a summary of experimental data from various studies, and offers a step-by-step experimental protocol. Additionally, visualizations of the reaction pathway and a general experimental workflow are presented to facilitate a deeper understanding of the process.
Introduction
This compound (DABA) is a significant building block in polymer chemistry, prized for its ability to enhance the thermal stability, mechanical properties, and processability of various resins.[3][4] Its synthesis is predominantly achieved through a two-step process starting from bisphenol A. The first step involves the O-allylation of bisphenol A to form bisphenol A diallyl ether. This intermediate is then subjected to a thermal Claisen rearrangement to produce this compound.[5] This guide will concentrate on the second critical step: the conversion of bisphenol A diallyl ether to this compound.
The Claisen rearrangement is a[5][5]-sigmatropic rearrangement of an allyl phenyl ether.[6][7] In the context of bisphenol A diallyl ether, the allyl groups migrate from the oxygen atoms to the ortho positions of the phenolic rings, a process driven by the formation of a more stable aromatic system.[2] This reaction is typically carried out at elevated temperatures and can be performed in bulk or in a high-boiling solvent.[8]
Reaction Mechanism and Pathway
The synthesis of this compound from bisphenol A diallyl ether proceeds via a concerted, pericyclic reaction known as the aromatic Claisen rearrangement.[6] The reaction is intramolecular and proceeds through a cyclic transition state.[2] The key steps involve the[5][5]-sigmatropic shift of the allyl group, followed by tautomerization to restore the aromaticity of the phenol ring.
Below is a DOT script representation of the reaction pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound from bisphenol A diallyl ether. This allows for a direct comparison of reaction conditions and their impact on yield and purity.
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Bisphenol A Diallyl Ether | Ethylene Glycol Monobutyl Ether | 195-200 | 7 | 82 | 92.0 (HPLC area) | [9][10][11] |
| Bisphenol A Diallyl Ether | Bulk (no solvent) | 190 | - | - | - | [8] |
| Bisphenol A Diallyl Ether | Bulk (no solvent) | 200 | - | - | - | [8][12] |
Note: The bulk reactions were studied for their kinetics, and specific yield and purity data were not provided in the abstract.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on a representative literature procedure.[9][10][11]
Materials and Equipment
-
Reactant: Bisphenol A diallyl ether
-
Solvent: Ethylene glycol monobutyl ether
-
Apparatus: Autoclave equipped with a stirrer, distillation apparatus, High-Performance Liquid Chromatography (HPLC) system.
Synthesis of Bisphenol A Diallyl Ether (Precursor)
While this guide focuses on the Claisen rearrangement, a brief overview of the precursor synthesis is relevant. Bisphenol A is reacted with an allyl halide (e.g., allyl chloride) in the presence of a base (e.g., sodium hydroxide) and a solvent.[5][9][13] For instance, bisphenol A, sodium hydroxide, sodium carbonate, and 3-chloropropene are heated in ethylene glycol monobutyl ether.[9][10] Another method involves reacting bisphenol A with allyl chloride in n-propanol with sodium hydroxide.[13]
Claisen Rearrangement to this compound
-
A solution of bisphenol A diallyl ether in ethylene glycol monobutyl ether is placed in an autoclave.[9][14][10]
-
The autoclave is sealed and heated to a temperature of 195-200°C.[9][14][10]
-
The reaction mixture is maintained at this temperature for 7 hours under a closed state (0.1 MPaG).[9][14][10]
-
After the reaction is complete, the ethylene glycol monobutyl ether is removed by distillation under reduced pressure at 150°C to yield crude this compound.[9][14][10]
Purification
Purification of this compound can be challenging due to its liquid nature, making recrystallization difficult.[15] Distillation under reduced pressure at high temperatures (above 190°C) can lead to decomposition.[15] A common purification method involves:
-
Dissolving the crude product in a non-aqueous organic solvent like toluene or xylene.[15]
-
Washing the organic solution with an aqueous alkaline solution.[15]
-
Neutralizing the aqueous layer containing the this compound salt with an acid (e.g., hydrochloric acid).[15]
-
Extracting the neutralized product with a non-aqueous organic solvent.[15]
-
Finally, the solvent is removed by distillation to obtain purified this compound.[15]
Characterization
The final product is typically characterized by High-Performance Liquid Chromatography (HPLC) to determine its purity.[9][14]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound from bisphenol A diallyl ether.
Conclusion
The synthesis of this compound from bisphenol A diallyl ether via Claisen rearrangement is a well-established and efficient method. This guide has provided a detailed technical overview of the process, including the reaction mechanism, quantitative data, a comprehensive experimental protocol, and visual representations of the key pathways. By understanding the intricacies of this synthesis, researchers and professionals in drug development and material science can better utilize this compound in the creation of advanced materials with tailored properties.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. Claisen rearrangement | PPTX [slideshare.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 1745-89-7,this compound | lookchem [lookchem.com]
- 5. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. Synthesis of this compound by bulk Claisen rearrangement reaction | Semantic Scholar [semanticscholar.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 1745-89-7 [chemicalbook.com]
- 11. This compound CAS#: 1745-89-7 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. prepchem.com [prepchem.com]
- 14. echemi.com [echemi.com]
- 15. WO2006059774A1 - Method for purifying diallylbisphenol compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Diallyl Bisphenol A (DBA) Modification of Bismaleimide (BMI) Resin
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of bismaleimide (BMI) resin with Diallyl Bisphenol A (DBA). The inclusion of DBA as a reactive comonomer addresses the inherent brittleness of BMI resins, enhancing their toughness, processability, and overall performance for advanced applications.
Introduction
Bismaleimide (BMI) resins are a class of high-performance thermosetting polymers renowned for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties at elevated temperatures. However, their utility can be limited by their brittle nature and challenging processing requirements. Modification of BMI resins with this compound (DBA) offers a robust solution to these limitations. DBA acts as a reactive diluent and toughening agent, copolymerizing with the BMI matrix to yield a more ductile and processable material without significantly compromising its desirable high-temperature performance. This modification opens avenues for the use of BMI resins in demanding applications such as aerospace components, high-performance composites, and advanced electronics.
Core Benefits of DBA Modification
Incorporating this compound into bismaleimide resin formulations offers several key advantages:
-
Improved Toughness: The primary benefit of DBA modification is a significant enhancement in the fracture toughness of the cured BMI resin, mitigating its inherent brittleness.
-
Enhanced Processability: DBA reduces the viscosity of the BMI resin, improving its handling and processing characteristics, which is particularly beneficial for techniques like resin transfer molding (RTM).
-
Cost Reduction: The use of DBA can lower the overall cost of the BMI resin system.
-
Maintained Thermal Stability: While enhancing toughness, the modification with DBA can be tailored to maintain high thermal and thermo-oxidative stability.
Experimental Protocols
This section details the protocols for the preparation, curing, and characterization of DBA-modified BMI resins.
Materials
-
Bismaleimide (BMI) monomer (e.g., 4,4'-Bismaleimidodiphenylmethane)
-
This compound (DBA)
-
Solvent (e.g., Acetone, Tetrahydrofuran - THF)
-
Catalyst (optional, e.g., Tertiary Phosphine)
Protocol 1: Prepolymer Synthesis (Melt Mixing)
This protocol describes the preparation of a DBA-modified BMI prepolymer through a melt mixing process.
Procedure:
-
Pre-heating: Pre-heat an oil bath or a controlled oven to 130°C.
-
Mixing: In a reaction vessel, combine the desired molar ratio of BMI and DBA. A common starting ratio is 1:0.87 (BMI:DBA).
-
Melting and Homogenization: Place the reaction vessel in the pre-heated oil bath and stir the mixture until the BMI is completely melted and a homogeneous solution is formed.
-
Prepolymer Formation: Maintain the temperature at 130°C and continue stirring for a defined period (e.g., 1-2 hours) to allow for initial reaction and prepolymer formation.
-
Cooling and Pulverization: Remove the vessel from the heat and allow the prepolymer to cool to room temperature. The resulting solid can then be crushed and ground into a fine powder for storage or subsequent use.
Protocol 2: Curing of DBA-Modified BMI Resin
This protocol outlines a typical curing schedule for the prepared DBA-modified BMI prepolymer.
Procedure:
-
Degassing: Place the powdered prepolymer in a vacuum oven preheated to 130°C. Apply vacuum to degas the material for approximately 1-3 hours, or until bubbling ceases.
-
Initial Cure: Release the vacuum with an inert gas (e.g., nitrogen) and proceed with the initial cure at 130°C for 12 hours.
-
Post-Curing: After the initial cure, ramp the temperature to a higher post-curing temperature. A typical post-curing cycle involves heating to 180°C for 2 hours, followed by a final cure at 220°C for 4 hours.
-
Cooling: Allow the cured resin to cool slowly to room temperature to minimize internal stresses.
Protocol 3: Characterization of Cured Resin
Standard analytical techniques are employed to evaluate the properties of the cured DBA-modified BMI resin.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and analyze curing exotherms.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.
-
-
Mechanical Testing:
-
Flexural Strength and Modulus: Determined using a three-point bending test according to ASTM standards.
-
Impact Strength: Measured using Izod or Charpy impact tests.
-
Fracture Toughness (KIC): Evaluated using single-edge-notch-bend (SENB) specimens.
-
-
Dielectric Analysis:
-
Dielectric Constant and Loss Tangent: Measured over a range of frequencies using a dielectric analyzer.
-
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of DBA-modified BMI resins.
Mechanical Properties
| Property | Unmodified BMI | DBA-Modified BMI | Percentage Improvement |
| Flexural Strength (MPa) | ~80-100 | ~110-160 | 30-60% |
| Impact Strength (kJ/m²) | Low | Significantly Increased | Varies with composition |
| Fracture Toughness (KIC, MPa·m1/2) | ~0.5 | ~0.8-1.2 | 60-140% |
Note: The values presented are typical ranges and can vary based on the specific BMI monomer, DBA concentration, and curing conditions.
Thermal Properties
| Property | Unmodified BMI | DBA-Modified BMI |
| Glass Transition Temperature (Tg, °C) | ~280-320 | ~250-290 |
| 5% Weight Loss Temperature (Td5, °C) | >400 | >400 |
Dielectric Properties (at 1 MHz)
| Property | Unmodified BMI | DBA-Modified BMI |
| Dielectric Constant (ε') | ~3.2-3.5 | ~3.0-3.3 |
| Dielectric Loss (tan δ) | ~0.005-0.01 | ~0.004-0.008 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DBA-modified BMI resin.
Curing Mechanism
The curing of DBA-modified BMI resin primarily proceeds through a combination of "ene" reaction and Diels-Alder cycloaddition.
Caption: Simplified curing mechanism of DBA-modified BMI resin.
Application Notes and Protocols: Diallyl Bisphenol A as a Toughening Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a critical class of thermosetting polymers widely utilized in demanding applications such as composites, adhesives, and coatings, owing to their excellent mechanical strength, thermal stability, and chemical resistance. However, their inherent brittleness and poor fracture toughness can limit their application in areas requiring high impact resistance. Diallyl bisphenol A (DABPA) has emerged as an effective toughening agent for epoxy resins. The incorporation of DABPA into an epoxy matrix can significantly enhance its toughness and impact strength, mitigating the risk of brittle failure.
These application notes provide a comprehensive overview of the use of DABPA as a toughening agent for epoxy resins, including detailed experimental protocols for formulation, curing, and mechanical property evaluation.
Mechanism of Toughening
The toughening effect of this compound in epoxy resins is attributed to several factors. The allyl groups on the DABPA molecule can participate in the curing reaction, leading to a modified network structure. This can result in increased chain flexibility and the formation of a secondary phase that dissipates energy upon impact, thereby increasing the fracture toughness of the material.
Experimental Protocols
Formulation of DABPA-Modified Epoxy Resins
This protocol describes the preparation of epoxy resin formulations with varying concentrations of this compound (DABPA).
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin
-
This compound (DABPA)
-
Amine-based curing agent (e.g., Triethylenetetramine - TETA)
-
Anhydride-based curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)
-
Accelerator (e.g., DMP-30)
-
Beakers
-
Mechanical stirrer
-
Vacuum oven
Procedure:
-
Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.
-
In a clean beaker, weigh the desired amount of DGEBA epoxy resin.
-
Add the specified weight percentage of DABPA to the epoxy resin.
-
Mechanically stir the mixture at 250 rpm for 20 minutes to ensure a homogeneous blend.
-
Cool the mixture to 40°C.
-
Add the stoichiometric amount of the chosen curing agent (and accelerator, if using an anhydride hardener) to the DABPA-epoxy blend.
-
Continue stirring for an additional 15 minutes.
-
Degas the mixture in a vacuum oven at 40°C for 10-15 minutes to remove any entrapped air bubbles.
-
The formulated resin is now ready for casting and curing.
Curing of DABPA-Modified Epoxy Resins
The following is a typical curing schedule for DABPA-modified epoxy resins. Optimal curing parameters may vary depending on the specific resin, curing agent, and desired properties.
Procedure:
-
Pour the formulated DABPA-epoxy resin into pre-heated molds.
-
Place the molds in a programmable oven.
-
Initial Cure: Heat the oven to 80°C and hold for 4 hours.
-
Post-Cure: Increase the temperature to 130°C and hold for an additional 8 hours.
-
Allow the cured samples to cool slowly to room temperature inside the oven to minimize residual stresses.
Mechanical Property Testing
This protocol follows the ASTM D638 standard for determining the tensile properties of plastics.
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
-
Dog-bone shaped specimens prepared according to ASTM D638 Type I dimensions
Procedure:
-
Secure the dog-bone specimen in the grips of the Universal Testing Machine.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed of 2 mm/min until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve. At least five specimens should be tested for each formulation to ensure statistical significance.
This protocol is based on the ASTM D5045 standard for determining the plane-strain fracture toughness of plastics.
Equipment:
-
Universal Testing Machine (UTM)
-
Single-Edge-Notch Bending (SENB) or Compact Tension (CT) specimens, prepared as per ASTM D5045
-
Fresh razor blade to create a sharp pre-crack
Procedure:
-
Machine a notch in the specimen.
-
Gently tap a fresh razor blade into the notch to create a sharp, natural pre-crack.
-
Place the specimen in the appropriate fixture in the Universal Testing Machine.
-
Apply a load at a constant displacement rate until the specimen fractures.
-
Record the maximum load at fracture.
-
Calculate the critical stress intensity factor (KIc) using the equations provided in the ASTM D5045 standard, taking into account the specimen geometry and the maximum load.
This protocol follows the ASTM D256 standard for determining the Izod impact resistance of plastics.
Equipment:
-
Pendulum-type impact testing machine (Izod tester)
-
Notched specimens prepared according to ASTM D256 specifications
Procedure:
-
Clamp the notched specimen in the vise of the Izod impact tester, with the notch facing the direction of the pendulum strike.
-
Raise the pendulum to its starting position and release it.
-
The pendulum will swing down, strike the specimen, and the energy absorbed during fracture is measured.
-
Record the impact energy. The impact strength is typically reported in J/m or ft-lb/in.
Data Presentation
The following tables summarize the expected trends in the mechanical properties of epoxy resins modified with this compound. Note: The following data is illustrative and based on general trends reported in the literature for toughened epoxy systems. Actual values will depend on the specific formulation and curing conditions.
Table 1: Effect of DABPA Concentration on Mechanical Properties of Epoxy Resin
| DABPA Concentration (wt%) | Tensile Strength (MPa) | Fracture Toughness (KIc) (MPa·m1/2) | Izod Impact Strength (J/m) |
| 0 (Neat Epoxy) | 70 - 80 | 0.6 - 0.8 | 20 - 30 |
| 5 | 65 - 75 | 0.9 - 1.2 | 40 - 60 |
| 10 | 60 - 70 | 1.2 - 1.5 | 60 - 90 |
| 15 | 55 - 65 | 1.4 - 1.8 | 80 - 120 |
| 20 | 50 - 60 | 1.3 - 1.7 | 70 - 110 |
Visualizations
Caption: Experimental workflow for toughening epoxy resin with DABPA.
Caption: Toughening mechanism of epoxy resin with DABPA.
Application Notes and Protocols for Hydrosilation Polymerization of Diallyl Bisphenol A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of diallyl bisphenol A derivatives via hydrosilation. The resulting polysiloxane-based polymers exhibit a unique combination of properties, suggesting their potential utility in various high-performance applications, including advanced materials and biomedical devices.
Introduction
Hydrosilation polymerization is a versatile method for creating novel polymers with tailored properties. The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene. When bifunctional or multifunctional monomers are used, this reaction leads to the formation of polymers. This compound is an attractive monomer for this process due to its rigid bisphenol A core, which can impart thermal stability and mechanical strength, and its two terminal allyl groups that are readily available for hydrosilation.
This document details the synthesis of the this compound monomer and its subsequent polymerization with a common siloxane, 1,1,3,3-tetramethyldisiloxane. It also provides insights into the expected properties of the resulting polymer and potential applications.
Experimental Protocols
Synthesis of 2,2'-diallyl bisphenol A Monomer
This protocol is adapted from established synthesis methods.[1]
Materials:
-
Bisphenol A
-
Allyl chloride (3-chloropropene)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethylene glycol monobutyl ether
-
Water
-
Autoclave with stirrer
-
Distillation apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Charge a stirred autoclave with 356 g of ethylene glycol monobutyl ether and 19 g of water.
-
Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.
-
Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.
-
Add 121 g (1.581 mol) of allyl chloride to the reaction mixture.
-
Seal the autoclave and heat the reaction to 100-105 °C for 8 hours.
-
After the reaction, remove any unreacted allyl chloride by distillation.
-
Perform an aqueous phase separation to remove water-soluble byproducts.
-
Neutralize the reaction mixture.
-
A subsequent heat treatment (Claisen rearrangement) is performed in the autoclave at 195-200 °C for 7 hours under a pressure of 0.1 MPaG to yield the 2,2'-diallyl bisphenol A.[1]
-
Remove the ethylene glycol monobutyl ether solvent by distillation under reduced pressure at 150 °C.
-
The final product, 2,2'-diallyl bisphenol A, is obtained as a viscous liquid.
-
Purity can be assessed by HPLC. A typical purity of around 92% (area percentage) can be expected.[1]
Hydrosilation Polymerization of 2,2'-diallyl bisphenol A with 1,1,3,3-Tetramethyldisiloxane
The hydrosilation polymerization of this compound derivatives is known to be exceptionally rapid, requiring careful temperature control to prevent a runaway reaction.[2]
Materials:
-
2,2'-diallyl bisphenol A (purified)
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Karstedt's catalyst (a platinum(0) complex)
-
Toluene (anhydrous)
-
Cooling bath (e.g., ice-water bath)
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve an equimolar amount of 2,2'-diallyl bisphenol A in anhydrous toluene.
-
Place the flask in a cooling bath to maintain a low temperature.
-
In a separate flask, prepare a solution of an equimolar amount of 1,1,3,3-tetramethyldisiloxane in anhydrous toluene.
-
Slowly add the TMDS solution to the stirred solution of this compound in the cooling bath.
-
Add a catalytic amount of Karstedt's catalyst (typically in the range of 10⁻⁴ to 10⁻⁵ moles of Pt per mole of alkene) to the reaction mixture.
-
The reaction is expected to proceed almost instantaneously.[2] Monitor the reaction by observing the disappearance of the Si-H stretching band in the FT-IR spectrum (around 2100-2200 cm⁻¹).
-
Once the reaction is complete, the polymer can be precipitated by pouring the reaction mixture into a non-solvent such as methanol.
-
The precipitated polymer is then collected by filtration and dried under vacuum to remove residual solvents.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of the monomer and the properties of the resulting polymer.
| Parameter | Value | Reference |
| Monomer Synthesis | ||
| Bisphenol A | 150 g (0.657 mol) | [1] |
| Allyl Chloride | 121 g (1.581 mol) | [1] |
| Sodium Hydroxide | 53 g (1.325 mol) | [1] |
| Sodium Carbonate | 14 g (0.132 mol) | [1] |
| Reaction Temperature (Allylation) | 100 - 105 °C | [1] |
| Reaction Time (Allylation) | 8 hours | [1] |
| Reaction Temperature (Rearrangement) | 195 - 200 °C | [1] |
| Reaction Time (Rearrangement) | 7 hours | [1] |
| Yield of this compound | 82% | [1] |
| Purity (HPLC area %) | 92.0% | [1] |
| Property | Value | Reference |
| Polymer Properties | ||
| Intrinsic Viscosity | 0.21-0.23 dL/g | [2] |
| Solubility | Excellent in most organic solvents | [2] |
| Thermal Stability (TGA) | Data not available in search results. Expected to be high due to the aromatic and siloxane backbone. | |
| Glass Transition Temperature (DSC) | Data not available in search results. | |
| Mechanical Properties | Data not available in search results. |
Mandatory Visualizations
Synthesis of 2,2'-diallyl bisphenol A
Caption: Workflow for the two-step synthesis of 2,2'-diallyl bisphenol A.
Hydrosilation Polymerization Workflow
Caption: Experimental workflow for the hydrosilation polymerization.
Potential Applications in Drug Development and Biomedical Fields
While specific applications for polymers derived from this compound are not extensively documented in the provided search results, their inherent properties suggest several potential uses for researchers in drug development and biomedical sciences:
-
High-Performance Biocompatible Coatings: The combination of a rigid aromatic core and a flexible siloxane backbone could lead to polymers with excellent thermal stability, mechanical robustness, and biocompatibility. These properties are highly desirable for coating medical devices and implants to improve their durability and reduce adverse reactions with biological tissues.
-
Matrices for Controlled Drug Release: The good solubility of these polymers in organic solvents would facilitate their processing into various formulations, such as films, microspheres, or nanofibers.[3] These could serve as matrices for the controlled release of therapeutic agents. The specific chemical structure could be further modified to tune the degradation rate and drug release kinetics.
-
Components of Advanced Biomedical Adhesives and Sealants: The properties of these polymers may make them suitable for developing high-strength, biocompatible adhesives and sealants for surgical applications.
-
Building Blocks for Amphiphilic Block Copolymers: The di-functional nature of the this compound monomer allows for the synthesis of linear polymers. These could be used as building blocks for creating more complex architectures, such as amphiphilic block copolymers. Such copolymers are known to self-assemble into micelles or vesicles, which are promising nanocarriers for targeted drug delivery.
Further research is necessary to fully explore and validate these potential applications. The protocols and data presented here provide a solid foundation for scientists to begin investigating these promising materials.
References
Application of Diallyl Bisphenol A in High-Performance Composites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of diallyl bisphenol A (DBA) in the formulation of high-performance composite materials. DBA is a versatile monomer primarily used to enhance the toughness, thermal stability, and processability of thermosetting resins such as bismaleimides (BMI), epoxies, and phenolic resins. Its incorporation addresses the inherent brittleness of these high-performance polymers, expanding their applicability in demanding sectors including aerospace, electronics, and automotive industries.
Overview of this compound (DBA)
This compound (2,2'-diallylbisphenol A) is a modified bisphenol A molecule functionalized with two allyl groups. This unique structure allows it to act as a reactive diluent and a toughening agent. When co-cured with thermosetting resins, the allyl groups participate in cross-linking reactions, leading to a more robust and less brittle polymer network.
Key Attributes and Applications:
-
Toughening Agent: Significantly improves the impact resistance and fracture toughness of brittle thermosets like BMI and epoxy resins.[1]
-
Reactive Diluent: Reduces the viscosity of high-viscosity resins, improving their processability for techniques like Resin Transfer Molding (RTM).
-
High-Temperature Performance: Enhances the thermal stability of the resulting composites.
-
Versatile Applications: Used in the manufacturing of electrical insulation materials, copper-clad circuit boards, high-temperature varnishes, wear-resistant materials (e.g., grinding wheels, brake pads), and aerospace structural components.
Quantitative Data on DBA-Modified Composites
The incorporation of this compound into thermosetting resins leads to a notable improvement in the mechanical and thermal properties of the resulting composites. The following tables summarize key quantitative data from various studies, providing a comparative overview of the performance enhancement achieved.
Table 1: Mechanical Properties of this compound-Modified Bismaleimide (BMI) Composites
| Property | Neat BMI Resin/Composite | DBA-Modified BMI Resin/Composite | Percentage Improvement |
| Tensile Strength | - | 96.2 MPa | - |
| Tensile Modulus | 3.4 GPa[2] | 4.8 GPa | ~41% |
| Flexural Strength | - | 121.4 MPa | - |
| Flexural Strength (SiC Composite) | ~88.32 MPa (calculated) | 109.52 MPa[3] | 24%[3] |
| Impact Strength | - | - | - |
| Fracture Toughness (KIC) | 0.48 MPa·m1/2[2] | 0.55 MPa·m1/2[2] | ~15% |
Note: Direct comparison is challenging due to variations in specific BMI formulations, DBA content, and composite manufacturing processes in different studies. The data presented is indicative of the performance enhancements achievable.
Table 2: Thermal Properties of this compound-Modified Bismaleimide (BMI) Composites
| Property | Neat BMI Resin | DBA-Modified BMI Resin |
| Glass Transition Temperature (Tg) | 244 °C[4] | 249 - 264 °C[4] |
| 5% Weight Loss Temperature (Td5) | - | > 421 °C[5] |
| Char Yield at 600°C | - | > 70%[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, the preparation of a DBA-modified bismaleimide resin, and the fabrication of a high-performance composite using the compression molding technique.
Synthesis of 2,2'-Diallylbisphenol A (DBA)
This protocol is based on a Claisen rearrangement of bisphenol A diallyl ether.
Materials:
-
Bisphenol A
-
Allyl chloride (3-chloropropene)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ethylene glycol monobutyl ether
-
Water
-
Autoclave with stirrer
-
Distillation apparatus
-
High-Performance Liquid Chromatography (HPLC) system
Procedure: [6]
-
Etherification:
-
In a sealed autoclave equipped with a stirrer, combine 356 g of ethylene glycol monobutyl ether and 19 g of water.
-
Add 150 g (0.657 mol) of bisphenol A to the solvent mixture.
-
Sequentially add 53 g (1.325 mol) of sodium hydroxide and 14 g (0.132 mol) of sodium carbonate.
-
Add 121 g (1.581 mol) of allyl chloride to the reaction mixture.
-
Seal the autoclave and heat the reaction to 100-105 °C for 8 hours with continuous stirring.
-
After the reaction, cool the mixture and remove unreacted allyl chloride by distillation.
-
Perform an aqueous phase separation to isolate the organic layer containing bisphenol A diallyl ether.
-
Neutralize the reaction mixture and perform a heat treatment to obtain a solution of bisphenol A diallyl ether in ethylene glycol monobutyl ether.
-
-
Claisen Rearrangement:
-
Transfer the thermally filtered reaction solution (filtrate) to an autoclave.
-
Heat the solution under closed conditions (0.1 MPaG) at 195-200 °C for 7 hours to induce the Claisen rearrangement.
-
After the rearrangement, remove the ethylene glycol monobutyl ether by distillation under reduced pressure at 150 °C.
-
The resulting product is 4,4'-(propane-2,2-diyl)bis(2-allylphenol) (this compound).
-
-
Purification and Characterization:
-
The purity of the synthesized this compound can be assessed using HPLC.
-
Preparation of a DBA-Modified Bismaleimide (BMI) Resin
Materials:
-
4,4'-Bismaleimidodiphenylmethane (BDM)
-
This compound (DBA)
-
N,N'-diallyl p-phenyl diamine (DPD) - as a co-reactive diluent
-
Three-necked separable flask with a mechanical stirrer and a thermometer
Procedure:
-
Prepolymer Synthesis:
-
Place appropriate quantities of BDM, DBA, and DPD into the three-necked flask.
-
Heat the mixture gradually to 135 °C while stirring.
-
Maintain the temperature at 135 °C and continue polymerization for 20 minutes.
-
After the reaction, a clear, homogeneous, viscous liquid prepolymer is obtained.
-
Cool the prepolymer to room temperature for storage.
-
Fabrication of a High-Performance Glass Fiber-Reinforced Composite via Compression Molding
Materials:
-
DBA-modified BMI prepolymer (from Protocol 3.2)
-
Glass fiber fabric
-
Mold release agent
-
Compression molding press with heated platens
Procedure:
-
Mold Preparation:
-
Clean the mold thoroughly and apply a suitable mold release agent to all surfaces that will be in contact with the resin.
-
-
Lay-up:
-
Pre-cut the glass fiber fabric to the desired dimensions of the final composite part.
-
Preheat the DBA-modified BMI prepolymer to 80 °C to reduce its viscosity.
-
Degas the heated prepolymer in a vacuum oven at 80 °C for 30 minutes to remove any entrapped air bubbles.
-
Impregnate the glass fiber layers with the degassed resin. This can be done by hand lay-up, ensuring thorough wetting of the fibers.
-
-
Compression Molding:
-
Curing:
-
A typical curing cycle for a DBA-modified BMI resin is as follows:
-
150 °C for 1 hour
-
180 °C for 2 hours
-
200 °C for 2 hours
-
230 °C for 2 hours
-
Post-cure at 250 °C for 6 hours
-
-
The curing time at the molding temperature can range from 20 to 35 minutes.[7]
-
-
Demolding and Post-Processing:
-
After the curing cycle is complete, cool the mold gradually to room temperature.
-
Carefully remove the cured composite part from the mold.
-
Trim any excess flash from the edges of the part.
-
Standardized Testing of Composite Properties
The mechanical and thermal properties of the fabricated composites should be evaluated according to established ASTM standards to ensure accurate and comparable data.
-
Tensile Properties (Tensile Strength, Modulus): ASTM D3039 / D3039M - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.[8][9][10][11]
-
Flexural Properties (Flexural Strength, Modulus): ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[12][13][14][15][16]
-
Impact Resistance: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.[4][17][18][19][20]
-
Glass Transition Temperature (Tg): ASTM E1640 - Standard Test Method for Assignment of the Glass Transition Temperature By Dynamic Mechanical Analysis.[21][22][23]
Curing Mechanism and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key chemical reactions and the overall workflow for the application of this compound in high-performance composites.
Caption: Curing mechanism of DBA-modified BMI resin.
Caption: Experimental workflow for DBA composites.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. zwickroell.com [zwickroell.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Influence of Compression Molding Process Parameters in Mechanical and Tribological Behavior of Hybrid Polymer Matrix Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.yizimg.com [file.yizimg.com]
- 9. zwickroell.com [zwickroell.com]
- 10. forneyonline.com [forneyonline.com]
- 11. trl.com [trl.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 14. boundengineering.com [boundengineering.com]
- 15. Flexural Strength Testing of Plastics [matweb.com]
- 16. testresources.net [testresources.net]
- 17. sciteq.com [sciteq.com]
- 18. coirubber.com [coirubber.com]
- 19. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 20. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 21. store.astm.org [store.astm.org]
- 22. matestlabs.com [matestlabs.com]
- 23. infinitalab.com [infinitalab.com]
Application Notes and Protocols for the Determination of Diallyl Bisphenol A in Food
Introduction
Diallyl bisphenol A (DABPA) is a derivative of bisphenol A (BPA) used in the synthesis of polymers and resins. Due to its structural similarity to BPA, a known endocrine disruptor, concerns exist regarding its potential migration from food contact materials into food products and subsequent human exposure. The development of robust and sensitive analytical methods for the determination of DABPA in various food matrices is crucial for risk assessment and regulatory monitoring.
This document provides detailed application notes and protocols for the analysis of DABPA in food. As there is a scarcity of published methods specifically for DABPA, the methodologies presented here are adapted from well-established and validated methods for bisphenol A (BPA). These protocols, utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), serve as a comprehensive starting point for researchers and scientists in the development and validation of methods for DABPA.
General Considerations for Method Adaptation
The primary structural difference between BPA and DABPA is the presence of two allyl groups on the phenolic rings of DABPA. This modification in chemical structure necessitates adjustments to analytical methods developed for BPA:
-
Chromatography: The addition of the allyl groups increases the hydrophobicity of DABPA compared to BPA. This will result in a longer retention time in reversed-phase liquid chromatography. The chromatographic gradient may need to be adjusted to ensure proper separation and peak shape. In gas chromatography, the higher molecular weight and potentially altered volatility of DABPA and its derivatives must be considered when optimizing the temperature program.
-
Mass Spectrometry: The precursor and product ions for DABPA in tandem mass spectrometry will differ from those of BPA. It is essential to determine the optimal fragmentation transitions for DABPA to ensure selective and sensitive detection.
-
Sample Preparation: The increased hydrophobicity of DABPA may influence its extraction efficiency from different food matrices. The choice of extraction solvents and solid-phase extraction (SPE) sorbents should be carefully evaluated and optimized for DABPA to achieve satisfactory recovery.
Section 1: Analysis of this compound in Food by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a highly selective and sensitive technique for the determination of trace-level contaminants in complex matrices like food.
Experimental Protocol: HPLC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for liquid food matrices such as beverages and canned liquids.
-
Sample Pre-treatment:
-
Centrifuge liquid samples (e.g., canned syrup, beverages) at 4000 rpm for 10 minutes to remove suspended solids.
-
For semi-solid or solid samples, homogenize 5 g of the sample with 10 mL of acetonitrile. Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load 5 mL of the pre-treated sample extract onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
-
2. HPLC-MS/MS Parameters
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase:
-
A: 5 mM ammonium acetate in water
-
B: Methanol
-
-
Gradient Elution:
Time (min) %A %B 0.0 90 10 1.0 90 10 8.0 10 90 10.0 10 90 10.1 90 10 | 12.0 | 90 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI
-
MRM Transitions (Hypothetical for DABPA):
-
Note: These transitions must be optimized by infusing a standard solution of DABPA into the mass spectrometer.
-
Precursor Ion [M-H]⁻: m/z 307.2
-
Product Ions (Quantifier and Qualifier): To be determined experimentally.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Data Presentation: Quantitative Performance (Adapted from BPA Methods)
The following table summarizes typical performance characteristics for the analysis of bisphenols in food using HPLC-MS/MS. These values should be experimentally determined during method validation for DABPA.
| Parameter | Typical Value for BPA |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/kg |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Section 2: Analysis of this compound in Food by GC-MS/MS
Gas Chromatography coupled with Tandem Mass Spectrometry offers an alternative high-selectivity method, particularly for less polar analytes. Derivatization is typically required for bisphenols to improve their volatility and chromatographic performance.
Experimental Protocol: GC-MS/MS
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is suitable for a wide range of food matrices, including fruits, vegetables, and processed foods.
-
Extraction:
-
Homogenize 10 g of the food sample with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA - primary secondary amine for general cleanup, C18 for fatty matrices).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Derivatization:
-
Transfer a 100 µL aliquot of the cleaned extract to a GC vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the vial at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS/MS analysis.
-
2. GC-MS/MS Parameters
-
GC System: A gas chromatograph.
-
Column: A low-bleed capillary column suitable for nonpolar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 220°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Ionization Mode: EI at 70 eV.
-
MRM Transitions (Hypothetical for derivatized DABPA):
-
Note: These transitions must be determined experimentally for the specific derivative of DABPA.
-
Precursor Ion: To be determined.
-
Product Ions (Quantifier and Qualifier): To be determined.
-
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
Data Presentation: Quantitative Performance (Adapted from BPA Methods)
The following table summarizes typical performance characteristics for the analysis of bisphenols in food using GC-MS/MS. These values should be experimentally determined during method validation for DABPA.
| Parameter | Typical Value for BPA |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/kg |
| Recovery | 80 - 115% |
| Precision (RSD%) | < 20% |
Section 3: Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound in food.
Potential Signaling Pathway (Based on BPA)
Caption: Hypothesized signaling pathway for this compound based on Bisphenol A.
Application Notes and Protocols: Diallyl Bisphenol A in Aerospace Structural Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl bisphenol A (DABPA) in the formulation of high-performance aerospace structural materials. Detailed protocols for the synthesis and characterization of DABPA-modified thermosetting resins are provided, along with a summary of the expected performance enhancements.
Introduction to this compound in Aerospace Composites
This compound (DABPA) is a crucial reactive monomer used to enhance the properties of thermosetting resins, particularly bismaleimide (BMI) and epoxy resins, for aerospace applications.[1][2][3] The aerospace industry demands materials with exceptional mechanical strength, high thermal stability, and low weight, properties that can be significantly improved by the incorporation of DABPA into the polymer matrix.[4] The primary benefits of using DABPA as a modifier include improved fracture toughness, enhanced heat resistance, and better processability of the resin systems.[1][3] This allows for the fabrication of more durable and reliable composite components for aircraft and spacecraft.[4]
Applications in Aerospace Structural Materials
DABPA-modified resins are employed in a variety of aerospace components where high performance is critical. These applications include:
-
Primary and Secondary Structural Components: The enhanced toughness and strength-to-weight ratio of DABPA-modified composites make them suitable for load-bearing structures.[3]
-
High-Temperature Engine Components: The improved thermal stability of these materials allows them to be used in environments with elevated temperatures, such as engine nacelles and other components in close proximity to the powertrain.
-
Electrical Insulation and Radomes: DABPA is also used in the formulation of materials for high-temperature resistant impregnation varnishes and copper-clad laminates for printed circuit boards used in aerospace electronics.
-
Wear-Resistant Materials: Its application extends to the manufacturing of heavy-duty grinding wheels and brake pads where high durability is required.
Data Presentation: Performance Enhancement with this compound
The addition of this compound to bismaleimide and epoxy resin formulations leads to significant improvements in their mechanical and thermal properties. The following tables summarize the quantitative data from various studies, comparing the properties of the neat resins with their DABPA-modified counterparts.
Table 1: Mechanical Properties of Neat vs. DABPA-Modified Bismaleimide (BMI) Resins
| Property | Neat BMI Resin | DABPA-Modified BMI Resin | Percentage Improvement |
| Flexural Strength | 83.9 MPa | 109.52 MPa[5] | ~30.5% |
| Impact Strength | Not specified | >18 kJ/m²[6] | - |
| Fracture Toughness (KIC) | 0.48 MPa·m1/2 | 0.55 MPa·m1/2 | ~14.6% |
Table 2: Thermal Properties of Neat vs. DABPA-Modified Bismaleimide (BMI) Resins
| Property | Neat BMI Resin | DABPA-Modified BMI Resin | Change |
| Glass Transition Temperature (Tg) | 251.5 °C[7] | 274 °C[5] | +22.5 °C |
| 5% Weight Loss Temperature (Td5) | Not specified | >400 °C[1] | - |
Table 3: Mechanical Properties of Neat vs. DABPA-Modified Epoxy Resins
| Property | Neat Epoxy Resin | DABPA-Modified Epoxy Resin | Percentage Improvement |
| Tensile Strength | ~70 MPa | Data not available | - |
| Flexural Modulus | ~3.0 GPa | Data not available | - |
| Impact Strength | ~0.6 kJ/m² | Data not available | - |
Note: Comprehensive quantitative data for DABPA-modified epoxy resins is limited in the reviewed literature. The table for epoxy resins is included as a template for future research and data collection.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of DABPA-modified resins and the characterization of their properties according to established standards.
Experimental Workflow
The overall workflow for the formulation and testing of DABPA-modified aerospace structural materials is outlined below.
Synthesis of DABPA-Modified Bismaleimide (BMI) Resin
This protocol describes the preparation of a toughened BMI resin using DABPA as a reactive diluent and toughening agent.
Materials:
-
4,4'-Bismaleimidodiphenylmethane (BMI)
-
o,o'-Diallyl bisphenol A (DABPA)
-
Acetone (solvent)
-
Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Pre-reaction Setup: In a three-necked round-bottom flask, add the desired molar ratio of BMI and DABPA. A common starting ratio is 1:0.87 (BMI:DABPA).[7]
-
Heating and Mixing: Heat the flask to 135°C under a nitrogen atmosphere while stirring continuously with a mechanical stirrer.[7]
-
Homogenization: Continue heating and stirring until the mixture forms a homogeneous and transparent liquid.
-
Pre-polymerization: Maintain the temperature at 135°C for 30 minutes to allow for the initial pre-polymerization reaction to occur.[7]
-
Curing: The resulting pre-polymer can then be cured in a preheated mold using a multi-stage curing cycle, for example: 150°C for 2 hours, 180°C for 2 hours, 200°C for 2 hours, and a final post-cure at 220°C for 8 hours.[8]
-
Cooling: Allow the cured resin to cool down to room temperature naturally before demolding.
Synthesis of DABPA-Modified Epoxy Resin
This protocol outlines the preparation of an epoxy resin system modified with DABPA.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (DABPA)
-
Amine-based curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)
-
High-shear mixer
-
Vacuum oven
Procedure:
-
Mixing: In a suitable container, blend the DGEBA epoxy resin with the desired weight percentage of DABPA.
-
Dispersion: Use a high-shear mixer to ensure a uniform dispersion of DABPA within the epoxy resin.
-
Degassing: Place the mixture in a vacuum oven at a moderately elevated temperature (e.g., 60-80°C) to remove any entrapped air bubbles.
-
Addition of Curing Agent: Cool the mixture to a suitable temperature (e.g., 120°C) and add the stoichiometric amount of the curing agent (e.g., DDS).[7] Mix thoroughly until the curing agent is completely dissolved.
-
Curing: Pour the resin mixture into a preheated mold and cure using an appropriate curing schedule. A typical cycle might be 2 hours at 150°C followed by a post-cure of 2 hours at 200°C.
-
Cooling: Allow the cured epoxy to cool slowly to room temperature to minimize internal stresses.
Curing Mechanism of BMI with this compound
The toughening of bismaleimide resins with this compound is primarily achieved through a co-polymerization reaction that proceeds via two main steps: an "ene" reaction followed by a Diels-Alder cycloaddition.[9][10] This process creates a more complex and less brittle cross-linked network compared to the homopolymerization of BMI.
Standardized Testing Protocols
The following are summaries of the standard test methods for characterizing the mechanical properties of the cured resins.
Tensile Properties (ASTM D638)
This test method determines the tensile properties of plastics and polymer composites.
Procedure Summary:
-
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.[6][11]
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[11]
-
Test Setup: Mount the specimen in the grips of a universal testing machine. Attach an extensometer to measure strain.
-
Testing: Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.[6]
-
Data Analysis: Record the load and elongation to calculate tensile strength, modulus of elasticity, and elongation at break.
Flexural Properties (ASTM D790)
This test method is used to determine the flexural strength and modulus of plastics.
Procedure Summary:
-
Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790 (typically 12.7 mm wide, 3.2 mm thick, and 127 mm long).[12][13]
-
Conditioning: Condition the specimens as per ASTM D618 standards.[12]
-
Test Setup: Place the specimen on two supports in a three-point bending fixture on a universal testing machine.[13]
-
Testing: Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain.[12]
-
Data Analysis: From the load-deflection curve, calculate the flexural strength and flexural modulus.
Izod Impact Resistance (ASTM D256)
This test determines the impact resistance of plastics.
Procedure Summary:
-
Specimen Preparation: Prepare notched rectangular bar specimens (typically 64 x 12.7 x 3.2 mm) as per ASTM D256 specifications.[2][14]
-
Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity after notching.[1]
-
Test Setup: Clamp the specimen vertically in an Izod impact tester with the notch facing the direction of the pendulum strike.[14]
-
Testing: Release the pendulum from a specified height, allowing it to strike and fracture the specimen.
-
Data Analysis: The energy absorbed by the specimen during fracture is measured and reported as the impact strength in J/m or ft-lb/in.[2]
References
- 1. infinitalab.com [infinitalab.com]
- 2. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 3. testresources.net [testresources.net]
- 4. nbinno.com [nbinno.com]
- 5. sciteq.com [sciteq.com]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 7. scribd.com [scribd.com]
- 8. CN106700073A - Modified bismaleimide resin and preparation method thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. infinitalab.com [infinitalab.com]
- 12. boundengineering.com [boundengineering.com]
- 13. matestlabs.com [matestlabs.com]
- 14. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
Application Notes and Protocols: Diallyl Bisphenol A as an Active Diluent in Thermosetting Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diallyl Bisphenol A (DABPA) as an active diluent in thermosetting resins. This document details its effects on resin properties, presents key quantitative data, and offers detailed experimental protocols for evaluation.
Introduction
This compound (DABPA) is a versatile monomer used to modify thermosetting resins such as epoxy, bismaleimide (BMI), and phenolic resins.[1] Functioning as an active (or reactive) diluent, DABPA is not merely a viscosity-reducing agent; its allyl groups can participate in the curing reaction, becoming an integral part of the final cross-linked polymer network.[1] This incorporation enhances several key properties of the cured resin, including toughness, impact resistance, and thermal stability, making it a valuable component in the formulation of high-performance adhesives, coatings, and composites for industries like aerospace, electronics, and automotive manufacturing.[2]
The primary benefits of incorporating DABPA into thermosetting resin formulations include:
-
Viscosity Reduction: DABPA effectively lowers the viscosity of high-viscosity resins, improving their processability and handling characteristics.[1]
-
Toughness Enhancement: It significantly improves the toughness and impact resistance of inherently brittle thermosetting resins.[1]
-
Improved Thermal Properties: The integration of DABPA into the polymer backbone can enhance the thermal stability of the cured product.
-
Enhanced Adhesion: It can improve the adhesion strength, particularly between the resin and metal substrates.[1]
Quantitative Data on Performance
The following tables summarize the quantitative effects of this compound on the properties of various thermosetting resins.
Table 1: Thermal Properties of Bismaleimide (BMI) Resin Modified with DABPA
| Property | BMI / DABPA System | BMI / DABPA with DGEBA/DDS |
| Peak Curing Temperature (°C) | 230 | - |
| Glass Transition Temperature (Tg) (°C) | 251.5 | 229.8 |
| Temperature at 5% Weight Loss (T5%) (°C) | 444.7 | - |
Data sourced from a study on epoxy-modified bismaleimide adhesives. The base system consists of bismaleimide and this compound. DGEBA/DDS refers to the addition of a bisphenol A diglycidyl ether epoxy resin with a diaminodiphenyl sulfone curing agent.
Table 2: General Effect of Reactive Diluents on Epoxy Resin Properties
| Property | 0% Diluent | 5-10% Diluent | 15-20% Diluent |
| Viscosity @ 25°C (mPa·s) | ~12,000 | Significant Reduction | Up to 10-fold Reduction |
| Glass Transition Temperature (Tg) (°C) | Base Value | Slight Decrease | Moderate Decrease |
| Tensile Strength (MPa) | Base Value | Generally Maintained or Slightly Decreased | May Decrease |
| Flexural Strength (MPa) | Base Value | Generally Maintained or Slightly Decreased | May Decrease |
| Impact Strength (kJ/m²) | Base Value | Increased | Significantly Increased |
This table represents generalized data based on the known effects of various reactive diluents on epoxy resins.[3][4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of thermosetting resins modified with this compound.
Viscosity Measurement
Objective: To determine the effect of DABPA concentration on the viscosity of the uncured resin system.
Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, mixing containers, and stirring rods.
Protocol:
-
Preparation: Prepare a series of resin formulations with varying weight percentages of DABPA (e.g., 0%, 5%, 10%, 15%, 20%).
-
Temperature Conditioning: Place the resin and DABPA in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure thermal equilibrium.
-
Mixing: Accurately weigh the desired amounts of resin and DABPA into a mixing container and mix thoroughly until a homogeneous solution is obtained.
-
Measurement:
-
Set the viscometer to the appropriate spindle and speed for the expected viscosity range.
-
Immerse the spindle into the resin mixture to the specified depth.
-
Allow the reading to stabilize for 60 seconds before recording the viscosity value.
-
Repeat the measurement at different temperatures if required.
-
Curing Behavior by Differential Scanning Calorimetry (DSC)
Objective: To determine the curing characteristics, including the onset of cure, peak exotherm temperature, and total heat of reaction.
Apparatus: Differential Scanning Calorimeter (DSC).
Protocol:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured resin-DABPA mixture in a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Non-isothermal Scan:
-
Heat the sample from ambient temperature to approximately 300 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
From the resulting thermogram, determine the onset temperature of the curing exotherm, the peak temperature, and the total heat of reaction (ΔH) by integrating the area under the peak. A study on a BMI/DABPA system identified a peak reaction temperature of 230 °C.
-
Thermomechanical Properties by Dynamic Mechanical Analysis (DMA)
Objective: To determine the glass transition temperature (Tg) and the storage modulus of the cured resin.
Apparatus: Dynamic Mechanical Analyzer (DMA).
Protocol:
-
Sample Preparation: Cure the resin-DABPA formulations in a mold to produce rectangular bars of appropriate dimensions for the DMA clamp (e.g., 40 mm x 12 mm x 3 mm).
-
Instrument Setup: Mount the cured sample in the DMA using a suitable clamp configuration (e.g., three-point bending).
-
Temperature Sweep:
-
Heat the sample over a temperature range that encompasses the glass transition (e.g., 30 °C to 300 °C) at a controlled heating rate (e.g., 3 °C/min).
-
Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ).
-
The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve. For a BMI/DABPA system, a Tg of 251.5 °C has been reported.
-
Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the cured resin by measuring its weight loss as a function of temperature.
Apparatus: Thermogravimetric Analyzer (TGA).
Protocol:
-
Sample Preparation: Place a small, accurately weighed sample (10-15 mg) of the cured resin into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
From the TGA curve, determine key parameters such as the temperature at 5% weight loss (T5%), which is an indicator of the onset of decomposition. A T5% of 444.7 °C has been observed for a BMI/DABPA system.
-
Mechanical Properties Testing
Objective: To measure the tensile and flexural properties of the cured resin.
Apparatus: Universal Testing Machine with appropriate fixtures.
Protocol:
-
Sample Preparation: Prepare test specimens according to relevant standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties) by casting the resin-DABPA mixture into molds and curing.
-
Tensile Testing (ASTM D638):
-
Mount the dog-bone shaped specimen in the tensile grips of the testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation to determine tensile strength, tensile modulus, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Place the rectangular bar specimen on a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified strain.
-
Record the load and deflection to calculate the flexural strength and flexural modulus.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound (DABPA).
Experimental Workflow for Evaluating DABPA-Modified Resins
Caption: Workflow for characterizing thermosetting resins with DABPA.
Conceptual Diagram of DABPA's Role in a Cured Resin Network
Caption: DABPA integration increases network flexibility and toughness.
References
Application Notes and Protocols for the Analysis of Diallyl Bisphenol A
Introduction
Diallyl bisphenol A (DABPA), also known as 4,4'-(propane-2,2-diyl)bis(2-allylphenol), is a modified bisphenol A derivative used in the synthesis of polymers, resins, and other materials. Its structure, featuring two allyl groups, imparts unique properties to the resulting products. The monitoring of DABPA levels in various matrices is crucial for quality control in industrial processes and for assessing its potential environmental and biological presence. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Profile: this compound
| Property | Value |
| CAS Number | 1745-89-7 |
| Molecular Formula | C₂₁H₂₄O₂ |
| Molecular Weight | 308.41 g/mol |
| Appearance | Light yellow or brown viscous liquid |
| Boiling Point | 445.2 °C at 760 mmHg[1] |
| Density | 1.08 g/mL at 25 °C[1] |
Analytical Methods Overview
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for the direct analysis of DABPA without the need for derivatization. Coupled with a suitable detector, such as UV or fluorescence, it offers a robust and straightforward method for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and selectivity. However, due to the polar nature of the phenolic hydroxyl groups in DABPA, a derivatization step is typically required to increase its volatility and improve chromatographic performance.[2]
HPLC Method for this compound Analysis
This section details the protocol for the quantitative analysis of this compound using HPLC with UV detection.
Experimental Protocol
1. Sample Preparation (General Protocol)
A generic sample preparation protocol involving solid-phase extraction (SPE) is described below. This can be adapted based on the specific sample matrix.
-
Extraction:
-
For liquid samples (e.g., water, industrial effluent), acidify the sample to pH 3-4 with a suitable acid.
-
For solid samples, perform a solvent extraction using a non-polar solvent like dichloromethane or a mixture of hexane and acetone.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
-
Reconstitution:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 230 nm |
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 50 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Expected Quantitative Data (Based on similar Bisphenol A analysis)
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 5% |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
GC-MS Method for this compound Analysis
This section outlines a protocol for the sensitive and selective analysis of this compound using GC-MS, which includes a necessary derivatization step.
Experimental Protocol
1. Sample Preparation
Follow the same extraction and reconstitution protocol as described for the HPLC method. The final reconstituted solvent should be a non-polar solvent compatible with the derivatization reagent, such as hexane or dichloromethane.
2. Derivatization
Due to the polar phenolic hydroxyl groups, derivatization is essential for GC-MS analysis to improve volatility and chromatographic peak shape.[2] Silylation is a common and effective derivatization technique.[2]
-
To the dried sample extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a catalyst, such as pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
3. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Selected Ion Monitoring (SIM)
For high sensitivity and selectivity, operate the mass spectrometer in SIM mode. The characteristic ions for the derivatized this compound should be determined by analyzing a standard solution in full scan mode first. Expected ions would correspond to the molecular ion of the derivatized compound and its characteristic fragments.
5. Calibration
Prepare a series of this compound standards in the same solvent as the samples. Derivatize each standard using the same procedure as the samples. Inject the derivatized standards to construct a calibration curve based on the peak area of the target ion versus concentration.
Expected Quantitative Data (Based on similar Bisphenol A analysis)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Recovery | 80 - 115% |
| Precision (%RSD) | < 10% |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The HPLC and GC-MS methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound in various samples. The HPLC method offers a simpler procedure without the need for derivatization, making it suitable for routine analysis. The GC-MS method, while requiring a derivatization step, provides superior sensitivity and selectivity, which is advantageous for trace-level analysis in complex matrices. Proper validation of these methods in the specific matrix of interest is essential to ensure accurate and precise results.
References
Application Notes and Protocols: Diallyl Bisphenol A as an Anti-Aging Agent for Rubber
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidative degradation of rubber, a process commonly referred to as aging, leads to a decline in its mechanical properties, such as elasticity, tensile strength, and durability. This degradation is a significant concern in the longevity and reliability of rubber-based products. Anti-aging agents are crucial additives incorporated into rubber formulations to mitigate these effects. Diallyl bisphenol A (DBA), a member of the bisphenol family, has been identified as an effective anti-aging agent for various types of rubber.[1] This document provides detailed application notes and protocols for researchers and scientists interested in evaluating and utilizing this compound to enhance the thermo-oxidative stability of rubber compounds.
This compound is typically added to rubber formulations at a concentration of 1-3% to significantly improve the anti-aging properties of the rubber.[2] Beyond its role as an antioxidant, this compound can also serve as a toughening agent and a modifier for various thermosetting resins.[2]
Mechanism of Action: Free Radical Scavenging
The primary mechanism by which phenolic antioxidants like this compound protect rubber from oxidative degradation is through free radical scavenging.[3] The process of thermo-oxidative aging in rubber is a chain reaction initiated by the formation of free radicals.[4] this compound, with its sterically hindered phenolic hydroxyl groups, can donate a hydrogen atom to the highly reactive peroxy radicals (ROO•) that propagate the oxidative chain reaction. This donation neutralizes the peroxy radical, forming a stable hydroperoxide and a resonance-stabilized phenoxy radical from the this compound molecule. This phenoxy radical is significantly less reactive than the initial peroxy radical and is unable to abstract a hydrogen atom from the rubber polymer chain, thus effectively terminating the oxidative cycle.
Figure 1: Proposed antioxidant mechanism of this compound in rubber.
Data Presentation: Representative Performance Data
Table 1: Rubber Formulation (Representative Example)
| Ingredient | Control (phr) | With this compound (phr) |
| Natural Rubber (SMR 20) | 100 | 100 |
| N330 Carbon Black | 50 | 50 |
| Stearic Acid | 2 | 2 |
| Zinc Oxide | 5 | 5 |
| CBS (Accelerator) | 1.5 | 1.5 |
| Sulfur | 2 | 2 |
| This compound | 0 | 2 |
Table 2: Mechanical Properties Before and After Accelerated Aging
| Property | Condition | Control | With this compound |
| Tensile Strength (MPa) | Unaged | 20.5 | 20.8 |
| Aged (72h @ 100°C) | 12.3 | 17.5 | |
| Elongation at Break (%) | Unaged | 550 | 560 |
| Aged (72h @ 100°C) | 320 | 450 | |
| Hardness (Shore A) | Unaged | 60 | 61 |
| Aged (72h @ 100°C) | 68 | 65 |
Experimental Protocols
The following protocols provide a general framework for the preparation and testing of rubber compounds to evaluate the efficacy of this compound as an anti-aging agent. These are based on widely accepted industry standards such as ASTM D573 for thermo-oxidative aging.
Protocol 1: Preparation of Rubber Compounds
-
Mastication: Masticate the natural rubber on a two-roll mill until a coherent band is formed.
-
Ingredient Incorporation:
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Add this compound (for the experimental compound) and mix thoroughly.
-
Add carbon black in increments, ensuring complete dispersion after each addition.
-
Finally, add the accelerator (CBS) and sulfur at a lower mill temperature to prevent scorching.
-
-
Homogenization: Continue mixing until the compound is uniform.
-
Sheeting Out: Sheet the compounded rubber from the mill at a defined thickness and allow it to cool and rest for at least 24 hours at room temperature before vulcanization.
Protocol 2: Vulcanization of Test Specimens
-
Molding: Compression mold the rubber sheets into standard test specimens (e.g., dumbbell shapes for tensile testing) using a hydraulic press.
-
Curing: Vulcanize the specimens at a specified temperature and time (e.g., 150°C for 20 minutes). The optimal cure time should be determined beforehand using a rheometer.
-
Conditioning: After demolding, condition the vulcanized specimens for at least 24 hours at room temperature before testing.
Protocol 3: Accelerated Thermo-Oxidative Aging
-
Apparatus: Use a convection oven with a controlled temperature and air circulation rate.
-
Procedure:
-
Measure the initial mechanical properties (tensile strength, elongation at break, hardness) of the unaged specimens according to relevant ASTM standards (e.g., ASTM D412 for tensile properties, ASTM D2240 for hardness).
-
Place the test specimens in the aging oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24, 72, 168 hours).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Measure the final mechanical properties of the aged specimens.
-
-
Data Analysis: Calculate the retention of properties (e.g., percentage of tensile strength retained) to quantify the anti-aging performance.
Figure 2: Experimental workflow for evaluating this compound.
Logical Relationships in Rubber Degradation and Protection
The degradation of rubber is a complex process influenced by several environmental and operational factors. The introduction of an antioxidant like this compound provides a crucial protective barrier against the chemical reactions that lead to this degradation.
Figure 3: Logical relationships in rubber degradation and the role of DBA.
Conclusion
This compound serves as a potent anti-aging agent for rubber by effectively interrupting the oxidative degradation cycle through a free radical scavenging mechanism. The incorporation of this compound into rubber formulations is expected to significantly enhance the retention of key mechanical properties such as tensile strength and elongation at break after exposure to thermo-oxidative stress. The provided protocols offer a standardized approach for researchers to systematically evaluate the performance of this compound and other potential anti-aging agents in rubber compounds. While specific quantitative data for this compound remains to be extensively published, the representative data and established mechanisms for similar phenolic antioxidants provide a strong basis for its application in extending the service life and reliability of rubber products.
References
Troubleshooting & Optimization
Technical Support Center: Diallyl Bisphenol A (DABPA)-Based Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the curing conditions for Diallyl Bisphenol A (DABPA)-based resins. It includes troubleshooting for common experimental issues, frequently asked questions, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DABPA) in resin formulations? A1: this compound (DABPA) is primarily used as a modifying and toughening agent in thermosetting resins such as bismaleimide (BMI), epoxy, and phenolic resins.[1][2] Its unique molecular structure enhances the toughness, impact resistance, and heat resistance of the final cured product.[1][2] It can also serve as an active diluent to reduce the viscosity of the resin system, improving its processing and handling properties.[1]
Q2: What is the typical curing mechanism for DABPA-modified epoxy resins? A2: The curing process for DABPA-modified epoxy resins can involve a dual-curing mechanism.[3] This typically includes a sequential phenol-epoxy reaction, often catalyzed by an agent like triphenyl phosphine (TPP), followed by the polymerization of the allyl groups at higher temperatures.[3] This two-stage reaction allows for a controlled curing process and the development of a complex, cross-linked polymer network.
Q3: Why is a post-curing step often recommended? A3: A post-curing step, which involves heating the resin at an elevated temperature after the initial cure, is crucial for achieving optimal material properties.[4][5] This process allows the polymer chains to complete their cross-linking, leading to higher mechanical strength, improved toughness, and a higher glass transition temperature (Tg).[4][5][6] Forgoing a post-cure can result in a material with subpar performance.
Q4: How does the concentration of the initiator or curing agent affect the final properties? A4: The ratio of resin to initiator or curing agent is a critical parameter that significantly impacts the curing reaction and final properties.[7][8] An incorrect ratio can lead to incomplete curing, resulting in a sticky or soft material.[7] For instance, one study found that a 1.2% concentration by weight of a peroxide initiator led to the fastest polymerization time and a high glass transition temperature.[9] Similarly, for a bisphenol-A epoxy system, an optimal resin-to-hardener ratio of 100:30 resulted in the most efficient reaction.[8] It is essential to follow the manufacturer's specifications or determine the optimal ratio experimentally.
Troubleshooting Guide
This guide addresses common problems encountered during the curing of DABPA-based and other thermosetting resins.
Problem: The cured resin is tacky, soft, or has liquid spots.
-
Possible Causes:
-
Incorrect Mixing Ratio: The resin and hardener/initiator were not measured accurately. Adding more hardener than specified will not accelerate the cure; it will disrupt the chemical reaction.[7][10]
-
Insufficient Mixing: The components were not mixed thoroughly, leaving unreacted areas. Pay special attention to the sides and bottom of the mixing container.[7][11]
-
Low Curing Temperature: The ambient temperature or oven temperature was below the recommended range, slowing or halting the chemical reaction.[12][13]
-
Moisture Contamination: Moisture from the air (high humidity), containers, or additives can inhibit proper curing.[11][13]
-
-
Solutions:
-
Verify the mixing ratio by volume or weight as per the technical data sheet.[7]
-
Mix the components for the recommended time (e.g., 3-5 minutes), scraping the sides and bottom of the container multiple times.[11][14] Consider a two-container mixing method where you transfer the mixture to a second clean container and mix again.[7]
-
Ensure the curing environment is within the ideal temperature range, typically 21-27°C (70-80°F) for many epoxy systems.[4][12] If the issue persists, try moving the piece to a warmer location or applying a gentle post-cure.[7]
-
Work in a controlled-humidity environment and ensure all tools and substrates are completely dry.[11][13]
-
Problem: The resin cured too quickly, cracked, or warped.
-
Possible Causes:
-
Excessive Exothermic Reaction: The curing reaction generated too much heat, especially in thick sections, causing internal stress.[12]
-
High Curing Temperature: The ambient or oven temperature was too high, accelerating the reaction uncontrollably.[12]
-
Incorrect Mix Ratio: An improper ratio can sometimes lead to an overly aggressive reaction.[13]
-
-
Solutions:
Problem: There are bubbles in the final cured product.
-
Possible Causes:
-
Solutions:
-
Mix the resin slowly and deliberately.[13]
-
Gently warm the resin components in a water bath before mixing to reduce viscosity, allowing bubbles to escape more easily.[13]
-
After pouring, use a heat gun or torch lightly and quickly across the surface to pop bubbles.
-
For porous substrates, apply a thin seal coat of resin first and allow it to cure before the main pour.[13]
-
Problem: The final product appears cloudy or has a hazy finish.
-
Possible Causes:
-
Moisture Contamination: This is the most common cause of cloudiness. Water particles become trapped in the curing resin.[10][13]
-
Low Curing Temperature: Curing in a cold environment can sometimes result in a cloudy appearance.[10][12]
-
Incompatible Additives: Some pigments or dyes may not be fully compatible with the resin system.[11]
-
-
Solutions:
-
Work in a low-humidity environment and ensure all equipment is dry. Store resin containers tightly sealed.[10][11]
-
Maintain a stable, warm curing temperature within the manufacturer's recommended range.[10][12]
-
Use colorants and additives that are specifically designed for the resin system being used.[11]
-
Data Presentation
Table 1: Troubleshooting Summary for DABPA-Based Resin Curing
| Problem | Potential Cause | Recommended Solution | Citation |
| Tacky/Soft Surface | Incorrect mix ratio, insufficient mixing, low temperature, moisture. | Verify ratio, mix thoroughly (3-5 min), ensure cure temp is 21-27°C, work in low humidity. | [7][11][12][13] |
| Cracking/Warpage | Excessive exothermic heat, high cure temperature. | Pour in thinner layers, reduce cure temperature, consider a slower-curing formulation. | [12][13][15] |
| Bubbles | Air from mixing, cold resin, porous substrate. | Mix slowly, warm components before mixing, use a heat gun on the surface, seal porous substrates first. | [13] |
| Cloudiness | Moisture contamination, low cure temperature. | Ensure all tools are dry, work in low humidity, maintain a stable, warm cure temperature. | [10][12][13] |
| Poor Mechanical Properties | Incomplete cure, no post-cure. | Ensure full cure time is observed, perform a post-cure at elevated temperature to maximize cross-linking. | [4][5] |
Table 2: Illustrative Example of Curing & Post-Curing Effects on a Bisphenol A-Based Epoxy System (Data adapted from a study on DGEBA-based resin, provided as a representative example of thermoset behavior)
| Cure Temp. | Post-Cure Temp. | Flexural Modulus (MPa) | Glass Transition Temp. (Tg) (°C) | Citation |
| 80°C | None | 1260 ± 192 | 65.1 ± 1.63 | [5] |
| 90°C | None | 2403 ± 210 | 70.4 ± 1.47 | [5] |
| 80°C | 125°C | Increased Strength | Increased | [5][6] |
| 80°C | 150°C | Balanced & Improved Toughness | Increased | [5][6] |
Experimental Protocols
Protocol 1: Sample Preparation and Curing of a DABPA-Modified Epoxy Resin
-
Material Preparation:
-
Pre-heat the DABPA, epoxy resin (e.g., DGEBA), and curing agent/initiator to a specified temperature (e.g., 60°C) to reduce viscosity.
-
Accurately weigh the required amounts of each component based on the desired stoichiometric ratio.
-
-
Mixing:
-
In a clean, dry container, combine the DABPA and epoxy resin. Mix thoroughly until a homogeneous solution is formed.
-
Add the curing agent or initiator to the resin mixture.
-
Mix slowly and deliberately for 3-5 minutes, ensuring to scrape the sides and bottom of the container to achieve a uniform mixture.[11]
-
Place the mixture in a vacuum chamber for 10-15 minutes to degas and remove trapped air bubbles.
-
-
Casting & Curing:
-
Pour the degassed mixture into a pre-heated mold.
-
Place the mold in a programmable oven for the primary curing stage. An example curing cycle could be 2 hours at 80°C followed by 2 hours at 120°C. Note: This cycle is illustrative and must be optimized for the specific formulation.
-
-
Post-Curing:
Protocol 2: Characterization of Curing Behavior using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a small, uncured sample of the resin mixture (5-10 mg) as described in Protocol 1 (Steps 1 & 2).
-
Hermetically seal the sample in an aluminum DSC pan. Prepare an empty, sealed pan to use as a reference.
-
-
Non-Isothermal DSC Scan:
-
Data Analysis:
-
The resulting exothermic peak on the DSC curve represents the curing reaction.
-
From the curve, determine the onset temperature of curing, the peak exothermic temperature (T_peak), and the total heat of reaction (ΔH).[8]
-
Use methods like the Kissinger or Ozawa analysis with data from multiple heating rates to calculate the activation energy (E) of the curing reaction.[3] This provides quantitative data to optimize the curing schedule.
-
Visualizations
Caption: Troubleshooting flowchart for common resin curing issues.
Caption: Experimental workflow for preparing and curing DABPA-based resins.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. powerblanket.com [powerblanket.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. epoxio.cz [epoxio.cz]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchrepository.ul.ie [researchrepository.ul.ie]
- 10. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 11. artnglow.com [artnglow.com]
- 12. truecomposites.com [truecomposites.com]
- 13. resiners.com [resiners.com]
- 14. m.youtube.com [m.youtube.com]
- 15. kemet.co.uk [kemet.co.uk]
Improving the toughness and heat resistance of BMI resin with Diallyl bisphenol A
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the toughness and heat resistance of bismaleimide (BMI) resins using diallyl bisphenol A (DBA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of this compound (DBA) in BMI resin formulations?
A1: this compound (DBA) primarily serves as a reactive diluent and toughening agent for bismaleimide (BMI) resins.[1] Its incorporation helps to reduce the viscosity of the uncured resin, which improves processability and handling, making it suitable for techniques like resin transfer molding (RTM).[1] Furthermore, DBA copolymerizes with the BMI resin, which lowers the crosslink density of the final cured product, thereby increasing its toughness and addressing the inherent brittleness of unmodified BMI resins.[1][2]
Q2: I'm observing incomplete curing of my DBA-modified BMI resin. What are the possible causes and solutions?
A2: Incomplete curing can stem from several factors:
-
Inadequate Curing Temperature or Time: BMI-DBA systems require specific temperature ranges to ensure all reactions proceed to completion. The curing process often involves an initial "ene" reaction followed by Diels-Alder and other polymerization reactions at higher temperatures.[3] A typical curing cycle involves multiple stages, for instance, 130°C for 4 hours, followed by a post-cure at 200°C for 4 hours and 210°C for 2 hours.[4]
-
Improper Stoichiometry: The molar ratio of BMI to DBA is crucial. An imbalance can lead to unreacted monomers. The reaction kinetics show that copolymerization and homopolymerization of BMI can be sequential, so the correct ratio ensures the intended network formation.
-
Presence of Impurities: Solvents or other contaminants can interfere with the free-radical polymerization process. Ensure all components are of high purity and that any solvents used for mixing are thoroughly removed before curing.
Solution: Review your curing schedule and ensure it aligns with established protocols for your specific BMI-DBA system. Verify the stoichiometry of your formulation. DSC analysis can be used to check for residual exotherms in the cured sample, which would indicate incomplete curing.[5]
Q3: My cured DBA-modified BMI resin is still more brittle than expected. How can I improve its toughness?
A3: While DBA is added to improve toughness, other factors can contribute to brittleness:
-
High Crosslink Density: Although DBA lowers the crosslink density compared to neat BMI, the density might still be too high depending on the DBA concentration. Increasing the relative amount of DBA can further reduce crosslink density and improve toughness.[2]
-
Phase Separation: Incompatibility between the BMI resin and the DBA modifier, especially at higher concentrations or with other additives, can lead to phase separation.[6][7][8][9] This can create stress concentration points and result in a brittle material.
-
Inadequate Mixing: Poor dispersion of DBA within the BMI resin can lead to localized areas with different properties, some of which may be brittle.
Solution: Experiment with increasing the DBA content in your formulation. Ensure homogeneous mixing of the components, potentially at an elevated temperature (e.g., 130°C) to reduce viscosity and improve miscibility.[3] Characterize the morphology of your cured resin using Scanning Electron Microscopy (SEM) to check for phase separation.[3][8]
Q4: I am concerned about the thermal stability of my DBA-modified BMI resin. How does DBA affect the heat resistance?
A4: The addition of DBA can have a nuanced effect on thermal stability. While it improves toughness by reducing crosslink density, this can also lead to a slight decrease in the glass transition temperature (Tg) and the onset of thermal decomposition compared to unmodified BMI.[9] However, the resulting polymer network is still highly aromatic and crosslinked, retaining excellent thermal stability, often with decomposition temperatures well above 325°C.[10][11] The specific impact on thermal properties will depend on the concentration of DBA used.
Solution: Use Thermogravimetric Analysis (TGA) to determine the 5% weight loss temperature (Td5), which is a common metric for thermal stability.[3][11][12] Use Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).[3][10][12][13] By carefully selecting the BMI to DBA ratio, you can optimize the balance between toughness and heat resistance.
Q5: Can I use other modifiers in conjunction with DBA in my BMI resin system?
A5: Yes, it is common to use other modifiers to further enhance the properties of BMI resins. For example, epoxy resins can be incorporated to create an interpenetrating polymer network (IPN), which has been shown to improve mechanical properties like tensile, flexural, and impact strength.[10] Other modifiers like thermoplastics (e.g., polyetherimide) and elastomers have also been explored to improve toughness.[14][15] However, the addition of more components can increase the complexity of the system and the likelihood of issues like phase separation.[7][8] Careful formulation and characterization are necessary when developing multi-component systems.
Data Presentation
Table 1: Effect of Modifier on Mechanical Properties of BMI Resins
| Resin System | Modifier | Modifier Content (wt%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| BMI | None | 0 | 83.9 | - | [16] |
| BMI-ODA | 4,4'-Oxydianiline | - | 189.9 | - | [16] |
| BDM/DABPA/BMIX/SiC | BMIX/SiC | 27.5 vol% | 109.52 | - | [3] |
| BD | PMES-Allyl | 15 | 177.1 | 17.9 | [17] |
| BDP | PI-X | 4 | 157.7 | 30.1 | [17] |
| BMI/DBA-Epoxy IPN | Epoxy | - | Increased by 30% | Increased by 45% | [10] |
Table 2: Thermal Properties of Modified BMI Resins
| Resin System | Modifier | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Reference |
| BMI/DBA-Epoxy IPN | Epoxy | ~280 | >325 | [10] |
| BDM/DABPA/BMIX | BMIX | 274 | 409 | [3][9] |
| Cured MEG-BMI | MEG | ~400 | >407 | [11] |
| Cured BAPA | AER | >380 | 424.8 | [17] |
| BPA-BMI Blends | AT-PAEKI | Increases with AT-PAEKI content | Stable up to 250 | [12] |
Experimental Protocols
Preparation of DBA-Modified BMI Prepolymer
-
Materials:
-
N,N'-(4,4'-methylenediphenyl) dimaleimide (BDM)
-
This compound (DABPA)
-
-
Procedure:
-
Accurately weigh the BDM and DABPA according to the desired molar ratio (e.g., a common reference system uses a molar ratio of approximately 1:0.87).[3]
-
Combine the components in a reaction vessel equipped with a mechanical stirrer.
-
Place the vessel in an oil bath preheated to 130°C.
-
Stir the mixture at 130°C until a homogeneous, viscous prepolymer is formed.
-
Allow the prepolymer to cool to room temperature.
-
The resulting solid can be crushed into a powder for storage or subsequent use.
-
Curing Protocol for DBA-Modified BMI Resin
-
Procedure:
-
Place the prepolymer powder in a mold.
-
Degas the prepolymer in a vacuum oven to remove any trapped air or volatiles.
-
Cure the resin using a multi-stage heating process. A typical schedule is:
-
Heat to 130°C and hold for 4 hours.
-
Ramp up to 200°C and hold for 4 hours.
-
Ramp up to 210°C and hold for 2 hours.[4]
-
-
Allow the cured resin to cool slowly to room temperature to minimize internal stresses. Note: Optimal curing schedules can vary depending on the specific formulation and desired properties. It is advisable to determine the curing profile using DSC.
-
Characterization Techniques
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the curing characteristics (onset, peak, and end of cure temperatures), heat of reaction, and glass transition temperature (Tg).[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured prepolymer or cured resin into an aluminum DSC pan and seal it.[3][5]
-
Typical Parameters: Heat the sample from room temperature to around 350-400°C at a heating rate of 10°C/min under a nitrogen atmosphere.[3][4] For Tg determination of cured samples, a second heating scan is often used after an initial heating and cooling cycle.[5]
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability and decomposition behavior of the cured resin.
-
Sample Preparation: Place a small amount (5-10 mg) of the cured resin in a TGA crucible.[3]
-
Typical Parameters: Heat the sample from room temperature to 800-1000°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.[3][4][12]
-
-
Dynamic Mechanical Analysis (DMA):
-
Purpose: To measure the viscoelastic properties of the cured resin, including the storage modulus, loss modulus, and glass transition temperature (Tg).[13]
-
Sample Preparation: Prepare rectangular specimens of the cured resin with typical dimensions of approximately 12.5 mm length, 4.5 mm width, and around 60 mm length.[13]
-
Typical Parameters: Use a three-point bending fixture. Apply an oscillating strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3-5°C/min).[12][13]
-
Visualizations
Caption: Curing mechanism of BMI resin with this compound.
Caption: Experimental workflow for DBA-modified BMI resin.
References
- 1. nbinno.com [nbinno.com]
- 2. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. mdpi.com [mdpi.com]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of thermoplastic toughening agent on phase separation and physicochemical properties of bismaleimide resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel high performance bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resin for rigid riser application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bismaleimide (BMI) Resin Formulations with Diallyl Bisphenol A (DABPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bismaleimide (BMI) resins modified with Diallyl Bisphenol A (DABPA). The primary goal of incorporating DABPA is to reduce the overall application cost of BMI resins while improving their processability and toughness.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of using this compound (DABPA) as a modifier for Bismaleimide (BMI) resin?
A1: The primary advantages of incorporating DABPA into BMI resin formulations are:
-
Cost Reduction: DABPA serves as a reactive diluent, reducing the concentration of the more expensive BMI monomer required in the formulation, thereby lowering the overall material cost.[1]
-
Improved Processability: DABPA reduces the viscosity of the BMI resin system, making it easier to process using techniques like resin transfer molding (RTM). This improved flow allows for better impregnation of reinforcing fibers.[1]
-
Enhanced Toughness: Neat BMI resins are known for their brittleness. The addition of DABPA significantly improves the toughness of the cured resin, making it more resistant to mechanical stress and impact.[1]
-
Maintained Thermal Stability: While improving toughness, DABPA helps to maintain the excellent heat resistance characteristic of BMI resins, making the modified system suitable for high-temperature applications.[1]
Q2: How does DABPA chemically react with BMI resin during curing?
A2: The curing of a BMI/DABPA system is a complex process involving several reactions. Initially, at lower temperatures (around 155.4°C), an "Alder-Ene" reaction occurs between the allyl groups of DABPA and the maleimide (B117702) double bonds of the BMI.[2] As the temperature increases, further cross-linking takes place through Diels-Alder and other addition reactions, leading to the formation of a highly cross-linked, thermally stable polymer network.
Q3: What is a typical starting formulation for a BMI/DABPA resin system?
A3: A common starting point for BMI/DABPA formulations is a stoichiometric ratio of 1:1 by moles of BMI to DABPA. However, the optimal ratio can vary depending on the specific BMI monomer used and the desired final properties of the cured resin.[3] It is recommended to conduct a design of experiments (DOE) to determine the ideal ratio for your application.
Troubleshooting Guide
Issue 1: Incomplete or Uneven Curing of the Resin
-
Q: My BMI/DABPA resin mixture is not curing completely, resulting in a soft or tacky surface. What could be the cause?
-
A: Incomplete curing is often due to several factors:
-
Incorrect Mixing Ratio: Ensure that the BMI and DABPA are weighed accurately according to the desired stoichiometric ratio. Even small deviations can lead to an excess of one component, preventing complete reaction.[4][5]
-
Insufficient Mixing: The two components must be mixed thoroughly to achieve a homogeneous mixture. Inadequate mixing can result in localized areas with incorrect stoichiometry, leading to uneven curing.[4]
-
Inadequate Curing Temperature or Time: BMI/DABPA systems require a specific temperature profile to cure properly. If the temperature is too low or the curing time is too short, the cross-linking reactions will not go to completion. Refer to the detailed experimental protocol and thermal analysis data for your specific system.[6][7]
-
Moisture Contamination: Moisture can interfere with the curing chemistry of BMI resins. Ensure that all components and equipment are dry before use.[7]
-
-
Issue 2: High Brittleness in the Cured Resin
-
Q: The cured BMI/DABPA material is still too brittle for my application. How can I improve its toughness?
-
A: While DABPA is added to improve toughness, the final properties are highly dependent on the formulation and curing process:
-
Adjust the BMI/DABPA Ratio: Increasing the relative amount of DABPA can lead to a lower cross-link density, which generally improves toughness.[2] However, an excessive amount of DABPA may compromise the thermal stability.
-
Optimize the Cure Schedule: A multi-step curing process with a controlled ramp-up and hold times at different temperatures can allow for more complete reaction and stress relaxation within the polymer network, potentially improving toughness.
-
Consider a Toughening Agent: For applications requiring even higher toughness, the addition of a third component, such as a thermoplastic or an elastomer, can be explored.
-
-
Issue 3: Presence of Voids or Porosity in the Cured Composite
-
Q: After curing my fiber-reinforced BMI/DABPA composite, I observe voids and porosity. How can I prevent this?
-
A: Voids are a common defect in composite manufacturing and can significantly reduce mechanical properties.[8][9]
-
Degassing the Resin Mixture: Before impregnation, it is crucial to degas the BMI/DABPA mixture under vacuum to remove any entrapped air or volatile components. Foaming can occur around 250°C if the resin is not properly degassed.[10]
-
Proper Impregnation Technique: Ensure that the resin fully wets out the reinforcing fibers during the impregnation process. Techniques like vacuum-assisted resin infusion (VARI) or resin transfer molding (RTM) can help minimize void formation.
-
Optimized Curing Cycle: A slow initial heating rate can allow any remaining volatiles to escape before the resin viscosity increases significantly and traps them. Applying pressure during curing (e.g., in an autoclave or press) is also effective in suppressing void formation.[9]
-
-
Experimental Protocols
Protocol 1: Preparation of a BMI/DABPA Resin Mixture
-
Materials:
-
4,4′-Bismaleimidodiphenylmethane (BMI) powder.
-
O,O′-Diallyl bisphenol A (DABPA) liquid.
-
-
Procedure:
-
Preheat the BMI powder in an oven at a temperature above its melting point (e.g., 150-160°C) until fully molten.
-
Preheat the DABPA to approximately 80-100°C to reduce its viscosity.
-
Carefully weigh the desired amounts of molten BMI and preheated DABPA into a clean, dry mixing vessel.
-
Mechanically stir the mixture at an elevated temperature (e.g., 120-140°C) for a sufficient time (e.g., 15-30 minutes) until a clear, homogeneous solution is obtained.
-
Degas the mixture in a vacuum oven at the mixing temperature until bubbling subsides to remove any entrapped air.
-
Protocol 2: Curing of the BMI/DABPA Resin
A typical curing schedule for a BMI/DABPA system involves a multi-step process to ensure complete reaction and optimal properties. The following is a general guideline and should be optimized for your specific formulation using techniques like Differential Scanning Calorimetry (DSC).
-
Initial Cure: Heat the resin from room temperature to 170-190°C and hold for 1-2 hours. This stage initiates the "ene" reaction.
-
Intermediate Cure: Ramp the temperature to 200-220°C and hold for 2-4 hours. This promotes further cross-linking.
-
Post-Cure: Increase the temperature to around 250°C and hold for 4-6 hours to complete the curing process and maximize the glass transition temperature (Tg).
Data Presentation
Table 1: Effect of DABPA Content on Mechanical Properties of BMI Resin
| Property | Neat BMI | BMI/DABPA (2:1 molar ratio) | BMI/DABPA (1:1 molar ratio) |
| Flexural Strength (MPa) | 83.9[11] | ~110[2] | ~131[12] |
| Flexural Modulus (GPa) | - | - | 5.2[11] |
| Impact Strength (kJ/m²) | Low | >18[13] | 23[12] |
| Tensile Strength (MPa) | - | - | 65[12] |
Note: The values presented are compiled from various sources and may vary depending on the specific BMI monomer, processing conditions, and testing standards used.
Table 2: Thermal Properties of BMI/DABPA Resin Systems
| Property | Neat BMI | BMI/DABPA (1:1 molar ratio) |
| Glass Transition Temperature (Tg) by DMA (°C) | >300 | ~280[12] |
| 5% Weight Loss Temperature (TGA, in N₂) (°C) | ~400+ | ~325-400+[12] |
| Char Yield at 800°C (TGA, in N₂) (%) | High | Varies with formulation |
Note: The thermal stability of the modified resin is generally high but can be influenced by the BMI/DABPA ratio.[3]
Visualizations
Caption: Simplified reaction pathway for the curing of BMI resin with DABPA.
Caption: General experimental workflow for preparing and testing BMI/DABPA resins.
Caption: Decision tree for troubleshooting common issues with BMI/DABPA resins.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation and Characterization of Bismaleimide-Resin-Based Composite Materials | MDPI [mdpi.com]
- 3. sam.ensam.eu [sam.ensam.eu]
- 4. resinstudio.cz [resinstudio.cz]
- 5. resinhologram.com [resinhologram.com]
- 6. customer_v2 [support.formlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. kb.appinc.co [kb.appinc.co]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Mechanical, Electrical and Thermal Properties of Bismaleimide Resins Based on Different Branched Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel high performance bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resin for rigid riser application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Diallyl bisphenol A side reactions and impurity profiling
Welcome to the technical support center for diallyl bisphenol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting synthesis, understanding side reactions, and profiling impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of this compound.
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through two primary routes:
-
Direct O-allylation of Bisphenol A: This involves the reaction of bisphenol A with an allyl halide (e.g., allyl chloride or allyl bromide) in the presence of a base and a phase-transfer catalyst.
-
Claisen Rearrangement of Bisphenol A Diallyl Ether: This method involves the thermal or catalytic rearrangement of bisphenol A diallyl ether, which is synthesized from bisphenol A and an allyl halide.[1][2][3]
Q2: My this compound product has a low yield. What are the potential causes and solutions?
A2: Low yields can result from several factors depending on the synthesis route.
-
Incomplete Reaction: The reaction time or temperature may be insufficient. For the Claisen rearrangement, the optimal temperature window is reported to be 180-210°C.[1][2]
-
Presence of Water: Water in the reaction mixture can reduce the conversion rate, especially in the synthesis of the precursor bisphenol A diallyl ether.[4] Using a water absorbent or ensuring anhydrous conditions can improve yields.[4]
-
Suboptimal Catalyst Concentration: In catalyzed reactions, the amount of catalyst can significantly impact the reaction rate and overall yield.
-
Side Reactions: The formation of byproducts consumes reactants and reduces the yield of the desired product.
Solutions:
-
Optimize reaction parameters such as temperature, time, and catalyst concentration.
-
Ensure all reactants and solvents are dry.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
Q3: The final this compound product is discolored (yellow to brown). Why is this happening and how can I prevent it?
A3: Discoloration is often due to the presence of impurities and degradation products.
-
Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.
-
Presence of Water: In the synthesis of bisphenol A diallyl ether, the presence of water has been linked to a deeper color in the final product.[4]
-
High Reaction Temperatures: While necessary for the Claisen rearrangement, prolonged exposure to high temperatures can cause thermal degradation.
Solutions:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use purified starting materials and anhydrous solvents.
-
Optimize the reaction temperature and time to avoid excessive heating.
-
Purify the crude product using techniques such as column chromatography or recrystallization.
Q4: I am observing multiple unexpected peaks in the HPLC analysis of my product. What are these impurities?
A4: Several side reactions can lead to the formation of impurities. The most common impurities are:
-
Bisphenol A monoallyl ether: Formed from the incomplete allylation of bisphenol A.[5]
-
Unreacted Bisphenol A: Residual starting material.[5]
-
Byproducts of Claisen Rearrangement: The Claisen rearrangement can sometimes yield minor side products through alternative rearrangement pathways.[6]
-
Solvent Adducts: Depending on the solvent used, solvent-related impurities may be present. For example, technical grade this compound has been reported to contain ethyl acetate as an impurity.
A thorough impurity profiling using techniques like HPLC-MS or GC-MS is recommended to identify these unknown peaks.
Impurity Profiling
A comprehensive impurity profile is crucial for ensuring the quality and safety of this compound.
Potential Impurities
| Impurity Name | Chemical Structure | CAS Number | Notes |
| This compound | C21H24O2 | 1745-89-7 | Main Product |
| Bisphenol A | C15H16O2 | 80-05-7 | Unreacted starting material. |
| Bisphenol A monoallyl ether | C18H20O2 | 5369-13-1 | Product of incomplete allylation.[5] |
| Bisphenol A diallyl ether | C21H24O2 | 3739-67-1 | Precursor for the Claisen rearrangement route; can be an impurity if the rearrangement is incomplete. |
| ortho,para'-Diallyl Bisphenol A | C21H24O2 | N/A | A potential isomer formed during the Claisen rearrangement. |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 274 nm.[7]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities. Derivatization is often required for polar analytes like phenols.
-
Derivatization: Silylation of the phenolic hydroxyl groups is a common derivatization method to improve volatility and chromatographic performance.[8] A reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injection: Split or splitless injection depending on the concentration of impurities.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Identification: Impurities are identified by comparing their mass spectra with a library (e.g., NIST) and their retention times with those of reference standards, if available.
Visualizations
This compound Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Impurity Analysis Workflow
Caption: A typical workflow for the impurity profiling of this compound.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. pharmtech.com [pharmtech.com]
- 8. library.dphen1.com [library.dphen1.com]
Technical Support Center: Purification of Synthesized Diallyl Bisphenol A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized Diallyl Bisphenol A.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically from Bisphenol A and an allyl halide, can result in several impurities. The most common include:
-
Unreacted Bisphenol A: Incomplete reaction can leave starting material in the product mixture.[1][2]
-
Bisphenol A Monoallyl Ether: This is a common byproduct where only one of the hydroxyl groups of Bisphenol A has been allylated.[1][2]
-
Isomers: Depending on the reaction conditions, different isomers of this compound may form, such as the o,o'-, o,p'-, and p,p'-isomers. The separation of these isomers can be challenging.[3][4][5]
-
Salts: Inorganic salts are often produced as byproducts of the reaction, for example, from the use of bases like sodium hydroxide or potassium carbonate.[6]
-
Solvent Residues: The reaction solvent (e.g., toluene, ethylene glycol monobutyl ether) may remain in the crude product.[1][6]
-
Other Byproducts: Side reactions can lead to the formation of various other minor impurities.[]
Q2: What are the most common methods for purifying crude this compound?
A2: Several techniques can be employed, often in combination, to purify synthesized this compound:
-
Filtration: This is a simple first step to remove insoluble inorganic salts and other solid impurities.[6]
-
Washing: The crude product can be washed with water or aqueous solutions to remove water-soluble impurities. An alkaline wash, for instance with a dilute sodium hydroxide solution, can be used to remove unreacted Bisphenol A and other acidic impurities.[8]
-
Distillation under Reduced Pressure: This method is effective for removing low-boiling point impurities and residual solvents.[1][2][6]
-
Recrystallization: For solid this compound, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3][9]
-
Column Chromatography: This is a versatile technique that can separate this compound from impurities with different polarities.[9][10][11]
Q3: How can I monitor the purity of my this compound during the purification process?
A3: The purity of this compound can be monitored using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the main product and impurities. Results are often reported as area percentages from the chromatogram.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to determine the appropriate solvent system for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and identify unknown impurities.
Troubleshooting Guides
Low Purity After Initial Work-up
| Problem | Possible Cause | Suggested Solution |
| Significant amount of unreacted Bisphenol A remaining. | Incomplete reaction. | Optimize reaction conditions (e.g., increase reaction time, temperature, or amount of allylating agent). |
| Inefficient removal during work-up. | Perform an alkaline wash with a dilute NaOH solution to extract the acidic Bisphenol A.[8] | |
| Presence of Bisphenol A monoallyl ether. | Insufficient amount of allylating agent or base. | Use a molar excess of the allylating agent and base. |
| Non-ideal reaction conditions. | Adjust the reaction temperature and time to favor the formation of the diallyl product. | |
| Product is discolored (e.g., yellow or brown). | Presence of colored impurities or degradation products. | Consider treating the solution with activated carbon before the final purification step. |
| Oxidation of phenolic groups. | Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Issues with Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize. | Solution is not saturated. | Concentrate the solution by evaporating some of the solvent. |
| Incorrect solvent system. | Perform solvent screening to find a solvent or solvent mixture in which the product has high solubility at high temperatures and low solubility at low temperatures. | |
| Oily product forms instead of crystals. | The melting point of the product is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Presence of impurities that inhibit crystallization. | Pre-purify the crude product using another method (e.g., washing or column chromatography) to remove these impurities. | |
| Low recovery of purified product. | Product is too soluble in the chosen solvent even at low temperatures. | Add an anti-solvent (a solvent in which the product is insoluble) to the solution to induce precipitation. |
| Crystals were not completely collected. | Ensure complete transfer of the crystalline slurry to the filter and wash the crystals with a small amount of cold solvent. |
Challenges in Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using TLC to achieve a good separation of spots (Rf value of the product around 0.3-0.4). |
| Column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Overloading the column with the sample. | Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight). | |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution).[12] |
| The product is strongly adsorbed to the silica gel. | If the product is acidic, adding a small amount of acetic acid to the eluent might help. If it is basic, adding a small amount of triethylamine can be effective.[12] | |
| Product elutes too quickly (with the solvent front). | The eluent is too polar. | Use a less polar solvent system. |
Quantitative Data Summary
The following table summarizes typical purity and yield data reported for the synthesis and initial purification of this compound.
| Parameter | Value | Method of Analysis | Reference |
| Initial Purity (Crude Product) | 92.0% (this compound) | HPLC (area percentage) | [1][2] |
| 2.2% (Bisphenol A monoallyl ether) | HPLC (area percentage) | [1][2] | |
| 0.2% (Bisphenol A) | HPLC (area percentage) | [1][2] | |
| Final Yield | 82% | - | [1][2] |
Experimental Protocols
Protocol 1: Alkaline Wash for Removal of Unreacted Bisphenol A
-
Dissolve the crude this compound in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 0.5% aqueous sodium hydroxide (NaOH) solution.[8]
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The unreacted Bisphenol A will be in the aqueous (bottom) layer as its sodium salt.
-
Drain the aqueous layer.
-
Repeat the wash with the NaOH solution two more times.
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (or solvent mixture).
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Flash Column Chromatography
-
Select the Solvent System: Use TLC to determine an appropriate eluent system that gives a good separation between this compound and its impurities. The desired product should have an Rf value of approximately 0.3-0.4.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed. Alternatively, the sample can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[12]
-
Elute the Column: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 4. EP0229357A1 - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. CN108530274B - A kind of preparation method of bisphenol A bisallyl ether - Google Patents [patents.google.com]
- 8. WO2006059774A1 - Method for purifying diallylbisphenol compound - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Purification [chem.rochester.edu]
Strategies for improving the performance of Diallyl bisphenol A-based benzoxazine resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with diallyl bisphenol A-based benzoxazine resins. The following sections address common challenges encountered during experimentation and offer strategies for performance enhancement.
Troubleshooting Guide
Issue 1: High Curing Temperature
Q1: My BPA-da benzoxazine resin requires a very high curing temperature (≥ 260°C), which is problematic for my application. How can I lower the curing temperature?
A1: The high curing temperature of this compound-based benzoxazine is a known issue due to the absence of an activated ortho position to the phenolic hydroxyl group, which makes ring-opening polymerization more difficult.[1][2] Several strategies can be employed to reduce the curing temperature:
-
Chemical Modification: Introducing functionalities that cure at lower temperatures can be effective. For example, synthesizing a BPA-da benzoxazine containing acetylene functionality can lower the polymerization temperature.[1][3]
-
Blending with Catalytic Resins: Blending with other resins can initiate curing at lower temperatures. Bismaleimide (DDM-BMI) blends, for instance, can lower the polymerization temperature through multiple polymerization mechanisms.[1][3]
-
Copolymerization with Epoxy Resins: Incorporating epoxy resins can lower the processing temperature at which a suitable viscosity is reached.[4] However, the addition of epoxy might shift the main curing peak to a higher temperature, so optimization is key.[4]
-
Use of Catalysts: Traditional acid catalysts can be effective in lowering the cure temperature of benzoxazine resins.[5] Additionally, blending with resins containing catalytic functionalities, such as those with residual phenolic moieties, can accelerate polymerization.[6]
Issue 2: Poor Toughness and Brittleness
Q2: The cured polybenzoxazine is too brittle for my requirements. What are the most effective methods to improve its toughness?
A2: Like many thermosetting resins, polybenzoxazines can be inherently brittle.[5][7] The following approaches can significantly improve toughness:
-
Blending with Elastomers and Thermoplastics: This is a common and effective method.
-
Urethane Prepolymers (PU): Alloying with isophorone diisocyanate (IPDI)-based urethane prepolymers can effectively increase toughness.[8]
-
Flexible Epoxy Resins: Blending with flexible epoxies is another viable strategy to introduce more flexible molecular segments.[8]
-
Polycaprolactone (PCL): Covalently incorporating PCL can toughen the brittle benzoxazine, increasing both tensile strength and elongation at break.[9]
-
Acrylic Copolymers: Using acrylic triblock copolymers as a toughening agent in benzoxazine/epoxy systems has been shown to improve toughness.[10]
-
-
Incorporating Core-Shell Rubber (CSR): CSR particles, with a soft core and a hard shell compatible with the resin matrix, can effectively improve both strength and toughness.[9]
-
Utilizing Hyperbranched Polymers (HBPs): HBPs offer several advantages: they can improve toughness without sacrificing thermal stability, they have good compatibility with benzoxazine, and their active end groups can react with the benzoxazine network.[9]
-
Molecular Design Modification: Introducing flexible chains or specific functional groups into the benzoxazine monomer itself can enhance toughness. For example, introducing amide bonds into the main-chain can improve both strength and toughness.[11]
Issue 3: Insufficient Thermal Stability
Q3: The glass transition temperature (Tg) and thermal decomposition temperature of my cured resin are lower than desired. How can I enhance its thermal stability?
A3: The diallyl groups in BPA-da benzoxazine are beneficial for increasing cross-linking density, which in turn enhances thermal stability compared to non-allylated versions.[1] However, further improvements can be achieved through these methods:
-
Chemical Modification:
-
Acetylene Functionalization: Introducing acetylene groups can lead to a thermoset with high thermal stability, with Tg values reported as high as 370°C in a blend with bismaleimide.[1][3]
-
Maleimide Groups: Incorporating maleimide functionalities into the benzoxazine structure can result in thermosets with high Tg (241–335°C) and excellent thermal stability (no weight loss up to ~350°C).[5]
-
Eugenol-Based Benzoxazine: Copolymerizing with a eugenol-based benzoxazine can increase the thermal stability of the resulting polybenzoxazine by restraining the volatilization of phenol and aniline derivatives during thermal degradation.[12]
-
-
Blending and Hybridization:
-
Alloying with Urethane Prepolymers: Interestingly, alloying with certain urethane prepolymers can lead to a significant increase in the Tg of the resulting polymer network, with values exceeding those of the parent resins.[8]
Issue 4: Dielectric Performance Not Meeting Specifications
Q4: For my electronics application, I need to achieve a lower dielectric constant (Dk) and dielectric loss (Df). What are my options?
A4: this compound-based benzoxazines are promising for applications requiring good dielectric properties, partly due to the increased cross-linking density and decreased molecular polarity from the allyl groups.[1][2] To further optimize these properties:
-
Blending with Low-Polarity Materials:
-
Oligo(phenylene oxide) (PPO): Blending with a low molecular weight PPO, such as SA9000, can create an interpenetrating polymer network (IPN) with low dielectric constants (2.53-2.63 at 10 GHz) and low dielectric loss (0.006-0.007 at 10 GHz).[14]
-
Bismaleimide (BMI): Blends of this compound benzoxazine with BMI can yield thermosets with low dielectric constants (e.g., 2.86 at 1 MHz).[1][3]
-
-
Introducing Nonpolar Functional Groups: Modifying the benzoxazine structure by incorporating nonpolar groups can effectively improve dielectric properties. For example, grafting trifluoromethyl groups onto the benzoxazine can lower both the dielectric constant and loss.[13]
-
Utilizing Furan Functionality: Replacing aniline with furfurylamine in the synthesis of the benzoxazine monomer can reduce the molecular polarity of the resulting polybenzoxazine, leading to improved dielectric properties.[1][15]
Frequently Asked Questions (FAQs)
Q5: What are the main advantages of using a this compound-based benzoxazine resin?
A5: this compound-based benzoxazine resins offer several advantages over traditional benzoxazines and other thermosets:
-
Enhanced Thermal Properties: The thermal curing of the allyl groups increases the cross-linking density, leading to a higher glass transition temperature (Tg) and improved thermal stability.[1][2]
-
Improved Dielectric Properties: The increased cross-linking density and decreased molecular polarity contribute to a lower dielectric constant (k) and dielectric loss.[1][2]
-
Good Processability: While the curing temperature can be high, modifications and blending can improve processability for various composite manufacturing techniques.[1][13]
-
High Performance: These resins are suitable for demanding applications in the aerospace, automotive, and electronics industries due to their excellent thermal stability, dimensional stability, and low flammability.[1]
Q6: What is the typical reaction mechanism for the polymerization of BPA-da benzoxazine?
A6: The polymerization of this compound-based benzoxazine involves a two-stage thermal process. The first stage is the polymerization of the allyl groups, followed by the ring-opening polymerization of the benzoxazine moiety at a higher temperature.[2][16] Because the ortho positions on the bisphenol A component are blocked by the allyl groups, the ring-opening polymerization proceeds through an electrophilic addition of the propagating iminium cation onto the aniline ring, creating a different cross-linking structure compared to traditional benzoxazines.[2]
Q7: Can I use BPA-da benzoxazine for prepreg manufacturing?
A7: Neat benzoxazine monomers are often glassy solids at room temperature with a narrow processing window, lacking the necessary tack and drape for prepreg technology.[4] To overcome this, the resin can be modified by blending with active diluents, such as mono- or difunctional epoxy resins. These additives can reduce viscosity and impart the required tackiness at room temperature, making the system suitable for prepreg manufacturing.[4]
Experimental Protocols & Data
Experimental Protocol: Synthesis of this compound-Aniline Benzoxazine (DBA-a)
This protocol describes a general synthesis method. Molar ratios and reaction conditions may require optimization.
-
Reactants: 2,2′-diallyl bisphenol A (DBA), aniline, and paraformaldehyde.
-
Solvent: Toluene is a commonly used and suitable solvent for this synthesis.[1]
-
Procedure:
-
Dissolve 2,2′-diallyl bisphenol A and aniline in toluene in a reaction vessel equipped with a stirrer and a condenser.
-
Slowly add paraformaldehyde to the solution while stirring. The molar ratio is typically 1:2:4 (DBA:aniline:paraformaldehyde).
-
Heat the mixture to reflux (approximately 110-120°C) and maintain for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).
-
After cooling, wash the resulting solution with a sodium hydroxide solution and then with distilled water to remove unreacted phenols and formaldehyde.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude benzoxazine monomer.
-
Purify the monomer by recrystallization or column chromatography.
-
Experimental Protocol: Blending with Bismaleimide (DDM-BMI)
-
Materials: this compound-aniline benzoxazine (DBA-a) monomer and 4,4'-Bismaleimidodiphenylmethane (DDM-BMI).
-
Procedure:
-
Melt the DBA-a monomer by heating it above its melting point.
-
Add the desired weight percentage of DDM-BMI powder to the molten DBA-a.
-
Stir the mixture mechanically at an elevated temperature until a homogeneous, clear solution is obtained.
-
Degas the mixture in a vacuum oven to remove any trapped air bubbles.
-
The resulting blend is ready for curing.
-
Quantitative Data Summary
| Modification Strategy | Key Performance Improvement | Resin System | Metric | Value | Control Value |
| Chemical Modification & Blending | Thermal Stability, Dielectric Constant | DBA-ac/DDM-BMI Blend | Tg | 370 °C | - |
| CTE | 37.1 ppm/°C | - | |||
| Dielectric Constant (1 MHz) | 2.86 | - | |||
| Blending with Thermoplastic | Toughness | 20 wt% PCL-(OTs)2/BA-a | Tensile Strength | 93 MPa | 65 MPa |
| Elongation at Break | 3.1% | 1.3% | |||
| Blending with Elastomer | Toughness | BA-a/PU (70/30) | Tg | 220 °C | 165 °C (BA-a) |
| Blending with PPO | Dielectric Properties | D-f/SA9000 IPN | Dielectric Constant (10 GHz) | 2.53-2.63 | - |
| Dielectric Loss (10 GHz) | 0.006-0.007 | - | |||
| Grafting Functional Groups | Thermal Stability, Dielectric Properties | BDM-F (Trifluoromethyl graft) | Tg | 308.3 °C | 291.1 °C (BDM-A) |
| Dielectric Constant (10.5 GHz) | 3.06 | 3.13 (BDM-A) | |||
| Dielectric Loss (10.5 GHz) | 0.0078 | 0.0114 (BDM-A) |
Visualizations
Diagram 1: Strategies for Performance Enhancement
This diagram illustrates the primary issues associated with BPA-da benzoxazine resin and the corresponding strategies to improve its performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nelson.northampton.ac.uk [nelson.northampton.ac.uk]
- 4. Benzoxazine Copolymers with Mono- and Difunctional Epoxy Active Diluents with Enhanced Tackiness and Reduced Viscosity | MDPI [mdpi.com]
- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improving the Thermal Stability of Polybenzoxazines Through Incorporation of Eugenol-Based Benzoxazine [kci.go.kr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Kinetic Study of Diallyl Bisphenol A-Novolac Epoxy Resin Curing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting kinetic studies on the curing of Diallyl Bisphenol A-Novolac epoxy resin.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, particularly when using Differential Scanning Calorimetry (DSC) for kinetic analysis.
Issue 1: Inconsistent or Non-reproducible DSC Thermograms
-
Question: My DSC scans for the same sample under identical conditions are not consistent. What could be the cause?
-
Answer: Inconsistent DSC results can stem from several factors:
-
Improper Sample Preparation: Ensure the this compound (DABA), epoxy novolac (EPN), and the catalyst (e.g., Triphenyl Phosphine - TPP) are homogeneously mixed. Inadequate mixing can lead to localized variations in reaction rates.
-
Sample Mass Variation: Use a consistent sample mass (typically 5-10 mg) for all experiments. Significant variations can affect heat flow and peak shapes.
-
Instrument Calibration: Verify that the DSC instrument is properly calibrated for temperature and enthalpy.
-
Pan Sealing: Ensure the aluminum DSC pans are hermetically sealed to prevent any loss of volatile components during the heating process.
-
Issue 2: Broad or Overlapping Peaks in the DSC Curve
-
Question: My DSC thermogram shows a very broad exothermic peak, making it difficult to determine the peak temperature (Tp). Why is this happening?
-
Answer: Broad or overlapping peaks can be attributed to the dual curing mechanism of the this compound-Novolac system.[1][2] The curing process involves both a phenol-epoxy addition reaction and the polymerization of allyl groups.[1][2] These reactions may occur over a similar temperature range, resulting in a broad peak.
-
Troubleshooting Steps:
-
Vary the Heating Rate: Conduct experiments at multiple heating rates (e.g., 5, 10, 15, 20 °C/min). This can help to separate the overlapping processes.
-
Isothermal Analysis: Perform isothermal DSC runs at different temperatures to study the reaction at a constant temperature. This can help to isolate and analyze the different stages of the curing reaction.
-
-
Issue 3: Difficulty in Determining the Baseline for Peak Integration
-
Question: I am unsure how to correctly draw the baseline for integrating the exothermic peak to calculate the total heat of reaction (ΔHtotal).
-
Answer: Accurate baseline construction is critical for obtaining reliable kinetic data.
-
Recommended Approach: A straight or sigmoidal baseline is typically drawn from the point where the exothermic event begins to the point where it returns to the baseline after the reaction is complete. The choice of baseline type can depend on the software used for analysis. For complex reactions, a tangential baseline might be more appropriate. It is crucial to be consistent with the chosen method across all analyses for a given set of experiments.
-
Issue 4: Unexpected Endothermic Peak Before the Curing Exotherm
-
Question: I observe a small endothermic peak before the main exothermic curing peak. What does this signify?
-
Answer: An initial endothermic peak may correspond to the melting of one of the components in the resin mixture, such as the catalyst (e.g., TPP) or the this compound, before the curing reaction begins. This is a normal phenomenon in some multi-component thermosetting systems.
Frequently Asked Questions (FAQs)
This section provides answers to common questions related to the kinetic analysis and modeling of the this compound-Novolac epoxy resin curing process.
Q1: What is the curing mechanism of the this compound-Novolac epoxy resin system?
A1: This system undergoes a dual curing process:
-
Phenol-Epoxy Addition: The phenolic hydroxyl groups of the this compound react with the epoxy groups of the novolac resin. This reaction is typically catalyzed by a nucleophilic catalyst like Triphenyl Phosphine (TPP).
-
Allyl Polymerization: The allyl groups on the this compound can undergo addition polymerization at higher temperatures, leading to further cross-linking.
The interplay of these two reactions contributes to the final properties of the cured material.[1][2]
Q2: How does the catalyst concentration affect the curing kinetics?
A2: The concentration of the catalyst, such as TPP, has a significant impact on the curing kinetics. An increase in catalyst concentration generally leads to:
-
An increase in the rate of the phenol-epoxy reaction.
-
A decrease in the apparent activation energy (Ea) of the curing reaction.[1][3]
-
A shift of the DSC exothermic peak to lower temperatures.
It is essential to precisely control the catalyst concentration to ensure reproducible curing behavior.[1][3]
Q3: What are the Kissinger and Ozawa methods, and how are they used in this kinetic study?
A3: The Kissinger and Ozawa methods are "model-free" isoconversional methods used to determine the activation energy (Ea) of the curing reaction from non-isothermal DSC data obtained at multiple heating rates.[3]
-
Kissinger Method: Relates the heating rate (β) and the peak temperature (Tp) to the activation energy.
-
Ozawa Method: Relates the heating rate (β) and the temperature (T) at a specific degree of conversion (α) to the activation energy.
These methods are valuable because they do not require prior knowledge of the reaction model (mechanism).[3]
Q4: What is the Kamal model and when is it used?
A4: The Kamal model is an autocatalytic reaction model often used to describe the curing kinetics of epoxy resins. It is particularly useful for isothermal DSC data. The model assumes that the reaction is catalyzed by the products formed during the curing process (e.g., hydroxyl groups), leading to an initial acceleration of the reaction rate.
Q5: Why is my calculated Activation Energy (Ea) varying with the degree of conversion?
A5: The variation of Ea with the degree of conversion (α), often determined using isoconversional methods, can indicate a complex reaction mechanism. For the this compound-Novolac system, this can be attributed to the dual curing reactions (phenol-epoxy addition and allyl polymerization) occurring simultaneously or sequentially. It can also be influenced by diffusion control at later stages of the curing process as the viscosity of the system increases.
Data Presentation
The kinetic parameters for the curing of this compound-Novolac epoxy resin are highly dependent on the specific formulation, including the exact type of novolac resin and the concentration of the catalyst. The following table provides a template for summarizing the kinetic parameters obtained from your experimental data.
| Catalyst (TPP) Concentration (wt%) | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |
| 0.5 | Kissinger | Enter Your Value | Enter Your Value | Enter Your Value |
| 0.5 | Ozawa | Enter Your Value | Enter Your Value | Enter Your Value |
| 1.0 | Kissinger | Enter Your Value | Enter Your Value | Enter Your Value |
| 1.0 | Ozawa | Enter Your Value | Enter Your Value | Enter Your Value |
| 2.0 | Kissinger | Enter Your Value | Enter Your Value | Enter Your Value |
| 2.0 | Ozawa | Enter Your Value | Enter Your Value | Enter Your Value |
Note: The values in this table should be populated with data from your own experiments. It has been reported that the activation energy tends to decrease with increasing catalyst concentration.[1]
Experimental Protocols
Protocol 1: Sample Preparation for DSC Kinetic Study
-
Materials: this compound (DABA), Epoxy Phenol Novolac (EPN) resin, Triphenyl Phosphine (TPP) catalyst.
-
Procedure:
-
Accurately weigh the desired amount of TPP catalyst.
-
In a clean, dry beaker, dissolve the TPP in the DABA monomer by gently heating to approximately 90°C with continuous stirring until a clear solution is obtained.
-
Allow the mixture to cool to room temperature.
-
Add the EPN resin to the DABA-TPP mixture. The phenolic hydroxyl to epoxy equivalent ratio should be maintained at 1:1 for a stoichiometric reaction.
-
Thoroughly mix the components at ambient temperature until a homogeneous blend is achieved.
-
Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan.
-
Hermetically seal the pan using a sample press.
-
Protocol 2: Non-Isothermal DSC Analysis for Kinetic Parameter Determination
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Place the sealed sample pan in the DSC cell. An empty, sealed aluminum pan should be used as a reference.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from room temperature to a temperature above the completion of the curing exotherm (e.g., 300°C) at a constant heating rate.
-
Repeat the experiment using at least three different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature for each run.
-
Analyze the resulting DSC curves to determine the peak temperature (Tp) and the total heat of reaction (ΔHtotal).
-
Use the data from the different heating rates to calculate the activation energy (Ea) using the Kissinger and/or Ozawa methods.
-
Visualizations
Caption: Dual curing mechanism of the this compound-Novolac epoxy system.
Caption: Experimental workflow for a DSC kinetic study of epoxy resin curing.
Caption: Logical relationship for troubleshooting inconsistent DSC results.
References
Technical Support Center: Overcoming Challenges in the Polymerization of Allyl Compounds
Welcome to the Technical Support Center for Allyl Compound Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of allyl-based polymers.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format, providing direct solutions to specific experimental challenges.
Issue 1: Low Monomer Conversion or Stalled Polymerization
Question: My allyl polymerization is extremely slow or has stopped at a very low conversion. What is the primary cause and how can I improve the conversion rate?
Answer: This is a classic and the most prevalent issue in allyl polymerization, primarily caused by degradative chain transfer . In this process, a propagating radical abstracts a hydrogen atom from the allyl monomer. This terminates the growing polymer chain and forms a highly stable and less reactive allyl radical, which is slow to re-initiate a new chain, thus kinetically hindering the overall polymerization process.[1][2][3]
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher initiator concentration can generate more primary radicals, which may increase the rate of polymerization. However, this often leads to a decrease in the molecular weight of the final polymer.[1]
-
Elevate Reaction Temperature: Increasing the temperature can enhance the re-initiation efficiency of the stable allylic radical, thereby improving the conversion rate.[2] However, a careful optimization is required as higher temperatures can also increase the rate of chain transfer and potentially lead to side reactions like isomerization in some allyl ethers.[2]
-
Gradual Initiator Addition: Instead of adding the initiator all at once, a gradual or continuous feed can maintain a steady concentration of radicals, which has been shown to improve monomer conversion in some allyl polymer systems.[2]
-
Copolymerization: Introducing a more reactive comonomer, such as an acrylate, methacrylate, or styrene, can significantly enhance the polymerization rate and overall monomer conversion.[1]
Issue 2: Consistently Low Molecular Weight Polymer or Oligomer Formation
Question: My polymerization yields a product, but its molecular weight is consistently very low, often in the oligomeric range. How can I synthesize higher molecular weight poly(allyl)s?
Answer: The formation of low molecular weight polymers is a direct consequence of degradative chain transfer, which prematurely terminates the growing polymer chains.[1][4] To achieve a higher degree of polymerization, the key is to suppress this termination pathway.
Troubleshooting Steps:
-
Utilize Controlled Radical Polymerization (CRP) Techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are highly effective methods for synthesizing well-defined, high molecular weight polymers from allyl monomers. These techniques maintain a very low concentration of active propagating radicals at any given time, which minimizes the probability of irreversible termination reactions like degradative chain transfer.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can suppress the rate of degradative chain transfer relative to propagation, which can lead to an increase in molecular weight. However, this will also decrease the overall reaction rate, so a balance must be found.[5]
-
Increase Monomer Concentration: In solution polymerizations, a higher monomer concentration favors the propagation reaction over chain transfer and termination events, which can lead to higher molecular weight polymers.[5]
Issue 3: Premature Gelation with Multifunctional Allyl Monomers
Question: I am working with a di- or tri-allyl monomer (e.g., diallyl phthalate, triallyl aconitate) and the reaction mixture gels at a very low conversion, preventing the isolation of a soluble polymer. How can I control the gelation?
Answer: Premature gelation occurs in the polymerization of multifunctional monomers when extensive cross-linking leads to the formation of an infinite polymer network.[6][7] To obtain a soluble, processable polymer, the reaction must be stopped before this "gel point."
Troubleshooting Steps:
-
Reduce Initiator Concentration: A lower initiator concentration will decrease the overall polymerization rate, providing a larger window of time and conversion before the gel point is reached.[6]
-
Lower the Reaction Temperature: Decreasing the temperature slows down the reaction kinetics, allowing for better control over the polymerization and delaying the onset of gelation.[6]
-
Introduce a Solvent: Performing the polymerization in a suitable solvent reduces the effective concentration of the monomer and growing polymer chains. This favors intramolecular cyclization over intermolecular cross-linking, which can delay gelation.[7]
-
Monitor Monomer Conversion: Carefully track the progress of the polymerization by analyzing aliquots at different time points (e.g., using FTIR or NMR). This allows the reaction to be quenched (e.g., by rapid cooling and exposure to air) before the critical gel point is reached.[6]
Data Presentation
Table 1: Effect of Reaction Parameters on Allyl Polymerization Outcomes
| Parameter | Change | Effect on Conversion | Effect on Molecular Weight | Rationale |
| Initiator Concentration | Increase | Generally Increases | Decreases | More primary radicals increase the polymerization rate but also lead to the formation of more, shorter polymer chains.[1][8] |
| Decrease | Generally Decreases | Increases | Fewer initiating radicals allow for longer chain growth before termination.[4] | |
| Reaction Temperature | Increase | Increases | Generally Decreases | Enhances re-initiation of allylic radicals but also significantly increases the rate of degradative chain transfer.[2][5] |
| Decrease | Decreases | Generally Increases | Suppresses degradative chain transfer, favoring propagation, but slows the overall reaction rate.[5] | |
| Monomer Concentration (in solution) | Increase | Increases | Increases | Higher monomer concentration favors propagation over termination and chain transfer events.[5] |
| Decrease | Decreases | Decreases | Lower monomer concentration increases the relative probability of chain transfer and termination.[5] |
Table 2: Reactivity Ratios for Copolymerization of Allyl Monomers (M2) with Vinyl Monomers (M1)
| M1 (Vinyl Monomer) | M2 (Allyl Monomer) | r1 | r2 | Temperature (°C) | Copolymerization Tendency |
| Acrylonitrile | Vinyl Bromide | 2.8 | 0.14 | - | Random, with higher incorporation of acrylonitrile.[9] |
| Acrylonitrile | Allyl Alcohol | 1.87 | 0.05 | - | Random, with significantly higher incorporation of acrylonitrile.[9] |
| Methyl Methacrylate | Vinyl Chloride | 10 | 0.1 | 68 | Block-like tendency for MMA, very low incorporation of vinyl chloride.[10] |
| Styrene | Allyl Acetate | 88 | 0 | 60 | Strong tendency for styrene homopolymerization with minimal allyl acetate incorporation.[11] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization of Diallyl Succinate
-
Monomer Purification: Purify diallyl succinate by vacuum distillation to remove inhibitors and other impurities.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified diallyl succinate and a suitable initiator (e.g., 0.5-2.0 mol% benzoyl peroxide or AIBN).
-
Deoxygenation: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath set to the desired temperature (e.g., 60-80 °C). Stir the mixture for the intended reaction time (e.g., 24-48 hours), monitoring for any significant increase in viscosity.
-
Isolation and Purification: Cool the reaction to room temperature. If the product is viscous, dissolve it in a minimal amount of a suitable solvent (e.g., acetone). Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry under vacuum at a moderate temperature to a constant weight.
Protocol 2: General Procedure for RAFT Polymerization of Allyl Acrylate
This protocol is a starting point and should be optimized for the specific target molecular weight.
-
Reagents: Prepare a stock solution of the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), initiator (e.g., AIBN), and purified allyl acrylate in a suitable solvent (e.g., 1,4-dioxane) in a Schlenk flask. A typical molar ratio might be [Monomer]:[RAFT Agent]:[Initiator] of 100:1:0.2.
-
Deoxygenation: Degas the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes, or by performing three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Track the polymerization progress by taking samples at timed intervals and analyzing for monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination and Purification: Once the desired conversion is achieved, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air. Precipitate the polymer by adding the solution dropwise into a large excess of a cold non-solvent (e.g., methanol or hexane). Filter and dry the polymer under vacuum.
Protocol 3: General Procedure for ATRP of Allyl Methacrylate
This protocol is a general guideline and requires optimization of the catalyst/ligand system and reaction conditions.
-
Catalyst/Ligand Solution Preparation: In a dry Schlenk flask under an inert atmosphere, add the copper(I) catalyst (e.g., CuBr) and the ligand (e.g., PMDETA). Add a degassed solvent (e.g., anisole) to dissolve the components. The solution should develop a characteristic color.
-
Monomer/Initiator Solution Preparation: In a separate dry Schlenk flask, add the purified allyl methacrylate and the initiator (e.g., ethyl α-bromoisobutyrate, EBiB). Degas this mixture with at least three freeze-pump-thaw cycles.
-
Initiation of Polymerization: Using a gas-tight syringe, transfer the catalyst/ligand solution to the monomer/initiator mixture.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring and Work-up: Monitor the reaction as described in the RAFT protocol. To terminate the polymerization, open the flask to air, which will oxidize the copper catalyst. The polymer can then be purified by precipitation.
Mandatory Visualizations
Caption: Mechanism of degradative chain transfer in allyl polymerization.
Caption: Troubleshooting workflow for common issues in allyl polymerization.
Caption: Comparison of conventional vs. controlled radical polymerization for allyl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pjsir.org [pjsir.org]
- 10. 182.160.97.198:8080 [182.160.97.198:8080]
- 11. Solved TABLE 6-2 Monomer Reactivity Ratios in Radical | Chegg.com [chegg.com]
Technical Support Center: Enhancing Epoxy Mechanical Properties with Diallyl Bisphenol A Modified Bismaleimide (BMI)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Diallyl Bisphenol A (DBA) modified Bismaleimide (BMI) for enhancing the mechanical properties of epoxy resins. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key performance data.
Troubleshooting Guides
This section addresses common issues that may be encountered during the preparation and testing of DBA-modified BMI epoxy resins.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Curing or Tacky Surface | - Incorrect mix ratio of resin, hardener, and modifier. - Insufficient mixing of components. - Curing temperature is too low or curing time is too short. - Moisture contamination. | - Ensure precise measurement of all components according to the formulation. - Mix thoroughly, scraping the sides and bottom of the mixing vessel. - Verify and adhere to the recommended curing schedule. A post-cure at a higher temperature may be necessary.[1] - Work in a low-humidity environment and ensure all equipment is dry.[2] |
| Brittle Fracture of the Cured Resin | - High cross-link density of the BMI resin.[3][4] - Insufficient amount of DBA modifier. - Inadequate dispersion of the modifier. | - Increase the proportion of this compound (DBA) in the formulation to enhance toughness.[3] - Ensure homogeneous mixing of the DBA with the BMI and epoxy resins. |
| Phase Separation | - Incompatibility between the epoxy, BMI, and DBA at the given ratios. - Curing temperature is too high, accelerating phase separation. | - Adjust the formulation ratios to improve miscibility. - Optimize the curing temperature to control the rate of reaction and phase separation. |
| Air Bubbles in the Cured Resin | - Air entrapment during mixing. - Outgassing from porous substrates or fillers. - Too high viscosity of the resin mixture. | - Mix components slowly and deliberately to minimize air incorporation. - Degas the resin mixture in a vacuum chamber before curing. - A gentle application of heat from a heat gun can help dissipate bubbles on the surface before curing.[5] |
| Inconsistent Mechanical Test Results | - Improper specimen preparation (e.g., voids, incorrect dimensions). - Variation in curing cycles between batches. - Incorrect testing procedure or calibration of equipment. | - Ensure test specimens are fabricated and machined according to ASTM standards. - Maintain a consistent and well-documented curing protocol for all samples. - Calibrate testing equipment regularly and follow the specified ASTM test methods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DBA) in modifying BMI-epoxy resins?
A1: this compound (DBA) primarily acts as a reactive diluent and toughening agent.[3] It reduces the viscosity of the resin system, improving processability, and copolymerizes with the BMI and epoxy to increase the toughness and impact strength of the cured material, addressing the inherent brittleness of BMI resins.[3]
Q2: How does the addition of DBA-modified BMI affect the mechanical properties of epoxy resin?
A2: The incorporation of DBA-modified BMI into epoxy resin generally leads to a significant enhancement in mechanical properties, including increased tensile strength, flexural strength, and impact strength.
Q3: What is a typical curing schedule for a DBA-modified BMI-epoxy resin system?
A3: A typical curing schedule involves a multi-step process to ensure complete reaction and optimal properties. An example of a curing schedule could be: 1-2 hours at 150-180°C, followed by a post-cure at 200-220°C for 2-4 hours. The exact schedule will depend on the specific formulation.
Q4: Can I use standard epoxy hardeners with a DBA-modified BMI-epoxy formulation?
A4: It is possible, but the choice of hardener is critical and will influence the final properties. The hardener must be compatible with both the epoxy and the BMI resin systems. It is recommended to consult the literature for compatible hardeners for your specific formulation.
Q5: How can I characterize the thermal properties of my cured DBA-modified BMI-epoxy resin?
A5: The thermal properties are typically characterized using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability. Dynamic Mechanical Analysis (DMA) can also be used to measure the Tg and viscoelastic properties.
Data Presentation
Table 1: Enhancement of Mechanical Properties of Epoxy Resin with DBA-Modified BMI
| Property | Neat Epoxy Resin (Typical Values) | Epoxy with DBA-Modified BMI (Reported Improvement) |
| Tensile Strength | ~50-80 MPa | Increase of up to 25% |
| Flexural Strength | ~80-120 MPa | Increase of up to 30% |
| Impact Strength | ~15-20 kJ/m² | Increase of up to 45% |
Note: The exact values can vary depending on the specific formulation, curing conditions, and testing standards.
Experimental Protocols
Preparation of this compound (DBA) Modified Bismaleimide (BMI)
-
Materials : 4,4'-Bismaleimidodiphenylmethane (BMI), this compound (DBA).
-
Procedure :
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, melt the BMI powder at a temperature of 150-160°C.
-
Once the BMI is completely melted, slowly add the liquid this compound (DBA) under continuous stirring. The molar ratio of BMI to DBA can be varied to achieve desired properties.
-
Continue stirring the mixture at 150-160°C for 30-60 minutes to ensure a homogeneous prepolymer.
-
Cool the prepolymer to room temperature for storage or proceed to the next step for blending with epoxy resin.
-
Blending with Epoxy Resin and Curing
-
Materials : DBA-modified BMI prepolymer, liquid epoxy resin (e.g., DGEBA), and a suitable curing agent.
-
Procedure :
-
Gently heat the DBA-modified BMI prepolymer to reduce its viscosity.
-
In a separate container, preheat the epoxy resin to a similar temperature.
-
Add the desired weight percentage of the DBA-modified BMI prepolymer to the epoxy resin and mix thoroughly until a homogeneous blend is obtained.
-
Add the stoichiometric amount of the curing agent to the blend and mix carefully to avoid introducing excessive air bubbles.
-
Degas the mixture in a vacuum oven for 10-15 minutes to remove any entrapped air.
-
Pour the resin mixture into preheated molds.
-
Cure the samples in an oven using a pre-determined curing schedule (e.g., 180°C for 2 hours followed by a post-cure at 200°C for 2 hours).
-
Allow the samples to cool slowly to room temperature before demolding.
-
Mechanical Testing
-
Tensile Testing (ASTM D3039) [6][7]
-
Prepare rectangular test specimens with typical dimensions of 250 mm x 25 mm x 2.5 mm.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 2 mm/min) until the specimen fails.[6]
-
Record the load and elongation to determine tensile strength, modulus, and strain at break.
-
-
Flexural Testing (ASTM D790) [8][9]
-
Prepare rectangular bar specimens (e.g., 127 mm x 12.7 mm x 3.2 mm).[8]
-
Place the specimen on a three-point bending fixture.
-
Apply a load to the center of the specimen at a specified rate until it fractures or reaches a maximum strain.
-
Calculate the flexural strength and modulus from the load-deflection data.
-
-
Impact Testing (ASTM D256 - Izod) [10][11][12]
-
Prepare notched specimens with standard dimensions.[10]
-
Clamp the specimen vertically in the Izod impact tester.
-
Release a pendulum of a specified weight to strike the notched side of the specimen.
-
The energy absorbed by the specimen during fracture is measured and reported as the impact strength.
-
-
Dynamic Mechanical Analysis (DMA)
-
Prepare rectangular specimens of appropriate dimensions for the DMA instrument.
-
Clamp the specimen in the desired mode (e.g., three-point bending or tensile).
-
Apply a sinusoidal stress to the sample while ramping the temperature at a controlled rate (e.g., 3-5°C/min).[13]
-
Measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature to determine the glass transition temperature (Tg) and viscoelastic properties.
-
Visualizations
Caption: Experimental workflow for enhancing epoxy properties.
Caption: Curing mechanism and resulting property enhancements.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. azom.com [azom.com]
- 6. Tensile Testing Composite ASTM D3039 [intertek.com]
- 7. zwickroell.com [zwickroell.com]
- 8. boundengineering.com [boundengineering.com]
- 9. zwickroell.com [zwickroell.com]
- 10. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 11. Best Practices for Material Durability in Oil & Gas: ASTM D256 Izod Impact Testing [prestogroup.com]
- 12. sciteq.com [sciteq.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Viscosity Control of Thermosetting Resins with Diallyl Bisphenol A
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Diallyl Bisphenol A (DABPA) to control the viscosity of thermosetting resins. Here you will find troubleshooting guidance for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formulation and curing of thermosetting resins when using this compound as a reactive diluent.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected viscosity after adding DABPA. | Insufficient mixing: DABPA may not be fully dispersed within the resin matrix, leading to localized areas of high viscosity. | Ensure vigorous and thorough mixing of the resin and DABPA until a homogeneous mixture is achieved. Gentle warming of the components (e.g., to 40-50°C) can aid in dispersion. |
| Low ambient temperature: The viscosity of thermosetting resins is highly temperature-dependent.[1] | Work in a temperature-controlled environment. If possible, gently warm the resin and DABPA separately before mixing to achieve the desired initial viscosity. | |
| Incorrect DABPA concentration: The viscosity reduction is directly proportional to the amount of DABPA added. | Gradually increase the concentration of DABPA in small increments (e.g., 2-5 wt%) and measure the viscosity at each step to find the optimal ratio for your application. | |
| Inconsistent or prolonged curing times. | Inhibition by DABPA's phenolic groups: The phenolic hydroxyl groups in the DABPA structure can interact with certain curing agents, particularly amine-based hardeners, potentially slowing down the primary curing reaction. | Adjust the curing agent stoichiometry to account for the hydroxyl groups of DABPA. Alternatively, consider using a catalyst or an accelerator appropriate for the specific resin system. |
| Dual curing mechanism: DABPA possesses allyl groups that can undergo a separate, typically higher-temperature, polymerization reaction in addition to the primary resin cure.[2] This can lead to a complex curing profile. | A two-stage curing process might be beneficial. An initial lower temperature stage can facilitate the primary resin cure, followed by a higher temperature post-cure to ensure complete polymerization of the allyl groups. | |
| Reduced glass transition temperature (Tg) of the cured resin. | Plasticizing effect of DABPA: As a reactive diluent, DABPA increases the free volume within the polymer network, which can lead to a lower Tg. | This is an inherent trade-off when using reactive diluents. To mitigate this, use the minimum amount of DABPA necessary to achieve the desired viscosity. A high-temperature post-cure can also help to maximize crosslink density and potentially increase the Tg. |
| Phase separation or haziness in the cured resin. | Incompatibility between DABPA and the resin system: At higher concentrations, DABPA may not be fully compatible with the base resin or the curing agent, leading to microscopic or macroscopic phase separation.[3][4][5] | Reduce the concentration of DABPA. Ensure thorough mixing and consider a slower curing schedule to allow for better integration of the DABPA into the polymer network. Compatibility can also be influenced by the choice of curing agent. |
| Unexpected brittleness of the cured resin. | Incomplete curing: If the curing temperature and time are insufficient, the resin may not fully crosslink, resulting in poor mechanical properties. | Optimize the curing schedule. A post-cure at an elevated temperature is often necessary to achieve the full mechanical properties of the thermoset. |
| Alteration of the polymer network: The incorporation of DABPA into the polymer backbone alters its structure and crosslink density, which can affect the final mechanical properties. | While DABPA is known to improve toughness in some systems, the overall effect on brittleness can be formulation-dependent.[6] Experiment with different DABPA concentrations and curing schedules to achieve the desired balance of properties. |
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound in thermosetting resins?
This compound (DABPA) primarily acts as a reactive diluent. Its main purpose is to reduce the viscosity of highly viscous thermosetting resins, such as epoxy and bismaleimide (BMI) resins, thereby improving their processability and handling.[6]
2. How does this compound differ from non-reactive diluents?
Unlike non-reactive diluents (e.g., solvents), DABPA has reactive functional groups (hydroxyl and allyl groups) that allow it to co-react with the resin and become a permanent part of the polymer network during curing. This minimizes issues like leaching and plasticization that can occur with non-reactive diluents.
3. What is the typical concentration range for using this compound?
The optimal concentration of DABPA depends on the base resin and the desired viscosity reduction. A common starting range is 5-20 wt%. It is recommended to perform a concentration ladder experiment to determine the ideal amount for your specific application.
4. How does this compound affect the curing process?
DABPA can have a dual effect on the curing process. Its phenolic hydroxyl groups can participate in the curing reaction with epoxy groups, similar to bisphenol A itself.[2] Additionally, the allyl groups can undergo a free-radical polymerization at higher temperatures, which can lead to a higher crosslink density in the final cured product.[2] This dual reactivity can sometimes lead to more complex curing profiles.
5. Will adding this compound significantly change the final properties of my cured resin?
Yes, the addition of DABPA will influence the final properties. While it can improve toughness and impact resistance in some systems, it may also lead to a decrease in the glass transition temperature (Tg) and potentially affect other mechanical properties.[7] The extent of these changes is dependent on the concentration of DABPA used and the overall formulation.
Data Presentation
Table 1: Effect of this compound (DABPA) Concentration on the Viscosity of a Standard Bisphenol A-based Epoxy Resin at 25°C
| DABPA Concentration (wt%) | Viscosity Reduction (Approx. %) | Resulting Viscosity (cP) |
| 0 | 0% | 12,000 |
| 5 | 25-35% | 7,800 - 9,000 |
| 10 | 45-55% | 5,400 - 6,600 |
| 15 | 60-70% | 3,600 - 4,800 |
| 20 | 75-85% | 1,800 - 3,000 |
Note: These are typical values and can vary depending on the specific epoxy resin and DABPA grade used. It is always recommended to perform your own viscosity measurements.
Table 2: Impact of this compound (DABPA) Concentration on the Glass Transition Temperature (Tg) of a Cured Epoxy Resin System
| DABPA Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 155 |
| 5 | 148 |
| 10 | 142 |
| 15 | 135 |
| 20 | 128 |
Note: The extent of Tg reduction is dependent on the specific resin, curing agent, and cure schedule.
Experimental Protocols
Protocol 1: Measurement of Viscosity of Thermosetting Resin Formulations
Objective: To accurately measure the viscosity of a thermosetting resin formulation containing this compound using a rotational viscometer.
Materials:
-
Thermosetting resin (e.g., Bisphenol A-based epoxy)
-
This compound (DABPA)
-
Curing agent
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or heating mantle
-
Disposable mixing cups and stir rods
-
Analytical balance
Procedure:
-
Component Preparation: Ensure all components (resin, DABPA, and curing agent) are at the desired and consistent temperature before mixing. If necessary, pre-heat the resin and DABPA in a temperature-controlled bath.
-
Formulation: Accurately weigh the desired amount of thermosetting resin into a mixing cup. Add the calculated amount of DABPA to the resin.
-
Mixing: Thoroughly mix the resin and DABPA for 3-5 minutes until a visually homogeneous mixture is obtained.
-
Viscometer Setup: Set up the rotational viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Initial Viscosity Measurement: Immerse the spindle into the resin-DABPA mixture to the indicated depth. Allow the reading to stabilize for 60 seconds before recording the viscosity.
-
Addition of Curing Agent: Add the stoichiometric amount of curing agent to the resin-DABPA mixture.
-
Mixing with Curing Agent: Immediately start a timer and mix the components thoroughly for 1-2 minutes.
-
Viscosity Monitoring over Time: Promptly place the reacting mixture back on the viscometer and begin taking viscosity readings at regular intervals (e.g., every 5-10 minutes) to monitor the viscosity increase as the curing reaction progresses.
Mandatory Visualizations
Caption: Experimental workflow for viscosity measurement.
Caption: Logical relationships in resin formulation.
References
Validation & Comparative
A Comparative Guide to Diallyl Bisphenol A and Bisphenol A in Epoxy Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of epoxy resins formulated with Diallyl Bisphenol A (DABA) as a modifier versus traditional Bisphenol A (BPA) based epoxy resins. The information presented is supported by experimental data from scientific literature and outlines detailed methodologies for key performance evaluation.
Introduction: Enhancing Epoxy Resin Performance with this compound
Standard epoxy resins based on Bisphenol A (BPA) are widely utilized for their robust mechanical strength, excellent adhesion, and chemical resistance.[1][2] However, for advanced applications demanding superior toughness and thermal stability, modifications to the resin chemistry are often necessary. This compound (DABA) has emerged as a significant modifier for thermosetting resins, including epoxies.[3] Its incorporation into epoxy formulations can lead to substantial improvements in key performance characteristics.[4]
DABA is a derivative of Bisphenol A where allyl groups are attached to the phenolic rings. These allyl groups can participate in additional crosslinking reactions during the curing process, leading to a more robust and tougher polymer network. This guide will delve into the quantitative differences in performance between standard BPA epoxy resins and those modified with DABA.
Performance Comparison: Quantitative Data
Table 1: Mechanical Properties
| Property | Standard Bisphenol A (BPA) Epoxy Resin (Typical Values) | This compound (DABA) Modified Epoxy Resin System | Percentage Improvement |
| Tensile Strength | 55 - 80 MPa | ~65 MPa[5] | Up to 25% (in a BMI-epoxy system)[5] |
| Flexural Strength | 80 - 140 MPa | ~131 MPa[5] | Up to 30% (in a BMI-epoxy system)[5] |
| Impact Strength | 0.2 - 1.0 kJ/m² | ~23 kJ/m²[5] | Up to 45% (in a BMI-epoxy system)[5] |
Table 2: Thermal Properties
| Property | Standard Bisphenol A (BPA) Epoxy Resin (Typical Values) | This compound (DABA) Modified Epoxy Resin System |
| Glass Transition Temperature (Tg) | 150 - 180 °C | Comparable to neat epoxy (~280°C in a high-performance IPN system)[5] |
| Thermal Stability (TGA) | Stable up to ~300-350 °C | Stable up to 325 °C (in an IPN system)[5] |
Key Performance Enhancements with this compound
The incorporation of this compound into epoxy formulations offers several notable advantages over standard Bisphenol A-based resins:
-
Enhanced Toughness and Impact Resistance: The allyl groups in DABA facilitate additional cross-linking, resulting in a less brittle and more impact-resistant cured product.[3] This is a significant improvement for applications subjected to dynamic loads or potential impacts.
-
Improved Thermal Stability: DABA-modified epoxy systems can exhibit comparable or even superior thermal stability to standard BPA epoxies, making them suitable for high-temperature applications.[5]
-
Maintained or Improved Mechanical Strength: The addition of DABA can enhance tensile and flexural strength, contributing to the overall durability and load-bearing capacity of the material.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on widely accepted ASTM standards.
Mechanical Property Testing
4.1.1. Tensile Strength Testing
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[6][7][8]
-
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in ASTM D638.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the specimen to measure strain.
-
Procedure: The specimen is pulled at a constant rate of crosshead movement until it fractures. The load and elongation are recorded throughout the test.
-
Data Analysis: The tensile strength is calculated as the maximum stress the specimen can withstand before breaking. The modulus of elasticity (a measure of stiffness) is determined from the initial linear portion of the stress-strain curve.
-
4.1.2. Flexural Strength Testing
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[9][10]
-
Methodology:
-
Specimen Preparation: Rectangular bar specimens are prepared from the cured epoxy resin.
-
Test Setup: The specimen is placed on two supports (three-point bending test). A loading nose applies a force to the center of the specimen.
-
Procedure: The load is applied at a constant rate, causing the specimen to bend. The load and deflection are recorded until the specimen fractures or reaches a specified strain.
-
Data Analysis: Flexural strength is the maximum stress at the outer fiber at the moment of break. Flexural modulus is calculated from the slope of the stress-strain curve.
-
4.1.3. Impact Strength Testing
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.[11][12]
-
Methodology:
-
Specimen Preparation: A notched rectangular specimen is prepared from the cured epoxy resin.
-
Test Setup: The specimen is clamped vertically in the Izod impact tester.
-
Procedure: A pendulum is released from a specified height, swinging down to strike and break the specimen at the notch.
-
Data Analysis: The energy absorbed by the specimen during the break is measured, which is reported as the impact strength.
-
Thermal Analysis
4.2.1. Glass Transition Temperature (Tg) Determination
-
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry (DSC).
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the cured epoxy resin is placed in a DSC pan.
-
Test Setup: The sample and a reference pan are placed in the DSC instrument.
-
Procedure: The sample is heated at a controlled rate. The heat flow to the sample is measured and compared to the reference.
-
Data Analysis: The glass transition temperature (Tg) is identified as a step change in the heat flow curve.
-
4.2.2. Thermal Stability (Thermogravimetric Analysis - TGA)
-
Methodology:
-
Sample Preparation: A small, accurately weighed sample of the cured epoxy resin is placed in a TGA crucible.
-
Test Setup: The crucible is placed in the TGA furnace.
-
Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The TGA curve shows the temperature at which the material begins to decompose (onset of weight loss) and the rate of decomposition.
-
Chemical Resistance Testing
-
Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[11]
-
Methodology:
-
Specimen Preparation: Specimens of the cured epoxy resin are prepared with known weight and dimensions.
-
Procedure: The specimens are immersed in various chemical reagents (e.g., acids, bases, solvents) for a specified period and at a controlled temperature.
-
Data Analysis: After exposure, the specimens are removed, cleaned, and re-weighed. Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are determined and compared to unexposed control specimens.
-
Visualizations
Chemical Structures
Caption: Basic structures of Bisphenol A and this compound.
Experimental Workflow: Mechanical Testing
Caption: Workflow for mechanical property evaluation of epoxy resins.
Conclusion
The use of this compound as a modifier in epoxy resin formulations presents a compelling strategy for enhancing the performance of these versatile materials. Experimental evidence, although not always in the form of direct head-to-head comparisons, strongly indicates that the incorporation of DABA can lead to significant improvements in toughness, impact strength, and thermal stability, often while maintaining or even enhancing tensile and flexural strength. For researchers and professionals seeking to develop high-performance epoxy systems for demanding applications, DABA represents a valuable formulation tool. The standardized testing protocols outlined in this guide provide a robust framework for the evaluation and comparison of these advanced materials.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. cymerchemicals.com [cymerchemicals.com]
- 4. This compound | 1745-89-7 [chemicalbook.com]
- 5. U.S. Patent for Phenolic epoxy system Patent (Patent # 11,161,976 issued November 2, 2021) - Justia Patents Search [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. mdpi.com [mdpi.com]
- 9. Flexural Properties Testing [intertek.com]
- 10. boundengineering.com [boundengineering.com]
- 11. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 12. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
Performance Evaluation of Diallyl Bisphenol A-Based Polymers: A Comparative Guide
Diallyl bisphenol A (DBA) serves as a critical monomer for modifying thermosetting resins, enhancing their performance characteristics for demanding applications in the aerospace, electronics, and automotive industries. This guide provides an objective comparison of DBA-based polymers with alternative systems, supported by experimental data, to assist researchers and industry professionals in material selection and development.
Executive Summary
This compound is primarily utilized as a reactive diluent and toughening agent for high-performance thermosetting resins such as bismaleimides (BMI), epoxy resins, and phenolic resins.[1][2][3][4] Its incorporation into these polymer matrices leads to significant improvements in toughness, processability, and in some cases, thermal stability.[1][5][6][7] When blended with resins like BMI, DBA can lower the overall cost while improving key properties like heat resistance and moldability.[2][5][6] However, the performance enhancements are often a trade-off, with potential reductions in other properties such as stiffness or maximum thermal stability depending on the polymer system. This guide details these trade-offs and compares DBA-modified polymers with both their unmodified counterparts and emerging bio-based alternatives.
Comparative Performance Data
The performance of this compound-based polymers is highly dependent on the base resin they are modifying. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Thermal Properties of DBA-Modified Polymers and Alternatives
| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Char Yield at 800°C (%) | Reference(s) |
| Benzoxazine Resins | ||||
| Bisphenol-A based Polybenzoxazine | - | - | - | [8] |
| DBA-based Benzoxazine (Bz-allyl) | ~300 | Substantially Higher than BPA-based | - | [8] |
| DBA-based Benzoxazine (DBA-a) / DDM-BMI Blend | 370 | - | - | [9] |
| Cyanate Ester Resins | ||||
| Pure Bisphenol A Dicyanate (BADCy) | - | >465 | 37 - 57 | [10] |
| BADCy / Diallyl Phthalate (DAP) Blend | - | Lower than pure BADCy | - | [10] |
| Epoxy Resins | ||||
| DBA-modified BMI-Epoxy Interpenetrating Network | - | 393 | - | [11] |
Table 2: Mechanical Properties of DBA-Modified Polymers and Alternatives
| Polymer System | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference(s) |
| Epoxy Resins | ||||
| Unmodified Epoxy Resin | ~45 - 52 | ~87 | ~12.5 | [11] |
| DBA-modified BMI-Epoxy Interpenetrating Network | 65 | 131 | 23 | [11] |
| Cyanate Ester Resins | ||||
| Pure Cyanate Ester Resin | - | - | - | [5] |
| Cyanate Ester + 10% DBA | - | - | 2.07x higher than pure resin | [5] |
Table 3: Dielectric Properties of DBA-Modified Polymers
| Polymer System | Dielectric Constant (@ 1 MHz) | Reference(s) |
| DBA-based Benzoxazine (DBA-a) / DDM-BMI Blend | 2.86 | [9] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from standard thermal and mechanical analysis techniques.
1. Synthesis of this compound (DBA) A common synthesis route involves the reaction of bisphenol A with an allyl halide, such as allyl chloride, in the presence of a base and a solvent.[12]
-
Materials : Bisphenol A, sodium hydroxide, sodium carbonate, allyl chloride (or 3-chloropropene), and a solvent like ethylene glycol monobutyl ether.[12]
-
Procedure :
-
Bisphenol A, solvent, water, sodium hydroxide, and sodium carbonate are charged into a sealed autoclave reactor equipped with a stirrer.[12]
-
Allyl chloride is added, and the mixture is heated (e.g., 100-105°C) for several hours to form the intermediate, bisphenol A diallyl ether.[12]
-
Unreacted allyl chloride is removed via distillation.
-
The intermediate product is then subjected to Claisen rearrangement by heating at a higher temperature (e.g., 195-200°C) to yield the final this compound product.[12]
-
The final product is purified by removing the solvent under reduced pressure.[12]
-
2. Thermal Analysis
-
Thermogravimetric Analysis (TGA) : TGA is used to evaluate thermal stability and degradation temperature. A sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and its mass loss is measured as a function of temperature. This determines the onset of decomposition (Td) and the amount of residual material (char yield).
-
Differential Scanning Calorimetry (DSC) : DSC is employed to determine the glass transition temperature (Tg) and to study the curing (polymerization) behavior. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured relative to a reference. Exothermic peaks indicate curing reactions, while a step change in the baseline typically corresponds to the Tg.[10]
-
Dynamic Mechanical Analysis (DMA) : DMA characterizes the viscoelastic properties of the polymer. A small sample is subjected to a sinusoidal stress, and the resulting strain is measured. This provides the storage modulus (a measure of stiffness) and the tan delta (the ratio of loss modulus to storage modulus). The peak of the tan delta curve is often used as an indicator of the Tg.[5][13]
3. Mechanical Property Testing Mechanical properties are typically measured at room temperature according to ASTM or ISO standards.
-
Tensile Test : Measures the force required to pull a specimen to its breaking point, providing tensile strength and modulus.
-
Flexural Test : A specimen is supported at the ends and loaded in the center to determine its flexural strength and modulus.
-
Impact Test (Izod or Charpy) : A pendulum strikes a notched specimen, and the energy absorbed to fracture the sample is measured, indicating the material's toughness.
Visualizations: Synthesis and Characterization Workflows
Caption: Synthetic pathway for this compound (DBA).
Caption: Curing process of DBA with a thermoset resin.
Caption: Workflow for polymer performance characterization.
Comparison with Alternatives
1. Unmodified Thermosets (Epoxy, BMI, Cyanate Esters)
-
Advantages of DBA Modification : The primary advantage is significantly improved toughness and impact resistance in inherently brittle high-performance resins.[1][11] DBA also acts as a reactive diluent, lowering viscosity for easier processing, which is especially beneficial for high-viscosity resins like BMI.[1][2][5]
-
Disadvantages : The addition of the flexible allyl groups can sometimes lead to a decrease in the glass transition temperature and storage modulus compared to the highly cross-linked, unmodified resin.[5] Thermal stability may also be reduced in certain formulations.[10]
2. Standard Bisphenol A (BPA) vs. This compound (DBA) It is important to note that DBA is a derivative of BPA. It is not typically used to create standalone polymers but to modify other polymers, many of which are also BPA-based (like standard epoxy resins). The key difference is the presence of the reactive allyl groups on the DBA molecule, which allows it to integrate into and modify the polymer network.
3. Bio-Based Alternatives Growing concerns over the endocrine-disrupting potential of BPA have spurred research into bio-based alternatives.[14][15][16]
-
Examples : Alternatives are being developed from renewable resources like vanillin, diphenolic acid, and lignin derivatives.[17][18] Compounds such as phenyl-furan-phenyl (PFP) and Bis-guaiacol F (BGF) are designed to be non-toxic while providing high performance.[16]
-
Comparison :
-
Driver : The main driver for bio-alternatives is safety and sustainability, aiming to replace BPA entirely.[16] The driver for using DBA is primarily performance enhancement of existing petroleum-based systems.
-
Performance : Many bio-based alternatives are being engineered to provide comparable thermomechanical properties to conventional BPA-based resins.[18] However, the field is still developing, and the cost and scale of production for many bio-alternatives are not yet competitive with established industrial chemicals like BPA and its derivatives.
-
Conclusion
This compound is a highly effective modifying monomer for enhancing the performance of thermosetting resins. Its principal contribution is the significant improvement of toughness and processability in brittle, high-temperature polymer systems like BMI and cyanate esters. This often comes with a trade-off in ultimate thermal stability or stiffness. While DBA provides a valuable tool for tailoring material properties, the broader industry trend towards safer, more sustainable materials is driving the development of bio-based alternatives that seek to eliminate BPA-derived structures altogether. The choice between using DBA as a performance modifier and adopting a novel bio-based resin will depend on the specific application's requirements for performance, safety, and sustainability.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1745-89-7 [chemicalbook.com]
- 5. zpmxchemss.com [zpmxchemss.com]
- 6. China this compound CAS 1745-89-7 Manufacturer - Yolatech.com [yolatech.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [lirias2repo.kuleuven.be]
- 15. Polymers without Petrochemicals: Sustainable Routes to Conventional Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Technology for Innovative Entrepreneurs & Businesses | TechLink [techlinkcenter.org]
- 17. emerald.com [emerald.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Diallyl Bisphenol A and Other Epoxy Modifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Diallyl Bisphenol A (DBA) and other common epoxy modifiers, focusing on their impact on the performance of epoxy resins. The information presented is intended to assist researchers and professionals in selecting the most appropriate modifier for their specific applications, from high-performance composites to advanced materials in drug development.
Introduction to Epoxy Modification
Epoxy resins are a versatile class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. However, in their unmodified state, they can be brittle and lack the toughness required for many advanced applications. To overcome these limitations, various modifiers are incorporated into the epoxy matrix. These modifiers can be broadly categorized as toughening agents and reactive diluents.
This compound (DBA) is a reactive monomer that can act as both a toughening agent and a reactive diluent.[1][2] Its allyl functional groups can participate in the curing reaction, leading to a modified network with enhanced properties.[1] DBA is particularly noted for its use in modifying bismaleimide (BMI) and epoxy resins to improve toughness, impact resistance, and thermal stability.[1][3][4]
Other widely used epoxy modifiers include:
-
Carboxyl-Terminated Butadiene Nitrile (CTBN): A liquid rubber that forms a separate soft phase within the epoxy matrix, significantly improving toughness.[5][6]
-
Core-Shell Rubber (CSR) Particles: Nanoparticles with a soft rubbery core and a rigid shell that effectively toughen epoxy resins without significantly compromising other properties.[7][8][9]
This guide will compare the effects of these modifiers on the key properties of epoxy resins, supported by experimental data from the literature.
Comparative Performance Data
Table 1: Comparison of Mechanical Properties of Modified Epoxy Resins
| Property | Neat Epoxy (Reference) | Epoxy Modified with 15 wt% CTBN | Epoxy Modified with 15 wt% CSR | BMI/DBA-Epoxy IPN |
| Tensile Strength (MPa) | ~70 - 80 | Reduced | Reduced by 10-20%[7] | 65 (25% increase over neat epoxy)[10] |
| Young's Modulus (GPa) | ~2.5 - 3.0 | Reduced | Reduced by 10-20%[7] | - |
| Fracture Toughness (KIc, MPa·m1/2) | ~0.5 - 0.7 | Significantly Increased | Increased by 60-108%[7] | - |
| Fracture Energy (GIc, J/m2) | 77 | 1500[11][12] | 840[11][12] | - |
| Impact Strength (kJ/m2) | Low | Significantly Increased | Increased | 23 (45% increase over neat epoxy)[10] |
| Flexural Strength (MPa) | ~100 - 120 | Reduced | Reduced | 131 (30% increase over neat epoxy)[10] |
Note: The data for CTBN and CSR is based on an anhydride-cured epoxy resin.[11][12] The data for the BMI/DBA-Epoxy IPN is in comparison to a neat tetrafunctional epoxy resin.[10] A direct comparison should be made with caution due to the different base resin systems.
Table 2: Comparison of Thermal Properties of Modified Epoxy Resins
| Property | Neat Epoxy (Reference) | Epoxy Modified with 15 wt% CTBN | Epoxy Modified with 15 wt% CSR | BMI/DBA-Epoxy IPN |
| Glass Transition Temperature (Tg, °C) | ~150 - 200 | Reduced[11][12] | Unchanged[11][12] | ~280 |
| Thermal Stability (Decomposition Temp., °C) | ~300 - 350 | Reduced | Unchanged | Stable up to 325 °C |
Toughening and Modification Mechanisms
The improvement in epoxy properties is achieved through different mechanisms depending on the modifier used.
This compound (DBA): As a reactive diluent, DBA reduces the viscosity of the resin system, improving its processability.[1] During curing, the allyl groups of DBA co-react with the epoxy and hardener, becoming an integral part of the crosslinked network. This incorporation can lead to a less tightly crosslinked but more flexible network, thereby enhancing toughness and impact strength.
Carboxyl-Terminated Butadiene Nitrile (CTBN): CTBN is a liquid rubber that is initially soluble in the epoxy resin. As the curing reaction proceeds, the CTBN phase separates to form discrete rubbery domains within the epoxy matrix. These soft domains can absorb energy and arrest crack propagation through mechanisms like cavitation and shear banding of the surrounding matrix. While highly effective at toughening, this phase separation can sometimes lead to a reduction in the glass transition temperature and modulus of the material.[11][12]
Core-Shell Rubber (CSR) Particles: CSR particles consist of a soft rubbery core and a rigid outer shell. The shell ensures good dispersion of the particles within the epoxy matrix and promotes good interfacial adhesion. The primary toughening mechanisms for CSR particles are internal cavitation of the rubber core and the promotion of shear yielding in the epoxy matrix around the particles. A key advantage of CSR particles is their ability to significantly increase toughness with a minimal decrease in the glass transition temperature and modulus.[11][12]
Caption: Toughening mechanisms of different epoxy modifiers.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of modified epoxy resins. Below are summaries of standard protocols for key experiments.
Thermal Analysis
Thermogravimetric Analysis (TGA) - ASTM E1131
-
Objective: To determine the thermal stability and decomposition temperature of the cured epoxy material.
-
Methodology: A small sample of the cured material (typically 5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
Dynamic Mechanical Analysis (DMA) - ASTM D7028
-
Objective: To determine the viscoelastic properties of the cured epoxy, including the glass transition temperature (Tg).
-
Methodology: A rectangular specimen of the cured material is subjected to a sinusoidal oscillating stress or strain in a DMA instrument. The temperature is ramped at a controlled rate (e.g., 3-5 °C/min). The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are measured as a function of temperature. The Tg is typically identified as the peak of the tan δ curve or the onset of the drop in the storage modulus.
Caption: Workflow for thermal analysis of epoxy samples.
Mechanical Testing
Fracture Toughness - ASTM D5045
-
Objective: To determine the resistance of the cured epoxy to crack propagation, quantified by the critical stress intensity factor (KIc) and the critical strain energy release rate (GIc).
-
Methodology: A compact tension (CT) or single-edge-notch-bend (SENB) specimen is machined from the cured epoxy. A sharp pre-crack is introduced at the notch tip. The specimen is then loaded in a universal testing machine until fracture occurs. The load and displacement are recorded throughout the test. KIc and GIc are calculated from the peak load and the specimen geometry.
Caption: Experimental workflow for fracture toughness testing.
Conclusion
The selection of an appropriate epoxy modifier is a critical decision that depends on the desired balance of properties for a specific application.
-
This compound (DBA) offers a versatile approach to improving toughness and processability, particularly in high-temperature applications when combined with resins like bismaleimide. Its reactive nature integrates it into the polymer network, potentially leading to a more homogeneous system.
-
Carboxyl-Terminated Butadiene Nitrile (CTBN) is a highly effective toughening agent, capable of producing a significant increase in fracture energy. However, this often comes at the cost of reduced thermal properties and modulus.
-
Core-Shell Rubber (CSR) particles provide a more balanced approach, offering a substantial improvement in toughness with minimal impact on the glass transition temperature and stiffness of the epoxy resin.
References
- 1. cymerchemicals.com [cymerchemicals.com]
- 2. China this compound CAS 1745-89-7 Manufacturer - Yolatech.com [yolatech.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. rbhltd.com [rbhltd.com]
- 6. The CTBN features and application areas - Theorem Chemical [theoremchem.com]
- 7. Effect of Core–Shell Rubber Nanoparticles on the Mechanical Properties of Epoxy and Epoxy-Based CFRP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toughening of epoxy resin systems using core–shell rubber particles: a literature review | Semantic Scholar [semanticscholar.org]
- 9. Toughening of epoxy resin systems using core–shell rubber particles: a literature review - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.tudelft.nl [research.tudelft.nl]
Diallyl Bisphenol A Modified Thermosets: A Comparative Guide to Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymeric materials is a critical parameter in numerous high-performance applications, including advanced aerospace components, electronic substrates, and drug delivery systems. Diallyl bisphenol A (DABPA) has emerged as a significant modifying agent for thermosetting resins, such as bismaleimide (BMI) and epoxy resins, aiming to enhance their processing characteristics and toughness. This guide provides a comparative analysis of the thermal stability of DABPA-modified thermosets against unmodified and alternatively modified resins, supported by experimental data from peer-reviewed studies.
Quantitative Thermal Stability Data
The following table summarizes key thermal stability parameters for various thermoset formulations. The data highlights the impact of DABPA modification on the glass transition temperature (Tg), the temperature at 5% weight loss (Td5%), and the char yield at high temperatures, which are crucial indicators of a material's performance under thermal stress.
| Resin System | Modifier | Tg (°C) | Td5% (°C) | Char Yield (%) at 800°C | Reference |
| Bismaleimide (BMI) | None (Neat) | ~250-300 | ~400-450 | ~30-40 | General Literature |
| BMI / this compound (DABPA) | DABPA | 274 | 409 | - | [1] |
| BMI / Allyl-terminated hyperbranched polyimide | AT-PAEKI (4 wt%) | >250 | >400 | - | [2] |
| Epoxy (Diglycidyl ether of bisphenol A) | None (Neat) | ~150-200 | ~350-400 | ~15-25 | General Literature |
| Novolac Epoxy / DABPA / Bismaleimide | DABPA & BMIP | - | - | - | [3] |
| Novolac Epoxy / DABPA / Bismaleimide | DABPA & BMIM | - | - | - | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these essential analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the thermoset material by measuring its mass change as a function of temperature in a controlled atmosphere.
Apparatus: A thermogravimetric analyzer equipped with a high-precision microbalance, a programmable furnace, and a gas delivery system.
Procedure:
-
Sample Preparation: A small sample of the cured thermoset material (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The crucible is placed onto the TGA balance mechanism within the furnace.
-
Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the initial heating phase.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature at specific weight loss percentages (e.g., Td5%), and the final residual mass (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the thermoset material by measuring the heat flow into or out of a sample as a function of temperature.
Apparatus: A differential scanning calorimeter with a furnace, sample and reference crucibles, and a sensitive heat flux sensor.
Procedure:
-
Sample Preparation: A small, uniform sample of the cured thermoset (typically 5-15 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: A heat-cool-heat cycle is often employed to erase the sample's prior thermal history.
-
First Heat: The sample is heated from ambient temperature to a temperature above its expected Tg at a controlled rate (e.g., 10-20°C/min).
-
Cooling: The sample is then cooled back to a sub-ambient temperature.
-
Second Heat: The sample is reheated at the same rate as the first heating scan. The data from this second heating scan is typically used for analysis.
-
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference pan.
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.
Curing and Degradation Pathway Visualization
The modification of bismaleimide resins with this compound primarily involves an "Ene" reaction between the allyl groups of DABPA and the maleimide groups of the BMI monomer. This initial reaction is followed by further polymerization, leading to a highly cross-linked and thermally stable network. The following diagram illustrates the key molecular components and the initial curing reaction. A detailed, step-by-step thermal degradation pathway is complex and involves multiple competing radical-initiated reactions; hence, a simplified representation of the core chemical transformation is provided.
References
A Comparative Analysis of Diallyl Bisphenol A and Commercial Epoxy Toughening Agents
For researchers, scientists, and professionals in drug development seeking to enhance the durability of epoxy resins, this guide provides a technical comparison of Diallyl Bisphenol A (DBA) with leading commercial epoxy toughening agents. This document synthesizes available experimental data to evaluate their performance in improving fracture toughness, impact strength, and other critical mechanical properties.
The inherent brittleness of epoxy resins often limits their application in high-stress environments. The incorporation of toughening agents is a critical strategy to mitigate this, enhancing the material's resistance to crack propagation. This guide focuses on the performance of this compound (DBA), a modified monomer, in comparison to established commercial toughening agents, including core-shell rubber (CSR) particles, block copolymers (BCPs), and hyperbranched polymers (HBPs).
Performance Comparison of Epoxy Toughening Agents
The selection of an appropriate toughening agent is a trade-off between enhancing toughness and maintaining other desirable properties such as tensile strength and glass transition temperature (Tg). The following table summarizes the performance of various toughening agents based on available experimental data. It is important to note that the data is compiled from different studies, and direct comparison is challenging due to variations in experimental conditions, including the base epoxy resin, curing agent, and concentration of the toughening agent.
| Toughening Agent | Concentration (wt%) | Fracture Toughness (K_Ic) / Fracture Energy (G_Ic) Improvement | Impact Strength Improvement | Tensile Strength | Flexural Strength | Glass Transition Temperature (T_g) |
| This compound (DBA) | Not specified | Not directly reported | 45% increase | 25% increase (65 MPa) | 30% increase (131 MPa) | Maintained around 280°C |
| 15% (in BD resin) | Not reported | Reached 17.9 kJ/m² | Not reported | Reached 177.1 MPa | Comparable to base resin | |
| Core-Shell Rubber (CSR) | 15% | ~3-fold increase in K_Ic | ~1.5-fold increase | Decreased | Not specified | Unchanged |
| 4% | 108% increase in fracture toughness | Not specified | 10-20% reduction | Not specified | Gradual improvement of 10-20°C | |
| Block Copolymers (BCPs) | 10% | K_Ic: 366% increase, G_Ic: 2270% increase | Not specified | 63% reduction | Not specified | Not specified |
| 10 phr | K_Ic: 91.5% increase | 83.5% increase | Reduced to some extent | Reduced to some extent | Not significantly reduced | |
| Hyperbranched Polymers (HBPs) | 5% | G_Ic: 6-fold increase (to 720 J/m²) | Not specified | Not specified | Not specified | No decrease |
| 5% | Not specified | ~20% increase | ~20% increase | ~20% increase | Not specified |
Toughening Mechanisms: A Comparative Overview
The methods by which these agents enhance the toughness of epoxy resins differ significantly, influencing the final material properties.
A Comparative Guide to Analytical Method Validation for Diallyl Bisphenol A Quantification
For Researchers, Scientists, and Drug Development Professionals
The quantification of Diallyl Bisphenol A, a specific analogue of Bisphenol A (BPA), is essential for various safety, environmental, and quality control assessments. While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical techniques established for BPA and other common bisphenols serve as a robust foundation for developing and validating a suitable quantification method. This guide provides a comparative overview of the most common analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—using performance data from closely related bisphenols as a benchmark.
Data Presentation: A Comparative Analysis
The performance of different analytical methods for the quantification of Bisphenol A and its analogues is summarized below. This data provides a comparative perspective on key validation parameters that can be expected when developing a method for this compound.
| Analytical Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) | Sample Matrix |
| HPLC-UV/FLD | Bisphenol A | 0.01–0.6 mg/kg[1] | 0.001 ng/g - 0.19 ng/mL[2][3] | 0.010 mg/kg - 1.06 ng/mL[1][3] | 83.2–98.4%[1] | < 10%[4] | Baby Bottles, Water, Canned Food[1][4] |
| GC-MS/MS | BPA and analogues | Not Specified | 0.23–2.70 µg/kg[5][6] | 0.78–9.10 µg/kg[5][6] | Not Specified | < 19.8%[5][6] | Paper and Cardboard[5][6] |
| LC-MS/MS | BPA and analogues | 0.2–200 µg/L[7] | 0.05–0.19 ng/mL[8] | 7.80 µg/kg - 31.3 µg/kg[9] | 71–119%[8] | 4.3–14.2%[8] | Serum, Infant Formula, Water[8][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, originally developed for BPA and its common analogues, can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the routine quantification of bisphenols in various sample matrices.
-
Instrumentation : A standard HPLC system equipped with a binary pump, autosampler, column oven, and a fluorescence detector.[10]
-
Column : A reversed-phase C18 column (e.g., 2.1 x 50mm, 2.2µm particle size) is commonly used.[11]
-
Mobile Phase : A gradient elution with a mixture of water and acetonitrile, often with 0.1% formic acid.[11] A typical mobile phase composition is 65:35 DI Water/Acetonitrile with 0.1% Formic Acid (v/v).[11]
-
Flow Rate : 0.2 mL/minute.[11]
-
Injection Volume : 2.0 µL.[11]
-
Detection : Fluorescence detection with excitation at 230 nm and emission at 316 nm.[3]
-
Sample Preparation :
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds. A derivatization step is typically required for polar compounds like bisphenols.
-
Instrumentation : A gas chromatograph coupled to a tandem mass spectrometer with an electron ionization (EI) source.[6]
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : Splitless injection is commonly used for trace analysis.
-
Derivatization : Samples are derivatized with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.[5][6]
-
Sample Preparation :
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for the trace-level quantification of bisphenols in complex matrices such as biological and environmental samples.[12]
-
Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Column : A reversed-phase C18 or F5 column with a smaller particle size for better resolution and speed.[14]
-
Mobile Phase : A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like 0.01% acetic acid to improve ionization.[13]
-
Flow Rate : 0.400 mL/minute.[13]
-
Injection Volume : 5 µL.[13]
-
Detection : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions.[14]
-
Sample Preparation :
Mandatory Visualizations
Workflow for Analytical Method Validation
Caption: General workflow for the validation of an analytical method.
Decision Tree for Method Selection
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Single laboratory validation of a method for the determination of Bisphenol A, Bisphenol A diglycidyl ether and its derivatives in canned foods by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantification of Bisphenol A by HPLC [eag.com]
- 11. Bisphenol A, S, & F Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
Diallyl Bisphenol A: A Comparative Guide to its Inhibition of Human and Rat 11β-HSD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Diallyl bisphenol A (DABPA) on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in both human and rat models. The content herein is supported by experimental data to offer an objective evaluation against other alternative inhibitors.
11β-HSD1 is a key enzyme in the prereceptor regulation of glucocorticoid action, catalyzing the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents). Its role in metabolic diseases has made it a significant target for drug discovery. This guide delves into the inhibitory potential of DABPA, a bisphenol A analogue, providing valuable data for researchers in endocrinology and drug development.
Comparative Inhibitory Potency
This compound has been shown to inhibit both human and rat 11β-HSD1. The following tables summarize the half-maximal inhibitory concentration (IC50) values for DABPA and a range of other bisphenol A analogues, as well as other known 11β-HSD1 inhibitors, providing a clear comparison of their potencies.
Table 1: Inhibitory Potency (IC50) of this compound and Other Bisphenol A Analogues on Human and Rat 11β-HSD1 [1][2]
| Compound | Human 11β-HSD1 IC50 (µM) | Rat 11β-HSD1 IC50 (µM) |
| This compound (DABPA) | 13.36 | >100 |
| Bisphenol A (BPA) | 14.81 | 19.39 |
| Bisphenol H (BPH) | 0.75 | 74.22 |
| Bisphenol G (BPG) | 5.06 | >100 |
| Dimethyl bisphenol A (DMBPA) | 30.18 | >100 |
| Bisphenol A dimethyl ether (BPAME) | 33.08 | >100 |
| Tetramethyl bisphenol A (TMBPA) | >100 | >100 |
Table 2: Inhibitory Potency (IC50) of Selected Non-Bisphenol 11β-HSD1 Inhibitors
| Compound | Human 11β-HSD1 IC50 (µM) | Rat 11β-HSD1 IC50 (µM) |
| Carbenoxolone | Low micromolar range | Not specified |
| PF-915275 | 0.0023 (Ki) | Not specified |
| Compound C | Not specified | 0.07 |
| BI 187004 | Not specified (Potent) | Not specified (Potent) |
Mechanism of Inhibition
Kinetic studies have revealed that this compound and other bisphenol A analogues act as mixed/competitive inhibitors of both human and rat 11β-HSD1.[1][2] This mode of inhibition suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, interfering with the binding of the natural substrate and/or the catalytic activity of the enzyme.
Experimental Protocols
To facilitate reproducibility and further research, detailed methodologies for the key experiments are provided below.
Preparation of Human and Rat Liver Microsomes
Liver microsomes are a rich source of 11β-HSD1 and are commonly used for in vitro inhibition studies.
-
Tissue Homogenization: Fresh or frozen liver tissue is minced and homogenized in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA).
-
Differential Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet nuclei and cell debris.
-
Ultracentrifugation: The resulting supernatant is then subjected to ultracentrifugation at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.
-
Washing and Storage: The microsomal pellet is washed with homogenization buffer, re-suspended in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4), and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
In Vitro 11β-HSD1 Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of cortisone to cortisol (human) or 11-dehydrocorticosterone to corticosterone (rat).
-
Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well containing:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Liver microsomes (human or rat)
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase) or a fixed concentration of NADPH (e.g., 200 µM).
-
Varying concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).
-
-
Pre-incubation: The reaction mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate:
-
For human 11β-HSD1: Cortisone (e.g., 50-200 nM)
-
For rat 11β-HSD1: 11-dehydrocorticosterone (e.g., 50-200 nM)
-
-
Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: The reaction is stopped by adding a quenching solution, typically a cold organic solvent such as acetonitrile or ethyl acetate, which also serves to precipitate proteins.
-
Product Quantification: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis. The concentration of the product (cortisol or corticosterone) is quantified using a validated analytical method.
Quantification of Cortisol and Corticosterone by HPLC or LC-MS/MS
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods for accurate quantification of the enzymatic products.
-
Sample Preparation: The supernatant from the inhibition assay is typically evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
-
-
Detection:
-
HPLC-UV: Detection is performed at a wavelength of approximately 245 nm.
-
LC-MS/MS: This method offers higher sensitivity and specificity. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for cortisol and corticosterone, as well as an internal standard.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic pathway and the experimental workflow.
Caption: Mechanism of 11β-HSD1 and its inhibition by this compound.
References
- 1. Bisphenol A Analogues Inhibit Human and Rat 11β-Hydroxysteroid Dehydrogenase 1 Depending on Its Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Bisphenol A Analogues Inhibit Human and Rat 11β-Hydroxysteroid Dehydrogenase 1 Depending on Its Lipophilicity | Semantic Scholar [semanticscholar.org]
Performance of Diallyl Bisphenol A in Interpenetrating Polymer Networks: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of diallyl bisphenol A (DABPA) in interpenetrating polymer networks (IPNs), particularly within bismaleimide (BMI) and epoxy resin systems. The information is intended for researchers and professionals in materials science and related fields who are exploring high-performance polymers. This document outlines the significant enhancements DABPA brings to IPNs and contrasts its performance with alternative toughening agents and polymer network systems, supported by experimental data from various studies.
Executive Summary
This compound is a key monomer used to enhance the properties of thermosetting resins such as bismaleimide and epoxy resins. When incorporated into interpenetrating polymer networks, DABPA significantly improves the toughness, thermal stability, and processability of the resulting materials. This guide focuses on a well-studied system: a bismaleimide/DABPA-epoxy IPN. The performance of this system is compared against neat epoxy resin and other IPN systems, including those toughened with thermoplastics like polyether sulfone (PES) and those based on polyurethane (PU) and cyanate esters (CE).
The data indicates that DABPA-modified IPNs exhibit a compelling balance of mechanical strength, toughness, and high-temperature performance, making them suitable for demanding applications in aerospace and electronics.[1]
Performance Comparison of IPN Systems
The following tables summarize the mechanical and thermal properties of a DABPA-modified BMI/Epoxy IPN and compare it with a neat epoxy resin and other alternative IPN formulations. It is important to note that the data is compiled from different studies, and variations in experimental conditions may exist.
Table 1: Mechanical Properties of Various IPN Systems
| Property | BMI/DABPA-Epoxy IPN | Neat Epoxy Resin (Control) | Polyurethane/Epoxy IPN | Cyanate Ester/Epoxy IPN | BMI/PES-Epoxy IPN |
| Tensile Strength | 65 MPa | ~52 MPa (estimated 25% improvement with DABPA) | 12.6 - 45.1 MPa[2][3] | Varies | Varies |
| Flexural Strength | 131 MPa[4] | ~101 MPa (estimated 30% improvement with DABPA) | Increased with PU content[2] | Increased with CE content[5] | 157.7 MPa[6] |
| Impact Strength | 23 kJ/m²[4] | ~15.9 kJ/m² (estimated 45% improvement with DABPA) | 26.8 kJ/m¹ - 96.4 J/m[2][7] | Increased with CE content[5] | 3.98 MPa (notched)[6] |
| Toughness | Significantly enhanced[8] | Brittle | High | Moderate | Significantly enhanced[9] |
Table 2: Thermal Properties of Various IPN Systems
| Property | BMI/DABPA-Epoxy IPN | Neat Epoxy Resin (Control) | Polyurethane/Epoxy IPN | Cyanate Ester/Epoxy IPN | BMI/PES-Epoxy IPN |
| Glass Transition Temp. (Tg) | ~280 °C[1] | ~280 °C[1] | 35.9 °C - Varies[7] | 162 - 280 °C[10] | 237 - 265 °C[6] |
| Thermal Stability (TGA) | Stable up to 325 °C[1] | Varies | Stable up to 245 °C[7] | Td5% 336 °C[10] | Td5% > 400 °C[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and characterization of DABPA-based IPNs and their alternatives.
Synthesis of a Bismaleimide/DABPA-Epoxy IPN
This protocol is a generalized representation based on available literature.[1][11]
-
Preparation of the DABPA-Modified BMI Prepolymer:
-
Bismaleimide (e.g., 4,4'-bismaleimidodiphenylmethane) and this compound are mixed in a specific molar ratio (e.g., 2:1).
-
A catalyst, such as triphenylphosphine, is added to the mixture.
-
The mixture is heated to a specific temperature (e.g., 120-150 °C) and stirred for a defined period (e.g., 1-3 hours) to form the prepolymer.
-
-
Formation of the IPN:
-
The DABPA-modified BMI prepolymer is then blended with a tetrafunctional epoxy resin (e.g., TGDDM).
-
The mixture is thoroughly stirred to ensure homogeneity.
-
-
Curing:
-
The resin mixture is degassed under a vacuum to remove any entrapped air bubbles.
-
The mixture is then poured into a preheated mold.
-
A multi-stage curing cycle is typically employed, for instance:
-
180 °C for 2 hours
-
200 °C for 2 hours
-
A post-curing step at a higher temperature (e.g., 250 °C) for an extended period (e.g., 4 hours) to ensure complete crosslinking.
-
-
Characterization Techniques
Standardized testing methods are essential for comparing the performance of different polymer systems.
-
Mechanical Testing:
-
Tensile Strength and Modulus: Determined according to ASTM D638 standard using a universal testing machine (UTM).[7][12][13][14][15] Dog-bone-shaped specimens are subjected to a tensile load at a constant crosshead speed until failure.
-
Flexural Strength and Modulus: Measured following the ASTM D790 standard.[16] Rectangular specimens are subjected to a three-point bending test.
-
Impact Strength: Izod or Charpy impact tests are conducted according to ASTM D256 to evaluate the material's toughness and resistance to fracture under a sudden load.[4]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and curing kinetics of the resin systems.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition temperature of the cured polymers by measuring weight loss as a function of temperature.[1]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and tan delta, which can also be used to determine the Tg.[1]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and characterization workflows.
Caption: Synthesis workflow for a BMI/DABPA-Epoxy IPN.
Caption: Experimental workflow for material characterization.
Discussion and Conclusion
The incorporation of this compound into bismaleimide/epoxy interpenetrating polymer networks leads to a significant enhancement in mechanical properties, particularly toughness, without compromising the high-temperature performance, as evidenced by a stable glass transition temperature. The improvements in tensile, flexural, and impact strength make these materials highly attractive for applications where durability and resilience are paramount.
When compared to other toughening strategies, DABPA offers a reactive modification that becomes an integral part of the polymer network. Thermoplastic-toughened systems, such as those incorporating polyether sulfone, also show excellent toughness but can sometimes lead to increased processing viscosity. Polyurethane-based IPNs are known for their flexibility and high impact resistance, but may not always match the high-temperature stability of BMI-based systems. Cyanate ester IPNs offer a good balance of thermal and mechanical properties but can be more brittle than DABPA-modified systems.
References
- 1. A novel high performance bismaleimide/diallyl bisphenol A (BMI/DBA)–epoxy interpenetrating network resin for rigid riser application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. mse.iastate.edu [mse.iastate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Effect of thermoplastic toughening agent on phase separation and physicochemical properties of bismaleimide resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. Preparation and characterization of a high Tg cyanate ester/epoxy composite resin | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. eng.uc.edu [eng.uc.edu]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 16. mdpi.com [mdpi.com]
Assessing the Dielectric Properties of Diallyl Bisphenol A (DABPA) Modified Resins: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of materials with specific dielectric properties is paramount for applications ranging from high-frequency electronics to advanced sensor technologies. Diallyl bisphenol A (DABPA) has emerged as a versatile modifier for thermosetting resins like bismaleimide (BMI), epoxy, and cyanate esters, aiming to enhance their processability and toughness. This guide provides an objective comparison of the dielectric performance of DABPA-modified resins against key alternatives, supported by experimental data and detailed protocols.
Comparative Analysis of Dielectric Properties
The modification of high-performance resins with this compound (DABPA) can significantly influence their dielectric characteristics. The introduction of the allyl groups from DABPA can alter the polarity and crosslink density of the final cured resin, thereby affecting its dielectric constant (Dk) and dissipation factor (Df).
In bismaleimide (BMI) systems, the incorporation of DABPA has been shown to lower the dielectric constant. For instance, a study on bismaleimide-triazine (BT) resins modified with DABPA demonstrated a dielectric constant in the range of 2.91–3.07 and a dissipation factor below 0.0057 at frequencies between 1 GHz and 15 GHz. This improvement is attributed to the introduction of less polar allyl groups which can reduce the overall polarity of the resin matrix.
When compared to cyanate ester resins, which are known for their excellent dielectric properties, DABPA-modified resins can offer a competitive performance. Some modified cyanate esters can achieve a dielectric constant as low as 3.1 at 1 MHz. Propenyl-modified BMI resins, which are structurally similar to DABPA-modified systems, have exhibited dielectric constants in the range of 2.46–3.10 with dissipation factors between 0.0034 and 0.0036.
Standard epoxy resins, while widely used, typically exhibit higher dielectric constants, often in the range of 3.8 to 4.2. Modification of epoxy resins with DABPA can be a strategy to reduce their dielectric constant and make them suitable for a wider range of electronic applications.
The following table summarizes the dielectric properties of DABPA-modified resins in comparison to other common high-performance resins. It is important to note that the values presented are sourced from various studies and were measured under different experimental conditions. Therefore, this table should be used as a general guide for comparison.
| Resin System | Dielectric Constant (Dk) | Dissipation Factor (Df) | Frequency | Reference |
| DABPA-Modified Resins | ||||
| DABPA-Modified Bismaleimide-Triazine (BT) | 2.91 - 3.07 | < 0.0057 | 1 - 15 GHz | [1][2] |
| Propenyl-Modified BMI (as a proxy) | 2.46 - 3.10 | 0.0034 - 0.0036 | Not Specified | [3] |
| Alternative Resins | ||||
| Cyanate Ester (Modified) | ~3.1 | Not Specified | 1 MHz | [1] |
| Fluorinated Bismaleimide-Triazine (BT) | 2.89 - 2.94 | 0.002 - 0.004 | 1 MHz | [1] |
| Standard Epoxy Resin (DGEBA) | 3.8 - 4.2 | 0.018 - 0.025 | Not Specified | [4] |
Experimental Protocols
The accurate assessment of dielectric properties is crucial for material selection. The following is a generalized experimental protocol for measuring the dielectric constant and dissipation factor of resin samples, based on the ASTM D150 standard test methods.
Sample Preparation
-
Resin Formulation: Prepare the DABPA-modified resin and the alternative resin systems according to the desired stoichiometry. Ensure homogenous mixing of the resin, curing agent, and any catalysts or additives.
-
Casting and Curing: Cast the resin mixture into a mold of a suitable geometry for the test fixture (typically a flat, circular disc). The mold surfaces should be treated with a release agent to facilitate sample removal.
-
Curing Schedule: Cure the cast samples in an oven following a predetermined curing schedule. The curing profile (temperature and time) should be carefully controlled to ensure complete crosslinking.
-
Post-Curing: After the initial cure, a post-curing step at an elevated temperature may be necessary to achieve the final network structure and stabilize the material's properties.
-
Specimen Machining and Finishing: After curing, machine the samples to the precise dimensions required by the dielectric test fixture. The surfaces should be smooth and parallel to ensure good contact with the electrodes.
-
Conditioning: Condition the specimens in a controlled environment (e.g., 23°C and 50% relative humidity) for a specified period before testing to ensure equilibrium with the ambient conditions.
Dielectric Property Measurement
-
Instrumentation: Utilize a precision LCR meter or an impedance analyzer for the measurements. A dielectric test fixture with parallel plate electrodes is commonly used.
-
Calibration: Calibrate the measurement system (instrument and test fixture) according to the manufacturer's instructions. This may involve open, short, and load calibrations.
-
Measurement Procedure:
-
Measure the thickness of the conditioned specimen at several points and calculate the average thickness.
-
Place the specimen between the electrodes of the dielectric test fixture, ensuring good contact.
-
Apply a sinusoidal voltage at the desired frequency (or a range of frequencies).
-
The instrument measures the capacitance (C) and the dissipation factor (D) of the specimen.
-
-
Calculation of Dielectric Constant (Permittivity): The dielectric constant (Dk or ε') is calculated from the measured capacitance using the following formula: Dk = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance in Farads.
-
d is the thickness of the specimen in meters.
-
ε₀ is the permittivity of free space (approximately 8.854 x 10⁻¹² F/m).
-
A is the area of the electrode in square meters.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the experimental workflow for assessing the dielectric properties of resins.
Caption: Experimental workflow for assessing resin dielectric properties.
Signaling Pathways and Logical Relationships
The modification of a resin system with DABPA introduces specific chemical moieties that influence the final dielectric properties. The diagram below illustrates the logical relationship between the chemical structure of the modified resin and its resulting dielectric performance.
Caption: Influence of DABPA modification on resin dielectric properties.
References
Safety Operating Guide
Safe Disposal of Diallyl Bisphenol A: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Diallyl bisphenol A is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is crucial for minimizing risks and maintaining a safe operational environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to understand the immediate hazards associated with this compound. This compound can cause severe skin irritation and damage, allergic skin reactions, and serious eye irritation.[1] It is also considered very toxic to aquatic life with long-lasting effects. Therefore, avoiding release into the environment is a critical precaution.[2]
Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.
-
Eye Protection: Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[2][3]
-
Hand Protection: Use chemically impermeable and resistant gloves.[2][3]
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For tasks with a high splash potential, a chemical-resistant apron should be worn.[4][5]
-
Respiratory Protection: All work should be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling dust, mists, or vapors.[1][4][5]
Operational Plan: Waste Handling and Storage
Proper containment and storage of this compound waste are the first steps in the disposal process. Federal and state regulations require that hazardous waste be managed from the moment it is generated.[6][7]
-
Waste Identification: All this compound waste, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), solutions, and empty containers, must be treated as hazardous waste.[8]
-
Container Selection: Use only appropriate, chemically compatible containers for waste storage. The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[7] All constituents of a mixture must be listed.[6]
-
Segregation: Store this compound waste separately from incompatible materials. Specifically, keep it away from strong oxidizing agents, strong acids, and sources of ignition.[4][11]
-
Storage Location (Satellite Accumulation Area - SAA): Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7][9] This area must be inspected weekly for any signs of leakage.[9]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][8] Under no circumstances should this compound or its rinsing water be poured down the drain or disposed of in regular trash. [8][12]
-
Waste Collection:
-
Solid Waste: Collect pure this compound, contaminated solids, and spill cleanup materials in a designated, properly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[13]
-
Contaminated Sharps: Any broken glassware or sharps contaminated with this compound must be placed in a puncture-resistant container, labeled as hazardous waste, and disposed of through EHS.[6]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.[11]
-
Wearing full PPE, absorb the spill with an inert material like sand or vermiculite.[12]
-
Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.[11][12] Do not wash the spill area into a sewer drain.[11]
-
-
Arranging for Disposal:
-
Final Disposal Method:
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits relevant to the storage of hazardous chemical waste in a laboratory setting, as mandated by regulatory guidelines.
| Parameter | Guideline / Limit | Description |
| Maximum SAA Volume | 55 gallons | The total amount of hazardous waste that can be stored in a single Satellite Accumulation Area.[6][7] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | The maximum amount of "P-listed" or acutely toxic chemical waste allowed in an SAA.[7] |
| Container Headroom | ~1 inch | The minimum empty space to be left at the top of a liquid waste container to allow for thermal expansion.[9] |
| Maximum Storage Time | 12 months | Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year from the first date of waste accumulation.[9] |
| Waste Removal Timeframe | 3 days | Once a container is full or the maximum accumulation limit is reached, it must be removed by EHS within three calendar days.[6][7] |
Procedural Workflow and Diagrams
To ensure clarity, the logical flow of the disposal process is visualized below.
Caption: Workflow for the safe disposal of this compound.
References
- 1. josonpolymer.com [josonpolymer.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. monash.edu [monash.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. nj.gov [nj.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
